molecular formula C6H7NO3 B1313532 Methyl 2-methyloxazole-4-carboxylate CAS No. 85806-67-3

Methyl 2-methyloxazole-4-carboxylate

Cat. No.: B1313532
CAS No.: 85806-67-3
M. Wt: 141.12 g/mol
InChI Key: NBBUIANVONUUEM-UHFFFAOYSA-N
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Description

Methyl 2-methyloxazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBUIANVONUUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445935
Record name methyl 2-methyloxazole-4-carboxylate
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Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85806-67-3
Record name methyl 2-methyloxazole-4-carboxylate
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Record name Methyl 2-methyl-1,3-oxazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyloxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, rooted in established organic chemistry principles, and offers a thorough analysis of the analytical techniques required to confirm the structure, purity, and key physicochemical properties of the target molecule. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel oxazole-containing scaffolds for pharmaceutical applications.

Introduction: The Significance of the Oxazole Scaffold

Oxazole-containing compounds are a prominent class of heterocyclic molecules that are frequently incorporated into the structures of biologically active natural products and synthetic pharmaceutical agents. The oxazole ring system, with its unique electronic and steric properties, can engage in a variety of non-covalent interactions with biological targets, making it a privileged scaffold in drug discovery. This compound, in particular, serves as a versatile building block for the elaboration of more complex molecular architectures. Its constituent functional groups—the methyl ester and the 2-methyl-substituted oxazole core—provide multiple points for chemical modification, enabling the exploration of structure-activity relationships in drug development programs. The strategic importance of this and related oxazole-4-carboxylates is underscored by their utility as key intermediates in the total synthesis of various natural products.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a well-established pathway in organic chemistry, often involving the condensation of an α-haloketone with an amide. A particularly effective and accessible method involves the reaction of methyl 2-chloro-3-oxobutanoate with formamide. This approach is favored for its operational simplicity and the ready availability of the starting materials.

The Underlying Chemistry: A Variant of the Hantzsch Oxazole Synthesis

The reaction of an α-haloketone with an amide to form an oxazole is a variation of the classic Hantzsch oxazole synthesis. The mechanism proceeds through two key stages:

  • Nucleophilic Substitution: The nitrogen atom of formamide, acting as a nucleophile, attacks the electrophilic carbon bearing the chlorine atom in methyl 2-chloro-3-oxobutanoate. This initial step forms an N-acylamino ketone intermediate.

  • Cyclodehydration: The intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the enol or enolate oxygen onto the carbonyl carbon of the formyl group. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole ring.

The choice of formamide is critical as it provides the necessary nitrogen and the C5 carbon of the oxazole ring. The methyl group at the 2-position of the final product originates from the acetyl group of the starting chloro-ketoester.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Methyl 2-chloro-3-oxobutanoate C Condensation & Cyclodehydration A->C Nucleophilic Attack B Formamide B->C Amide Source D This compound C->D Formation of Oxazole Ring

Figure 1: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar oxazole esters.

Materials:

  • Methyl 2-chloro-3-oxobutanoate

  • Formamide

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-chloro-3-oxobutanoate (1.0 equivalent) and a molar excess of formamide (e.g., 5-10 equivalents). The use of excess formamide serves as both the reactant and the solvent.

  • Heating: Heat the reaction mixture to a temperature between 120-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer with three portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are indispensable for this purpose.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₇NO₃[1][2][3]
Molecular Weight 141.12 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 56-60 °C[4]
Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic methods.

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH5 (oxazole ring)
~3.9Singlet3H-OCH₃ (ester)
~2.5Singlet3H-CH₃ (at C2)

The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~161C2 (oxazole ring)
~143C5 (oxazole ring)
~130C4 (oxazole ring)
~52-OCH₃ (ester)
~14-CH₃ (at C2)

These predicted values are based on the analysis of similar oxazole structures and general principles of NMR spectroscopy.[5]

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 141

  • Key Fragments: Loss of the methoxy group (-OCH₃, m/z = 110) and the carbomethoxy group (-COOCH₃, m/z = 82).

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1720-1740C=O stretch (ester)
~1600-1650C=N stretch (oxazole ring)
~1100-1300C-O stretch (ester and oxazole ring)

Self-Validating Protocols and Trustworthiness

The integrity of any synthetic procedure relies on its reproducibility and the unambiguous characterization of its products. The protocol described herein is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The purification by column chromatography allows for the isolation of the product in high purity.

The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provides a multi-faceted and robust confirmation of the product's identity. Any deviation from the expected spectral data would immediately indicate the presence of impurities or an incorrect structure, prompting further investigation.

Conclusion

This technical guide has outlined a reliable and well-understood method for the synthesis of this compound. The provided experimental protocol, coupled with a comprehensive characterization workflow, offers researchers a clear path to obtaining this valuable building block for their drug discovery and development endeavors. The mechanistic insights and detailed analytical data serve to ensure the scientific integrity and reproducibility of the described procedures.

References

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • Google Patents. (n.d.). Production of 4-methyloxazole-5-carboxylic esters.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methyloxazole-4-carboxylate (C₆H₇NO₃, Molar Mass: 141.12 g/mol ) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its oxazole core is a key pharmacophore in numerous biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with this molecule.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (Oxazole Ring)~8.10Singlet (s)1H
-OCH₃ (Ester)~3.90Singlet (s)3H
-CH₃ (at C-2)~2.50Singlet (s)3H
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~162
C-2 (Oxazole Ring)~161
C-4 (Oxazole Ring)~138
C-5 (Oxazole Ring)~130
-OCH₃ (Ester)~52
-CH₃ (at C-2)~14
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
m/zPredicted Identity
141[M]⁺ (Molecular Ion)
110[M - OCH₃]⁺
82[M - COOCH₃]⁺
43[CH₃CO]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Predicted IntensityAssignment
~3120Medium=C-H Stretch (Oxazole Ring)
~2960MediumC-H Stretch (Methyl Groups)
~1730StrongC=O Stretch (Ester)
~1600StrongC=N Stretch (Oxazole Ring)
~1500StrongC=C Stretch (Oxazole Ring)
~1250StrongC-O Stretch (Ester)

In-depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4] The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The simplicity of the predicted ¹H NMR spectrum, with three distinct singlet signals, is a direct reflection of the molecule's symmetry and lack of adjacent, non-equivalent protons.

  • H-5 (Oxazole Ring, ~8.10 ppm): The proton attached to C-5 of the oxazole ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is attributed to the electron-withdrawing effects of the adjacent ester group and the inherent aromaticity of the oxazole ring. It appears as a singlet as there are no neighboring protons to couple with.

  • -OCH₃ (Ester, ~3.90 ppm): The three protons of the methyl ester group are chemically equivalent and are expected to resonate as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom that is part of an ester functionality.

  • -CH₃ (at C-2, ~2.50 ppm): The protons of the methyl group at the C-2 position of the oxazole ring are also equivalent and appear as a singlet. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon within a heterocyclic ring system.

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule.

  • C=O (Ester, ~162 ppm): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • C-2 and C-4 (Oxazole Ring, ~161 and ~138 ppm): The carbon atoms of the oxazole ring are sp²-hybridized and their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. C-2, being adjacent to both nitrogen and oxygen, is expected to be significantly deshielded. C-4 is also deshielded due to its attachment to the ester group and its position within the aromatic ring.

  • C-5 (Oxazole Ring, ~130 ppm): The C-5 carbon, bonded to a hydrogen atom, is also part of the aromatic system and its chemical shift is in the expected range for such carbons in heterocyclic systems.

  • -OCH₃ and -CH₃ Carbons (~52 and ~14 ppm): The sp³-hybridized carbons of the methyl ester and the C-2 methyl group are expected to appear at the most upfield positions in the spectrum, which is characteristic of aliphatic carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound.[5] The predicted fragmentation of this compound is outlined below.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

  • Molecular Ion ([M]⁺, m/z = 141): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at an m/z value of 141.

  • Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z = 110): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), leading to the formation of an acylium ion.

  • Loss of a Carbomethoxy Radical ([M - COOCH₃]⁺, m/z = 82): Cleavage of the bond between the oxazole ring and the ester group can result in the loss of a carbomethoxy radical (•COOCH₃).

  • Acylium Ion ([CH₃CO]⁺, m/z = 43): Further fragmentation, such as the cleavage of the oxazole ring, could lead to the formation of smaller, stable fragments like the acylium ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • =C-H Stretch (~3120 cm⁻¹): This absorption is characteristic of the C-H stretching vibration of the proton attached to the sp²-hybridized carbon of the oxazole ring.

  • C-H Stretch (~2960 cm⁻¹): This band arises from the C-H stretching vibrations of the two methyl groups.

  • C=O Stretch (Ester, ~1730 cm⁻¹): A strong and sharp absorption band in this region is a definitive indicator of the carbonyl group of the ester. The position of this band is influenced by conjugation with the oxazole ring.

  • C=N and C=C Stretches (~1600 and ~1500 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the double bonds within the aromatic oxazole ring.

  • C-O Stretch (Ester, ~1250 cm⁻¹): A strong absorption in this region corresponds to the C-O stretching vibration of the ester functionality.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Data Acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, prepare a KBr (potassium bromide) pellet.

    • Grind a small amount of the sample with dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their in-depth interpretations, offer a solid foundation for researchers to identify and characterize this important heterocyclic compound. The inclusion of standardized experimental protocols further enhances the practical utility of this guide in a laboratory setting. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • ACS Publications. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. [Link]

  • Google Patents. (2024). WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof.
  • ResearchGate. (n.d.). The reactions of 4a–c in EtCN or PhCN by the means of procedure C. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). [Link]

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1H NMR and 13C NMR of "Methyl 2-methyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-methyloxazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound (C₆H₇NO₃, M.W.: 141.12 g/mol )[1][2][3], a substituted oxazole, a heterocyclic scaffold of significant interest in medicinal chemistry.

The oxazole ring is a key pharmacophore found in numerous biologically active compounds. Therefore, a comprehensive understanding of its spectroscopic characteristics is crucial for confirming synthesis, identifying impurities, and understanding structure-activity relationships. This document moves beyond a mere presentation of data, delving into the causal relationships between the molecule's electronic environment and its NMR spectral features, grounded in established principles and authoritative references.

Molecular Structure and Predicted NMR Environment

To interpret the NMR spectra of this compound, we must first dissect its molecular structure and identify the unique proton and carbon environments.

Caption: Molecular structure of this compound with key atoms labeled.

Based on this structure, we anticipate:

  • Three distinct proton signals (¹H NMR):

    • The lone proton on the oxazole ring (H5).

    • The three protons of the methyl group at the C2 position (C2-CH₃).

    • The three protons of the methyl ester group (O-CH₃).

  • Six distinct carbon signals (¹³C NMR):

    • The carbonyl carbon of the ester (C=O).

    • Three unique carbons within the oxazole ring (C2, C4, C5).

    • The methyl carbon at the C2 position (C2-CH₃).

    • The methyl carbon of the ester group (O-CH₃).

Experimental Protocol: High-Resolution NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a rigorously defined experimental protocol. The following represents a field-proven methodology for the analysis of heterocyclic compounds like the topic molecule.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of high-purity this compound.

    • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak (δ ~7.26 ppm) which does not typically interfere with analyte signals.[4]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

    • Transfer: Transfer the solution to a 5 mm high-precision NMR tube.

  • Instrument Calibration & Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Perform standard instrument shimming procedures on the sample to maximize magnetic field homogeneity and obtain sharp, symmetrical peaks.

    • Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-32 scans.

      • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30) is standard for maximizing signal-to-noise.

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024-4096 scans, as the ¹³C isotope has low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg Analyte B Dissolve in ~0.6 mL CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock on Solvent C->D To Spectrometer E Shim for Field Homogeneity D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G

Caption: Standard experimental workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule. Each signal's chemical shift (δ), integration, and multiplicity offers a piece of the structural puzzle. For this compound, all signals are expected to be singlets due to the absence of adjacent protons within coupling distance (≤ 3 bonds).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (Oxazole Ring)~8.15Singlet (s)1H
O-CH₃ (Ester)~3.90Singlet (s)3H
C2-CH₃ (Ring)~2.60Singlet (s)3H
Causality and Interpretation
  • H5 Proton (δ ~8.15): The proton at the C5 position is the most deshielded proton in the molecule. Its significant downfield shift is a direct consequence of the electronic environment of the oxazole ring.[5] The electronegative oxygen and nitrogen atoms withdraw electron density from the ring, reducing the shielding around the H5 proton. Furthermore, the adjacent electron-withdrawing methyl carboxylate group at C4 further enhances this deshielding effect.

  • Ester Methyl Protons (O-CH₃, δ ~3.90): The chemical shift of the methyl ester protons is a classic diagnostic signal.[6] These protons are directly attached to an oxygen atom, which is highly electronegative. This electronegativity pulls electron density away from the methyl group, causing a moderate deshielding effect and shifting the signal downfield compared to a simple alkyl methyl group.

  • Ring Methyl Protons (C2-CH₃, δ ~2.60): The methyl group at the C2 position resonates further upfield. While attached to the electron-deficient oxazole ring, it is not directly bonded to a heteroatom. Its chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon within a heteroaromatic system.[4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information about their electronic nature.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~162.0
C2 (Oxazole Ring)~161.5
C4 (Oxazole Ring)~139.0
C5 (Oxazole Ring)~130.0
O-CH₃ (Ester)~52.0
C2-CH₃ (Ring)~14.0
Causality and Interpretation

Caption: Summary of ¹³C NMR assignments and the electronic rationale for their chemical shifts.

  • Carbonyl Carbon (C=O, δ ~162.0): The ester carbonyl carbon appears furthest downfield, a characteristic feature for this functional group.[7][8] The carbon is double-bonded to one oxygen and single-bonded to another, creating a highly electron-poor environment and thus, extreme deshielding.

  • Oxazole Ring Carbons: The chemical shifts of the ring carbons are dictated by their position relative to the two heteroatoms and the substituents.

    • C2 (δ ~161.5): This carbon is positioned between the ring oxygen and nitrogen, leading to significant deshielding. Its chemical shift is very close to that of the carbonyl carbon, and 2D NMR techniques (like HMBC) would be required for unambiguous assignment if they were to overlap.

    • C4 (δ ~139.0): This carbon is deshielded by the adjacent ring oxygen and the direct attachment of the electron-withdrawing carboxylate group.[9]

    • C5 (δ ~130.0): As the only ring carbon adjacent to just one heteroatom (nitrogen), C5 is the most shielded (least downfield) of the three oxazole carbons.[9]

  • Methyl Carbons:

    • Ester Methyl (O-CH₃, δ ~52.0): The direct attachment to an electronegative oxygen atom shifts this sp³ carbon downfield into the 50-60 ppm range.[7]

    • Ring Methyl (C2-CH₃, δ ~14.0): This carbon resonates in the typical upfield aliphatic region, as expected for a methyl group attached to an sp² carbon.[4]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The predictable and well-resolved signals in both spectra directly correlate with the molecule's unique electronic and structural features. The downfield shifts of the H5 proton and the C2/C4 ring carbons are diagnostic of the electron-deficient nature of the oxazole ring, while the characteristic shifts of the methyl ester and C2-methyl groups confirm their respective placements. This guide provides the foundational knowledge and interpretive logic necessary for scientists to confidently analyze this molecule and its derivatives, ensuring the highest standards of scientific integrity in their research and development endeavors.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). The Chemistry of the Oxazole Ring. Advances in Heterocyclic Chemistry, 91, 1-134. (A general reference for oxazole chemistry, relevant context).
  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link: https://cdnsciencepub.com/doi/abs/10.1139/v79-514]
  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2063]
  • Sigma-Aldrich. (2024). This compound 97%. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/651479]
  • Stenutz, R. (n.d.). This compound. [Link: https://www.stenutz.eu/chem/solv22.php?
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (A foundational textbook for spectroscopic methods).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy Data. [Link: https://www.chem.wisc.edu/areas/reich/nmr/index.htm]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Spectroscopy_in_Organic_Chemistry/10%3A_13C_NMR_Spectroscopy/10.04%3A_Interpreting_13C-NMR_Spectra]
  • Supporting Information for "Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions". (Provides spectral data for similar oxazole structures). [Link: https://www.rsc.
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Mass spectrometry analysis of "Methyl 2-methyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-methyloxazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic building block relevant in pharmaceutical and chemical synthesis.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this and structurally similar small molecules. We will move beyond procedural steps to explore the rationale behind instrumental choices and experimental design, ensuring a deep understanding of the analytical process.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometry method. This compound (CAS: 85806-67-3) is a small heterocyclic ester with characteristics that dictate the optimal analytical approach.[2]

PropertyValueSignificance for MS Analysis
Molecular Formula C₆H₇NO₃Determines the exact mass and isotopic distribution.[2]
Molecular Weight 141.12 g/mol Provides the nominal mass for initial spectral identification.[2]
Structure Oxazole ring with a methyl group at C2 and a methyl ester at C4The functional groups (ester, N-heterocycle) are key sites for ionization and fragmentation.
Melting Point 56-60 °CSuggests the compound is a solid at room temperature but has sufficient volatility for Gas Chromatography (GC).[3]
Polarity Moderately PolarSuitable for both Reverse-Phase Liquid Chromatography (LC) and GC analysis.

Strategic Approach: Selecting the Right Analytical Platform

The choice of analytical instrumentation is a critical decision driven by the analyte's properties and the analytical goal (e.g., identification, quantification). For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable, each offering distinct advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for this analyte due to its thermal stability and volatility.[4] The standard ionization technique in GC-MS is Electron Ionization (EI), which provides reproducible, library-searchable mass spectra rich with structural information from fragmentation.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This platform offers high sensitivity and is ideal for analyzing samples in complex matrices.[7][8] The preferred ionization method is Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular species, yielding a protonated molecule, [M+H]⁺.[9][10] While esters can have lower ESI efficiency compared to more basic compounds, ESI is indispensable for samples not amenable to GC.[11] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural confirmation.[12]

This guide will detail protocols for both platforms, with a focus on a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which combines the benefits of a quadrupole's selection capabilities with a TOF analyzer's high mass accuracy and resolution.[13][14][15][16]

Experimental Workflow and Protocols

A robust analytical workflow is essential for reproducible and reliable results. The following diagram illustrates the key stages from sample preparation to data analysis.

G Figure 1: General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Working Standard (Dilution in appropriate solvent) A->B Dilution C 3. Chromatographic Separation (GC or LC) B->C D 4. Ionization (EI or ESI) C->D E 5. Mass Analysis (MS1) (Full Scan for Precursor Ion) D->E F 6. Collision-Induced Dissociation (CID) (Fragmentation) E->F G 7. Mass Analysis (MS2) (Product Ion Scan) F->G H 8. Data Interpretation (Spectrum Matching, Fragmentation Analysis) G->H I 9. Confirmation & Reporting H->I

Caption: General workflow for MS analysis of this compound.

Sample Preparation Protocol

Proper sample preparation is crucial to avoid matrix effects and ensure instrument longevity.[7][17]

  • Stock Solution Preparation: Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Standard for GC-MS: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • Working Standard for LC-MS: Dilute the stock solution with a 50:50 mixture of water and acetonitrile (containing 0.1% formic acid to aid protonation) to a final concentration of 1 µg/mL.[18]

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue extracts), a validated extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to remove interferences.[19]

GC-Q-TOF MS Protocol

This protocol is optimized for structural identification using EI.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, reliable GC platform.
Column SLB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of analytes.
Injection Volume 1 µL (Split 20:1)Prevents column overloading while ensuring sufficient analyte reaches the detector.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)Provides good chromatographic peak shape and separation from solvent and impurities.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Ion Source Electron Ionization (EI)Hard ionization technique that produces repeatable fragmentation patterns for library matching.[4]
Ionization Energy 70 eVIndustry standard for EI, ensuring fragment patterns are comparable across instruments.[20]
MS Acquisition Full Scan ModeAcquires data over a wide mass range (e.g., m/z 40-300) to capture the molecular ion and all fragment ions.
Mass Analyzer Q-TOFProvides high-resolution, accurate mass data for confident formula determination of fragments.[14]
LC-MS/MS Protocol (ESI-Q-TOF)

This protocol is designed for high-sensitivity detection and structural confirmation.

ParameterRecommended SettingRationale
LC System Shimadzu Nexera, Waters Acquity, or equivalent UPLC/UHPLCProvides high-resolution separation and reduces run times.[8][16]
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)Standard for retaining and separating moderately polar small molecules.[8]
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source to promote the formation of [M+H]⁺ ions.[18]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the analyte with good peak shape.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for generating intact protonated molecules.[9][21]
Capillary Voltage 3500 VOptimizes the electrospray process for stable ion generation.[18]
Gas Temp. 300 °CAids in the desolvation of droplets to release gas-phase ions.[10][18]
MS Acquisition Data-Dependent Acquisition (DDA) or MSᴱA survey scan (MS1) detects precursor ions, which then trigger MS/MS (MS2) scans to acquire fragmentation data.
Collision Energy Ramped (e.g., 10-40 eV)Applying a range of collision energies ensures the capture of both low-energy and high-energy fragments.

Mass Spectra and Fragmentation Analysis

The core of structural elucidation lies in interpreting the mass spectra and understanding the fragmentation pathways.

Expected EI Fragmentation

Under 70 eV EI conditions, this compound will produce a molecular ion (M⁺•) at m/z 141 and a series of characteristic fragment ions. The oxazole ring provides stability, often resulting in a prominent molecular ion peak.[22] Fragmentation is driven by the cleavage of bonds adjacent to functional groups and rearrangements.[23]

A proposed fragmentation pathway is illustrated below:

Sources

An In-Depth Technical Guide to the FTIR Spectrum Interpretation of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 2-methyloxazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the key vibrational modes of this heterocyclic ester. By examining the distinct functional group and fingerprint regions, this guide explains the causality behind spectral features, offering a robust framework for the structural elucidation and quality control of this compound. The guide synthesizes data from established spectroscopic literature to present a predicted spectrum, complete with detailed peak assignments, experimental protocols, and visual aids to facilitate understanding.

Foundational Principles: Molecular Structure and FTIR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule when it interacts with infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. An FTIR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," enabling the identification of a compound's structural components.

The target of our analysis, this compound, is a substituted heterocyclic compound. Its structure comprises three key components, each contributing distinct features to the FTIR spectrum:

  • A 2-substituted oxazole ring: An aromatic, five-membered heterocycle containing oxygen and nitrogen.

  • A methyl ester group (-COOCH₃): Attached at the 4-position of the oxazole ring.

  • A methyl group (-CH₃): Attached at the 2-position of the oxazole ring.

The interplay of these groups, particularly the conjugation between the ester's carbonyl group and the aromatic oxazole ring, dictates the precise location and intensity of the absorption bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Pure Sample of This compound Prep_Method Choose Method: - KBr Pellet - ATR (Solid/Liquid) - Solution (e.g., in CCl₄) Sample->Prep_Method Place_Sample Place Sample in FTIR Spectrometer Prep_Method->Place_Sample Acquire_BG Acquire Background Spectrum (e.g., empty ATR, pure KBr) Place_Sample->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Process_Spectrum Process Data: - Background Subtraction - Baseline Correction Acquire_Sample->Process_Spectrum Peak_Picking Identify Peak Positions (cm⁻¹) Process_Spectrum->Peak_Picking Interpretation Assign Peaks to Vibrational Modes (Refer to Correlation Tables & Guide) Peak_Picking->Interpretation

Figure 2: Standard experimental workflow for FTIR analysis.

Self-Validating Experimental Protocol

To ensure the acquisition of a high-quality, trustworthy spectrum, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is often preferred for its minimal sample preparation and reproducibility.

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Spatula.

  • This compound (solid powder).

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes.

Methodology:

  • System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.

  • Background Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Perform a baseline correction if necessary.

    • Use the software's peak-finding tool to label the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the predicted values in Section 3 to confirm the compound's identity and purity.

  • Cleaning: Retract the press, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

Conclusion

The FTIR spectrum of this compound is rich with characteristic information. The definitive identification of this molecule relies on the observation of several key features: a very strong carbonyl absorption for the conjugated ester between 1730-1715 cm⁻¹, two distinct and strong C-O ester stretches between 1300-1100 cm⁻¹, and a series of bands corresponding to the aromatic oxazole ring and its methyl and C-H substituents. By following the structured interpretive approach and robust experimental protocol outlined in this guide, researchers can confidently use FTIR spectroscopy for the structural verification and quality assessment of this important heterocyclic compound.

References

  • UCLA, "IR Spectroscopy Tutorial: Aromatics," University of California, Los Angeles - Web Archive. [Online]. Available: [Link]

  • UCLA, "IR Spectroscopy Tutorial: Esters," University of California, Los Angeles - Web Archive. [Online]. Available: [Link]

  • B. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018. [Online]. Available: [Link]

  • Rocky Mountain Labs, "Difference between Ether and Ester Bonding in FTIR Spectra," 2023. [Online]. Available: [Link]

  • Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups," 2020. [Online]. Available: [Link]

  • OpenStax, "15.7 Spectroscopy of Aromatic Compounds," Organic Chemistry, 2023. [Online]. Available: [Link]

  • AIP Publishing, "Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds," AIP Conference Proceedings, 2022. [Online]. Available: [Link]

  • International Journal of Advanced Scientific Research, "Study of the composition of aromatic hydrocarbons using IR spectroscopy," 2025. [Online]. Available: [Link]

  • B. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy Online, 2018. [Online]. Available: [Link]

  • Wisdomlib, "Aromatic C-H stretching: Significance and symbolism," 2025. [Online]. Available: [Link]

  • Specac Ltd, "Interpreting Infrared Spectra," [Online]. Available: [Link]

  • ResearchGate, "ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins," [Online]. Available: [Link]

  • PubMed Central, "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates," PMC, 2021. [Online]. Available: [Link]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2023. [Online]. Available: [Link]

  • The Optical Society, "Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations," Journal of the Optical Society of America, 1963. [Online]. Available: [Link]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2025. [Online]. Available: [Link]

  • H. Rzepa, "Why is the carbonyl IR stretch in an ester higher than in a ketone?," Henry Rzepa's Blog, 2013. [Online]. Available: [Link]

  • Reddit, "Why is the IR stretching frequency for C=O in ester larger than that of ketones?," r/chemhelp, 2022. [Online]. Available: [Link]

  • Connect Journals, "SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES," Asian Journal of Chemistry, 2018. [Online]. Available: [Link]

An In-depth Technical Guide to Methyl 2-methyloxazole-4-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-methyloxazole-4-carboxylate, a key heterocyclic intermediate for researchers and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to explore the molecule's structural characteristics, synthetic pathways, reactivity, and its strategic application as a scaffold in the synthesis of biologically active compounds.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic pharmaceuticals due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets. The presence of the methyl ester at the 4-position and a methyl group at the 2-position provides specific steric and electronic properties that make it a valuable and versatile building block.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 85806-67-3[1][2][3]
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.12 g/mol [1][2]
Appearance White to off-white powder/solidN/A
Melting Point 56-60 °CN/A
SMILES COC(=O)c1coc(C)n1[2]
InChIKey NBBUIANVONUUEM-UHFFFAOYSA-N[2]
Synonyms 2-Methyloxazole-4-carboxylic acid methyl ester[1][4]

Molecular Structure and Spectroscopic Characterization

The structure of this compound features a planar, aromatic oxazole ring. The ester group is a key handle for synthetic transformations, while the methyl group at C2 influences the electronic nature of the ring.

Predicted Spectroscopic Data

While experimentally derived spectra for this specific molecule are not widely published, we can predict the key characteristic signals based on its structure and data from analogous compounds.[5][6][7] These predictions are vital for reaction monitoring and quality control during synthesis.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~ 8.1-8.3 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the oxazole ring. Its downfield shift is characteristic of protons on electron-deficient aromatic heterocyclic rings.

  • δ ~ 3.9 ppm (s, 3H): This sharp singlet is assigned to the methyl protons of the ester group (-OCH₃).

  • δ ~ 2.5 ppm (s, 3H): This singlet arises from the methyl protons at the C2 position of the oxazole ring.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ ~ 162 ppm: Carbonyl carbon (C=O) of the ester.

  • δ ~ 160 ppm: C2 of the oxazole ring (attached to the methyl group).

  • δ ~ 145 ppm: C5 of the oxazole ring (attached to the proton).

  • δ ~ 130 ppm: C4 of the oxazole ring (attached to the ester).

  • δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).

  • δ ~ 14 ppm: Methyl carbon at C2.

Key IR Absorptions (KBr, cm⁻¹):

  • ~1720-1740 cm⁻¹: Strong C=O stretch from the ester carbonyl group.

  • ~1580-1620 cm⁻¹: C=N stretching vibration of the oxazole ring.

  • ~1100-1300 cm⁻¹: C-O stretching vibrations (both from the ester and the oxazole ring).

Mass Spectrometry (EI):

  • Expected M⁺: m/z = 141.04, corresponding to the molecular ion [C₆H₇NO₃]⁺.

Synthesis and Experimental Protocols

The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, which is commercially available.[8][9]

Recommended Synthesis: Fischer Esterification

The Fischer-Speier esterification is a robust and scalable method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[10][11] The use of excess alcohol (in this case, methanol, which also acts as the solvent) is crucial as it shifts the reaction equilibrium towards the product ester.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 2-Methyloxazole- 4-carboxylic acid D Combine in Flask A->D B Methanol (Excess) B->D C H₂SO₄ (catalyst) C->D E Heat to Reflux (e.g., 65°C) D->E Stir F Cool & Quench (aq. NaHCO₃) E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄), Filter, Evaporate G->H I Purify (Column Chromatography) H->I J Final Product: Methyl 2-methyloxazole- 4-carboxylate I->J

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyloxazole-4-carboxylic acid (1.0 eq).

  • Reaction Setup: Add anhydrous methanol (20-30 eq, serving as both reagent and solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After completion, cool the reaction to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its two primary functional components: the methyl ester and the oxazole ring.

G cluster_ester Ester-Based Reactions cluster_ring Ring-Based Reactions center Methyl 2-methyloxazole- 4-carboxylate hydrolysis Acid/Base Hydrolysis center->hydrolysis H₃O⁺ / OH⁻ amidation Amidation (R-NH₂) center->amidation Heat reduction Reduction (e.g., LiAlH₄) center->reduction 1. Reducing Agent 2. Workup lithiation Deprotonation/Lithiation (at C5) center->lithiation 1. n-BuLi 2. Electrophile (E⁺) coupling Cross-Coupling Precursor (via Halogenation) center->coupling Halogenation then Pd Catalyst

Caption: Key Reactivity Pathways of the Title Compound.

  • Ester Transformations (The Synthetic Handle): The methyl ester is an excellent electrophilic site. Its most critical reaction in drug discovery is amidation . By reacting this compound with a primary or secondary amine, the corresponding amide can be formed. This is the foundational step for incorporating the 2-methyloxazole scaffold into larger peptide-like molecules or other complex targets. This reaction is central to the synthesis of the protease-activated receptor 2 (PAR2) affectors and ανβ3 integrin inhibitors mentioned for the parent acid. The ester can also be hydrolyzed back to the carboxylic acid or reduced to the corresponding primary alcohol (at the C4 position) using strong reducing agents like lithium aluminum hydride.[12]

  • Oxazole Ring Functionalization: The oxazole ring itself is a platform for further modification. The C5 proton is the most acidic proton on the ring and can be removed by a strong base like n-butyllithium (n-BuLi). The resulting lithiated species can then react with various electrophiles (e.g., aldehydes, alkyl halides), allowing for the introduction of new substituents at this position. This strategy provides a route to novel, highly substituted oxazole derivatives.

Application in Drug Discovery: A Strategic Intermediate

The primary and most authoritative application of this compound is as a strategic intermediate in the synthesis of complex, biologically active molecules. Its value does not lie in its own bioactivity, but in its ability to be efficiently incorporated into larger structures.

The parent acid, 2-methyloxazole-4-carboxylic acid, is a known reactant for synthesizing potent and selective inhibitors of biological targets like the ανβ3 integrin and PAR2. In these syntheses, the carboxylic acid must be activated (e.g., as an acid chloride or via coupling agents) to form an amide bond with an amine-containing fragment. This compound serves as a stable, readily available precursor that can be directly used in amidation reactions, often providing a more controlled and higher-yielding alternative to starting from the carboxylic acid.

G A Methyl 2-methyloxazole- 4-carboxylate (Building Block) C Amidation Reaction A->C B Amine-Containing Fragment (R-NH₂) (e.g., Amino Acid Ester) B->C D Oxazole-Containing Dipeptide Scaffold C->D Forms Key Amide Bond E Further Synthetic Steps (Deprotection, Coupling, etc.) D->E F Final Biologically Active Target (e.g., PAR2 Affectors, Integrin Inhibitors) E->F Leads to

Caption: Strategic Role in Medicinal Chemistry Synthesis.

This logical flow demonstrates the core value proposition of this compound: it provides an efficient entry point to complex molecular architectures that are of high interest in modern drug discovery. Its stable, easy-to-handle nature, combined with the predictable reactivity of the methyl ester, makes it an indispensable tool for medicinal chemists.

References

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  • Supporting Information for "An efficient and recyclable magnetic nanoparticle-supported palladium catalyst for the Suzuki–Miyaura cross-coupling reaction in aqueous media". The Royal Society of Chemistry. [Link]

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  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]

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The Unseen Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, or crystal structure, dictates a compound's physicochemical properties, influences its biological activity, and is a critical determinant of its suitability as a therapeutic agent. This in-depth technical guide focuses on the crystal structure analysis of Methyl 2-methyloxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide provides a comprehensive, field-proven framework for its determination. We will navigate the entire workflow, from strategic crystallization to data analysis and structure validation, using a closely related oxazole derivative as a practical case study. This guide is designed not as a rigid protocol but as a self-validating system of experimental logic, empowering researchers to elucidate the crystalline secrets of novel small molecules.

Introduction: The Oxazole Scaffold in Drug Discovery and the Imperative of Crystallography

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile component in the design of bioactive molecules.[1][2][3] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and antiviral properties.[1] The specific substitution pattern on the oxazole ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1]

This compound (CAS 85806-67-3) is a commercially available compound that serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4] Its molecular formula is C₆H₇NO₃.[4] Understanding its solid-state structure is not merely an academic exercise; it is a critical step in de-risking the drug development process. Crystal structure analysis provides unambiguous proof of molecular identity and stereochemistry. Furthermore, the solid-state packing of molecules, dictated by intermolecular forces, governs crucial properties like solubility, dissolution rate, and stability—all of which are cornerstones of a successful drug formulation. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different properties, underscores the necessity of thorough crystallographic characterization to ensure consistent product quality and therapeutic efficacy.

This guide will provide the foundational knowledge and practical steps to undertake the crystal structure analysis of this compound, a process that is broadly applicable to other small molecule drug candidates.

Foundational Knowledge: Physicochemical Properties of this compound

A successful crystallization experiment, the gateway to single-crystal X-ray diffraction, is predicated on a thorough understanding of the target molecule's physical and chemical properties.

PropertyValueSource
Molecular Formula C₆H₇NO₃[4]
Molecular Weight 141.12 g/mol [5][6]
Physical Form Powder / Solid[5][6]
Melting Point 56-60 °C[5][6][7]
Solubility Soluble in organic solvents, less soluble in water.[4]

The reported melting point of 56-60 °C suggests that this compound is a low-melting solid, a factor to consider when selecting crystallization temperatures to avoid oiling out. Its solubility profile indicates that a range of organic solvents can be explored for crystallization, likely employing techniques that reduce solubility, such as slow evaporation or vapor diffusion with a non-polar anti-solvent.

The Crystallization Workflow: From Solution to Single Crystal

The primary bottleneck in crystal structure analysis is often the growth of a high-quality single crystal suitable for X-ray diffraction. This requires a systematic approach to exploring various crystallization conditions.

Diagram: The Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Compound Pure Compound (>98% Purity) Solvent Solvent Screening Compound->Solvent Solubility Testing Evaporation Slow Evaporation Solvent->Evaporation VaporDiffusion Vapor Diffusion Solvent->VaporDiffusion Cooling Slow Cooling Solvent->Cooling Harvesting Crystal Harvesting Evaporation->Harvesting VaporDiffusion->Harvesting Cooling->Harvesting Mounting Crystal Mounting Harvesting->Mounting Screening X-ray Screening Mounting->Screening

Caption: A generalized workflow for the crystallization of a small organic molecule.

Step-by-Step Experimental Protocol: Crystallization of this compound
  • Purity Assessment: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening:

    • In small vials, test the solubility of a few milligrams of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene).

    • Identify solvents in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating. These are ideal for slow cooling experiments.

    • Identify a solvent in which the compound is highly soluble. This will be the primary solvent for slow evaporation and vapor diffusion setups.

  • Crystallization Setups:

    • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable volatile solvent (e.g., ethyl acetate). Loosely cap the vial and store it in a vibration-free environment.

    • Vapor Diffusion: Dissolve the compound in a small amount of a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container with a less volatile anti-solvent in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually reduce the compound's solubility, promoting crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.

  • Monitoring and Harvesting:

    • Monitor the setups periodically for crystal growth.

    • Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Diagram: The X-ray Diffraction to Structure Refinement Pipeline

Diffraction_to_Refinement cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation Crystal Mounted Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DiffractionData Raw Diffraction Data Diffractometer->DiffractionData Integration Integration DiffractionData->Integration Scaling Scaling & Merging Integration->Scaling HKL_File Reflection File (.hkl) Scaling->HKL_File PhaseProblem Phase Problem Solution (e.g., SHELXT) HKL_File->PhaseProblem InitialModel Initial Atomic Model PhaseProblem->InitialModel Refinement Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement FinalModel Refined Crystal Structure Refinement->FinalModel ValidationTools Validation Software (e.g., PLATON, checkCIF) FinalModel->ValidationTools CIF_File Crystallographic Information File (.cif) ValidationTools->CIF_File

Caption: The workflow from data collection to a validated crystal structure.

Step-by-Step Protocol: Data Collection and Structure Solution
  • Crystal Mounting: The harvested crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection: A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a full sphere of diffraction data as the crystal is rotated in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors. This results in a reflection file (e.g., an .hkl file).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software like SHELXT, to obtain an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process refines the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is rigorously validated using software like PLATON to check for missed symmetry, unusual geometric parameters, and other potential issues. The final model is typically presented as a Crystallographic Information File (CIF).

Case Study: Insights from the Crystal Structures of Bioactive Oxazoles

While a crystal structure for this compound is not in the public domain, a study on a series of bioactive 4,5-diphenyl-oxazoles provides valuable insights into the types of intermolecular interactions that can be expected.[7] In these structures, the oxazole ring geometry was found to be consistent and typical, with characteristic bond lengths for the C=N and C=C double bonds.[7] The analysis of the crystal packing revealed the importance of weak intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, in stabilizing the crystal lattice.[7]

For this compound, one would anticipate that the ester carbonyl group and the oxazole ring nitrogen and oxygen atoms would be key players in forming intermolecular interactions. The potential for C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the oxazole rings of adjacent molecules, would likely govern the overall crystal packing. A detailed analysis of these interactions in the determined crystal structure would be crucial for understanding its solid-state properties and for identifying potential polymorphic forms.

Conclusion: The Crystal Structure as a Cornerstone of Rational Drug Development

The determination of the crystal structure of this compound, and indeed any small molecule of pharmaceutical interest, is a critical endeavor. It provides the definitive blueprint of the molecule's three-dimensional architecture, which is fundamental to understanding its structure-activity relationship (SAR). For drug development professionals, this information is invaluable for several reasons:

  • Lead Optimization: A detailed understanding of the molecule's conformation and intermolecular interactions can guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Polymorph Screening: An initial crystal structure provides the basis for identifying and characterizing different polymorphic forms, which is a regulatory requirement and essential for ensuring the long-term stability and consistent performance of the final drug product.

  • Intellectual Property: A well-characterized crystal structure, particularly of a specific polymorph, can be a cornerstone of a strong patent portfolio.

References

  • Zaradna, K., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. [Link]

  • Various Authors. (2025). The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Pharma Synthesis Insights.
  • Various Authors. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Medicinal Chemistry Reviews.
  • Wouters, J., & Ooms, F. (2001). Small Molecule Crystallography in Drug Design. Current Pharmaceutical Design, 7(7), 529-545.
  • Various Authors. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Various Authors. (2025). Oxazole-Based Molecules in Anti-viral Drug Development.

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The Therapeutic Potential of Methyl 2-methyloxazole-4-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the latent therapeutic potential of derivatives originating from a specific, yet versatile starting block: Methyl 2-methyloxazole-4-carboxylate. While direct literature on the biological activities of its derivatives is emerging, the established pharmacological profiles of analogous oxazole-containing molecules provide a robust framework for predicting and exploring their utility. This document serves as a strategic resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and experimental validation of novel therapeutic agents derived from this promising chemical entity. We will explore potential applications in oncology, inflammation, and infectious diseases, providing both the theoretical underpinnings and practical methodologies to accelerate research and development in this space.

Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery

The 1,3-oxazole is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in drug discovery, meaning it can interact with a wide range of biological targets with high affinity.[1][2] The unique electronic properties and the ability of the oxazole ring to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, make it an attractive component in the design of novel therapeutic agents.[2] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

This compound serves as an ideal starting material for the synthesis of a diverse library of derivatives. Its ester functional group at the 4-position and the methyl group at the 2-position offer multiple reaction sites for chemical modification, allowing for the systematic exploration of the chemical space and the optimization of biological activity. This guide will provide a forward-looking perspective on the potential biological activities of these derivatives, grounded in the extensive research on the broader class of oxazole-containing compounds.

Synthetic Strategies: From Core Molecule to Diversified Library

The journey from the starting material, this compound, to a library of biologically active derivatives hinges on versatile and efficient synthetic methodologies. The ester and methyl groups are key handles for derivatization.

Amide Bond Formation at the C4-Position

A primary and highly effective strategy for diversification is the conversion of the C4-carboxylate to a wide array of amides. This can be readily achieved by hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines. This approach allows for the introduction of various functionalities that can modulate the compound's physicochemical properties and target interactions.

Experimental Protocol: Synthesis of N-substituted 2-methyloxazole-4-carboxamides

  • Hydrolysis of this compound:

    • Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

    • Add a stoichiometric amount of a base (e.g., lithium hydroxide or sodium hydroxide).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to precipitate the 2-methyloxazole-4-carboxylic acid.

    • Filter, wash with cold water, and dry the solid product.

  • Amide Coupling:

    • Suspend the 2-methyloxazole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).

    • Add the desired primary or secondary amine (1.1 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the resulting amide derivative by column chromatography or recrystallization.

Functionalization of the C2-Methyl Group

The methyl group at the C2-position can also be a site for derivatization, although it is generally less reactive than the ester. Halogenation followed by nucleophilic substitution can introduce a variety of side chains.

Experimental Protocol: Bromination of the C2-Methyl Group

  • To a solution of this compound in carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere until the reaction is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 2-(bromomethyl)oxazole-4-carboxylate can be used in subsequent nucleophilic substitution reactions.

G Core This compound C4_Acid 2-methyloxazole-4-carboxylic acid Core->C4_Acid Hydrolysis C2_Bromo Methyl 2-(bromomethyl)oxazole-4-carboxylate Core->C2_Bromo Radical Bromination (NBS, AIBN) C4_Amide N-substituted 2-methyloxazole-4-carboxamides C4_Acid->C4_Amide Amide Coupling C2_Substituted C2-Functionalized Derivatives C2_Bromo->C2_Substituted Nucleophilic Substitution

Caption: Synthetic pathways for derivatization.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on oxazole derivatives, we can anticipate several key biological activities for derivatives of this compound.

Anticancer Activity

Oxazole-containing compounds have emerged as a significant class of anticancer agents, acting through multiple mechanisms.[3][6][7][8]

  • Mechanism of Action: Many oxazole derivatives exhibit anticancer activity by targeting key cellular processes.[3][6] These include:

    • Tubulin Polymerization Inhibition: Some oxazoles bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

    • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways involved in cell growth and proliferation. Oxazole derivatives have been shown to inhibit various kinases.

    • Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair. Certain oxazoles can inhibit their function, leading to DNA damage and cell death.[3]

    • STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key protein in cancer cell survival and proliferation. Some oxazoles can block its activity.[3][6]

G Oxazole_Derivative Oxazole Derivative Tubulin Tubulin Oxazole_Derivative->Tubulin Inhibits Kinase Protein Kinase Oxazole_Derivative->Kinase Inhibits Topoisomerase Topoisomerase Oxazole_Derivative->Topoisomerase Inhibits STAT3 STAT3 Oxazole_Derivative->STAT3 Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Signaling Aberrant Signaling Kinase->Signaling Signaling->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Gene_Expression Altered Gene Expression STAT3->Gene_Expression Gene_Expression->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of action.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Derivative Modification Target Cell Line IC50 (µM)
M2O4C-Amide-1N-benzylMCF-7Hypothetical Data
M2O4C-Amide-2N-(4-chlorophenyl)A549Hypothetical Data
M2O4C-Amide-3N-cyclohexylHCT116Hypothetical Data
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Oxazole derivatives have shown promise as anti-inflammatory agents.[5][9][10][11][12]

  • Mechanism of Action: The anti-inflammatory effects of oxazole derivatives are often attributed to their ability to inhibit key enzymes and pathways involved in the inflammatory response, such as:

    • Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and COX-2 enzymes can reduce the production of prostaglandins, which are key mediators of inflammation.

    • Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes can decrease the production of leukotrienes, another class of inflammatory mediators.

    • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammatory gene expression. Some oxazoles can suppress its activation.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Derivative Dose (mg/kg) Inhibition of Edema at 3h (%)
M2O4C-Amide-410Hypothetical Data
M2O4C-Amide-520Hypothetical Data
Indomethacin (Std.)10Hypothetical Data
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Oxazole derivatives have demonstrated significant antibacterial and antifungal activities.[4][13][14][15]

  • Mechanism of Action: The antimicrobial mechanisms of oxazoles are diverse and can include:

    • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan in bacteria.

    • DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication. Its inhibition is a validated antibacterial strategy.

    • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some oxazoles can prevent their formation.

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Derivative MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
M2O4C-Amide-6Hypothetical DataHypothetical DataHypothetical Data
Ciprofloxacin (Std.)Hypothetical DataHypothetical DataN/A
Fluconazole (Std.)N/AN/AHypothetical Data

Conclusion and Future Directions

The derivatives of this compound represent a largely unexplored but highly promising area for drug discovery. By leveraging the well-established biological activities of the broader oxazole class, researchers can rationally design and synthesize novel compounds with significant therapeutic potential. The synthetic accessibility and the potential for diverse functionalization make this core structure an excellent starting point for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the systematic synthesis and screening of derivative libraries to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI.
  • DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Current Scenario of 1,3-oxazole Deriv
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
  • a brief review on antimicrobial activity of oxazole deriv
  • Review of Antimicrobial Activity of Oxazole. IJPPR.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Synthesis and antimicrobial evaluation of novel oxazole amide deriv
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
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Methyl 2-methyloxazole-4-carboxylate: A Versatile Heterocyclic Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in contemporary synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of discovery programs. Among the privileged five-membered heterocyclic systems, the oxazole core stands out for its remarkable chemical stability, unique electronic properties, and its prevalence in a multitude of biologically active natural products and pharmaceutical agents.[1][2] This guide focuses on Methyl 2-methyloxazole-4-carboxylate , a trifunctional building block that offers a convergence of synthetic handles, enabling chemists to explore chemical space with precision and efficiency.

This document serves as a technical primer, moving beyond a simple catalog of reactions to provide a field-proven perspective on the causality behind experimental choices. We will delve into the synthesis, reactivity, and application of this scaffold, presenting validated protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. This compound is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueSource
CAS Number 85806-67-3[3][4]
Molecular Formula C₆H₇NO₃[4]
Molecular Weight 141.12 g/mol [4]
Appearance White to off-white powder/solid
Melting Point 56-60 °C
SMILES COC(=O)c1coc(C)n1[5]
InChI Key NBBUIANVONUUEM-UHFFFAOYSA-N[5]

Spectroscopic analysis is critical for reaction monitoring and product confirmation. The ¹H NMR spectrum is characterized by three distinct singlets: the C2-methyl protons, the ester methyl protons, and the lone aromatic proton at the C5 position. The ¹³C NMR will show distinct signals for the carbonyl carbon, the three heterocyclic carbons, and the two methyl carbons.

Synthesis of the Building Block

The most direct and scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid, a commercially available starting material.[6] This approach is favored for its simplicity and high yield.

G A 2-Methyloxazole-4-carboxylic acid B This compound A->B Fischer Esterification R Methanol (Solvent/Reagent) Acid Catalyst (e.g., H₂SO₄) Reflux R->A

Caption: Fischer esterification synthesis pathway.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification. The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyloxazole-4-carboxylic acid (10.0 g, 78.7 mmol).

  • Reagents: Add methanol (150 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a white solid.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound stems from its three distinct reactive sites. Understanding the chemoselectivity of these sites is key to designing efficient synthetic routes.

Caption: Key reactive sites for synthetic modification.

Transformations of the C4-Ester Group

The methyl ester at the C4 position is a versatile handle for introducing diversity, primarily through hydrolysis and amidation.

Hydrolysis to the parent carboxylic acid is often a necessary step to enable subsequent amide couplings or decarboxylation reactions.[7] Base-catalyzed hydrolysis is generally preferred over acid-catalyzed methods as it is practically irreversible, driving the reaction to completion.[7]

  • Protocol: Dissolve this compound in a mixture of THF/water (1:1). Add 1.5 equivalents of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours. Upon completion, acidify the reaction mixture with 1N HCl to pH ~3 and extract the product, 2-methyloxazole-4-carboxylic acid, with ethyl acetate.

The formation of amide bonds is one of the most critical reactions in medicinal chemistry. The ester can be converted directly to an amide, or more commonly, hydrolyzed to the acid which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). Direct catalytic amidation from esters is also an emerging field.[8]

  • Protocol (Two-Step):

    • Hydrolyze the ester to 2-methyloxazole-4-carboxylic acid as described above.

    • Dissolve the resulting acid (1.0 eq) and a desired amine (1.1 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir at room temperature for 12-24 hours. Work-up involves aqueous extraction and purification by chromatography.

Functionalization of the C5-Position

The C5-position is the most electron-rich carbon on the oxazole ring, making it the primary site for electrophilic substitution and metalation-based cross-coupling reactions.

Palladium-catalyzed direct C-H arylation has become a powerful tool for forging C-C bonds, avoiding the need for pre-functionalized starting materials.[9] Regioselective C5-arylation can be achieved using specific catalyst/base combinations.[9]

G Start Methyl 2-methyloxazole- 4-carboxylate Product Methyl 2-methyl-5-aryl- oxazole-4-carboxylate Start->Product Suzuki-Miyaura or Direct C-H Arylation Reagents Aryl Halide (Ar-X) Pd(OAc)₂ (cat.) Ligand (e.g., XPhos) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) Reagents->Start

Caption: General workflow for C5-Arylation.

A more traditional and highly reliable two-step approach involves initial halogenation at the C5 position followed by a transition-metal-catalyzed cross-coupling reaction.

  • Protocol: C5-Bromination

    • Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The choice of a strong, non-nucleophilic base and low temperature is critical to ensure regioselective deprotonation at C5 without attacking the ester.

    • Stir: Stir the resulting solution at -78 °C for 1 hour.

    • Electrophilic Quench: Add a solution of N-Bromosuccinimide (NBS, 1.2 eq) in anhydrous THF dropwise.

    • Work-up: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl), extract with an organic solvent, and purify by chromatography to yield Methyl 5-bromo-2-methyloxazole-4-carboxylate.

  • Protocol: Suzuki-Miyaura Cross-Coupling of the C5-Bromo Derivative [10]

    • Setup: Combine the 5-bromooxazole (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand like XPhos (4 mol%) in a flask.[10]

    • Reagents: Add a base, typically K₂CO₃ or K₃PO₄ (3.0 eq), and a solvent system such as dioxane/water.

    • Reaction: Degas the mixture and heat to 80-110 °C until the starting material is consumed.

    • Purification: Cool the reaction, perform an aqueous work-up, and purify by column chromatography to obtain the C5-arylated product.

Reactivity of the C2-Methyl Group

The methyl group at the C2 position is weakly acidic and can be deprotonated with a strong base (e.g., LDA or n-BuLi). The resulting anion can then react with various electrophiles, such as aldehydes or ketones, in aldol-type condensation reactions. This functionalization is less common than C5-modification but provides an alternative vector for structural elaboration.

Applications in Drug Discovery

The oxazole motif is a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable pharmacophore.[2][11] While specific applications of this compound are proprietary, its core structure is found in numerous compounds with diverse biological activities, including:

  • Anticancer Agents: Many synthetic oxazoles exhibit potent cytotoxic activity against various cancer cell lines.[11][12]

  • Anti-inflammatory Agents: The oxazole core is present in drugs like Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[2]

  • Antibacterial and Antiviral Agents: Natural products and synthetic derivatives containing oxazoles have shown significant antimicrobial properties.[11][13]

The parent acid, 2-methyloxazole-4-carboxylic acid, is explicitly cited as a reactant for preparing inhibitors of human protease-activated receptor 2 and ανβ3 integrin, highlighting the direct relevance of this scaffold in developing targeted therapeutics.[14]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block offering three distinct points for chemical modification. Its robust nature, coupled with the well-defined reactivity of its functional groups, allows for the controlled and predictable synthesis of complex molecular architectures. By understanding the principles of its reactivity—from ester manipulation to regioselective C-H functionalization—researchers can fully leverage this scaffold to accelerate the discovery of novel therapeutics and functional materials.

References

  • Medicinal Applications of 1,3-Oxazole Derivatives. (n.d.). SlideShare. Retrieved January 11, 2026, from [Link]

  • Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. (2022). Advanced Synthesis & Catalysis. Retrieved January 11, 2026, from [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Scope of the C5‐arylation of oxazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science. Retrieved January 11, 2026, from [Link]

  • Effective C5‐Arylation of Peptide‐Integrated Oxazoles: Almazole D. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

  • CAS 85806-67-3 | this compound. (n.d.). Alchem Pharmtech. Retrieved January 11, 2026, from [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. Retrieved January 11, 2026, from [Link]

  • 2-methyloxazole-4-carboxylic acid. (n.d.). Stenutz. Retrieved January 11, 2026, from [Link]

  • 2-Methyl-oxazole-4-carboxylic acid. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]

  • 4-Methyloxazole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound (97%). (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

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A Technical Guide to the Synthesis of Oxazole-4-Carboxylates: From Historical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus, particularly when functionalized with a carboxylate group at the C4 position, represents a privileged scaffold in medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to oxazole-4-carboxylates. It navigates from seminal, century-old name reactions to contemporary catalytic systems, offering a comprehensive resource for researchers, chemists, and professionals in drug development. Foundational methods such as the Robinson-Gabriel and Fischer syntheses are detailed alongside modern, highly efficient protocols like the van Leusen reaction and various metal-catalyzed cyclizations. Each section is grounded in mechanistic principles, providing not just procedural steps but also the causal logic behind experimental choices. This guide aims to equip the reader with a robust understanding of both the theoretical underpinnings and practical applications in the synthesis of this vital heterocyclic motif.

Introduction: The Significance of the Oxazole-4-Carboxylate Core

The five-membered aromatic ring of oxazole, containing nitrogen and oxygen heteroatoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities including antibacterial, anti-inflammatory, anti-tumoral, and antifungal properties.[1][3] The inclusion of a carboxylate group at the 4-position significantly enhances the synthetic versatility of the oxazole ring. This functional handle allows for further elaboration, such as amide bond formation, reduction to alcohols, or participation in cross-coupling reactions, making oxazole-4-carboxylates key intermediates in the synthesis of complex molecular architectures.[4][5] Their unique electronic and structural properties also make them valuable components in the design of fluorescent probes and functional materials.[6]

This guide will trace the chronological development of synthetic methodologies, highlighting the key breakthroughs that have enabled the efficient and diverse construction of these important molecules.

Historical Cornerstones: The Classic Name Reactions

The early 20th century saw the establishment of foundational methods for oxazole ring construction. While not all were initially aimed at the 4-carboxylate subclass, their principles laid the essential groundwork for all subsequent developments.

Independently reported by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this synthesis is one of the most fundamental methods for creating the oxazole core.[7][8] The reaction involves the cyclodehydration of a 2-acylamino-ketone, typically promoted by strong acids like concentrated sulfuric acid or phosphorus pentachloride.[7][9][10]

Mechanistic Rationale: The reaction proceeds via two plausible pathways. Isotopic labeling studies have confirmed that the cyclization occurs through the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to form the aromatic oxazole ring.[10] The strong acid serves a dual purpose: it protonates the ketone carbonyl, activating it for nucleophilic attack, and acts as a powerful dehydrating agent to drive the final aromatization step.

Robinson_Gabriel_Mechanism

While robust for 2,5-diaryl oxazoles, the harsh conditions limit its applicability to sensitive substrates, and direct synthesis of 4-carboxylate esters via this route requires specifically functionalized starting materials, which can be challenging to prepare.

Discovered by Emil Fischer, this method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[11] Although it primarily yields 2,5-disubstituted oxazoles, it represents one of the earliest examples of oxazole synthesis and demonstrates a different approach to ring formation.[11] The reaction first forms an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, cyclizes, and eliminates water to yield the oxazole.[11]

First reported by John Cornforth in 1949, this is a thermal rearrangement of a 4-acyloxazole where the acyl group and the C5 substituent exchange positions.[12] While this is a reaction of an oxazole rather than a de novo synthesis, it is historically significant. It proceeds through a nitrile ylide intermediate and has been instrumental in the synthesis of amino acids where oxazoles serve as key intermediates.[12] Understanding this rearrangement is crucial for predicting potential side reactions or designing tandem reaction sequences involving 4-functionalized oxazoles.

The Modern Workhorse: The van Leusen Reaction

A paradigm shift in oxazole synthesis occurred in 1972 with the discovery of the van Leusen reaction.[3][13] This methodology utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2-N synthon, reacting it with an aldehyde in the presence of a base (commonly potassium carbonate) to form 5-substituted oxazoles.[13][14]

Adaptation for Oxazole-4-Carboxylates: The true power of this reaction for the synthesis of oxazole-4-carboxylates was unlocked by reacting TosMIC with α-ketoesters or by using isocyanoacetate esters. More recently, a highly efficient one-pot method involves the reaction of carboxylic acids, activated in situ, with isocyanoacetates.[15][16]

Mechanistic Rationale: The reaction is a powerful example of a [3+2] cycloaddition.[3][13] The base deprotonates the acidic methylene group of the isocyanoacetate. This carbanion then acts as a nucleophile, attacking the activated carboxylic acid (e.g., an acylpyridinium salt). The subsequent intramolecular cyclization is driven by the nucleophilicity of the resulting alkoxide onto the isocyanide carbon. The final step is an elimination of the leaving group (e.g., pyridine) and tautomerization to yield the stable, aromatic oxazole-4-carboxylate.

VanLeusen_Workflow

The mild conditions, broad substrate scope, and high functional group tolerance make the van Leusen approach and its modern variants the preeminent choice for the synthesis of oxazole-4-carboxylates today.[3][15]

Contemporary and Specialized Methodologies

Beyond the classical and van Leusen syntheses, the field has expanded to include a variety of powerful and often complementary methods.

Modern organometallic chemistry has provided numerous pathways to the oxazole core.

  • Copper and Palladium Catalysis: These methods often involve the cycloisomerization of propargyl amides or tandem oxidative cyclizations.[2] For instance, a highly efficient method uses a Pd(II)-catalyzed C-H activation pathway to construct oxazoles from simple amides and ketones.[6] Palladium catalysis is also crucial for the direct arylation of pre-formed oxazole-4-carboxylates, allowing for rapid library synthesis.[5]

  • Silver and Gold Catalysis: Silver-catalyzed oxidative decarboxylation of α-oxocarboxylates followed by cyclization with isocyanides has been reported as an effective route.[15][16] Gold catalysts are known to efficiently promote the cyclization of N-propargyl amides.

A mild and high-yielding route to 2,5-disubstituted oxazole-4-carboxylates involves the treatment of N-acyl-β-halodehydroaminobutyric acid methyl esters with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6] This method is particularly useful for synthesizing fluorescent oxazoles that can be incorporated into peptide chains.[6]

Comparative Analysis of Key Synthetic Routes

The choice of synthetic strategy depends critically on the desired substitution pattern, the scale of the reaction, and the functional groups present in the starting materials.

MethodKey PrecursorsConditionsAdvantagesLimitations
Robinson-Gabriel 2-Acylamino-ketonesHarsh; Strong Acid (H₂SO₄, PCl₅)Simple, foundational methodLimited substrate scope, harsh conditions
Fischer Synthesis Cyanohydrins, AldehydesAnhydrous HClHistorically significantPrimarily for 2,5-disubstitution
van Leusen Aldehydes/Ketones, TosMICMild; Base (K₂CO₃)High yield, broad scope, mildStoichiometric TosMIC required
Modern van Leusen Carboxylic Acids, IsocyanoacetatesMild; Activator + BaseOne-pot from acids, excellent scopeRequires activating agent
Metal-Catalyzed Propargyl amides, Amides/KetonesVaried (Cu, Pd, Au, Ag)High efficiency, novel pathwaysCatalyst cost/sensitivity, optimization

Experimental Protocol: A Modern One-Pot Synthesis of Ethyl 2-phenyl-5-(3-fluorophenyl)oxazole-4-carboxylate

This protocol is representative of a modern, efficient synthesis directly from a carboxylic acid, adapted from methodologies developed by Liebeskind and coworkers.[15][16]

Materials:

  • 3-Fluorobenzoic acid

  • Ethyl 2-isocyano-2-phenylacetate

  • 4-(Dimethylamino)pyridine-trifluoromethanesulfonate (DMAP-Tf)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzoic acid (0.21 mmol, 1.0 equiv) and DMAP (0.46 mmol, 2.2 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add anhydrous DCM (5 mL) via syringe.

  • Activation: Stir the mixture at room temperature until all solids dissolve. Add DMAP-Tf (0.27 mmol, 1.3 equiv) in one portion. Continue stirring for 5 minutes at room temperature.

  • Isocyanide Addition: To the activated mixture, add ethyl 2-isocyano-2-phenylacetate (0.25 mmol, 1.2 equiv) via syringe.

  • Heating: Place the flask in a preheated oil bath at 40 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) in a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure oxazole-4-carboxylate product.

Self-Validation: The integrity of the final product should be confirmed using standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will validate the structure and purity. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The recovery of DMAP from the aqueous layer can also be performed, highlighting the protocol's efficiency.[15]

Conclusion and Future Outlook

The synthesis of oxazole-4-carboxylates has evolved from historically important but often harsh reactions to a suite of mild, efficient, and highly versatile modern methodologies. The van Leusen reaction and its derivatives, particularly one-pot syntheses from carboxylic acids, have become the cornerstone of contemporary approaches.[5][15] Concurrently, the continuous innovation in metal-catalyzed reactions provides powerful, alternative routes for constructing these valuable heterocyclic cores.

Future developments will likely focus on enhancing the sustainability of these syntheses. This includes the development of more efficient and recyclable catalysts, the use of greener solvents, and the application of flow chemistry to enable scalable and safer production. As the demand for structurally complex and functionally diverse molecules grows in drug discovery and materials science, the robust and adaptable chemistry of oxazole-4-carboxylates will ensure their continued importance as pivotal synthetic building blocks.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Fischer oxazole synthesis. Wikipedia. [Link]

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  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • Oxazole. Wikipedia. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Cornforth rearrangement. Wikipedia. [Link]

  • The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. (1973). Journal of the American Chemical Society. [Link]

  • Oxazole. Slideshare. [Link]

  • Synthesis and Reactions of Oxazoles. (2003). ResearchGate. [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2006). Letters in Organic Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. (1947). Journal of the Chemical Society. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. (2008). ResearchGate. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. [Link]

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  • Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. ElectronicsAndBooks. [Link]

  • Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. (1983). Chemical & Pharmaceutical Bulletin. [Link]

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A Theoretical and Computational Analysis of Methyl 2-methyloxazole-4-carboxylate: A Guide for Medicinal Chemists and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-oxazole motif is a five-membered heterocyclic ring that serves as a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide presents an in-depth technical framework for the theoretical study of a specific derivative, Methyl 2-methyloxazole-4-carboxylate. We will explore its molecular properties and delve into the computational methodologies required to predict its structure, reactivity, and potential as a drug candidate. This document is intended for researchers, scientists, and drug development professionals, providing both foundational theory and practical, step-by-step protocols for computational analysis.

Part 1: Molecular Profile and Synthesis Overview

This compound (C₆H₇NO₃) is a small molecule featuring the core oxazole ring substituted with a methyl group at the 2-position and a methyl ester at the 4-position.[4][5] This structure provides a rigid scaffold with heteroatoms available for hydrogen bonding, making it a person of interest for rational drug design.[1][6]

Property Value Source
CAS Number 85806-67-3[4][5]
Molecular Formula C₆H₇NO₃[4][5]
Molecular Weight 141.12 g/mol [4][5]
Physical Form Powder[5]
Melting Point 56-60 °C[5]
SMILES COC(=O)c1coc(C)n1[5][7]
InChI Key NBBUIANVONUUEM-UHFFFAOYSA-N[5][7]

While a detailed synthesis protocol is beyond the scope of this theoretical guide, the synthesis of 2,4-disubstituted oxazoles often involves the condensation and cyclization of precursors like α-hydroxy ketones or the reduction of corresponding amides.[3][8] The parent compound, 2-methyloxazole-4-carboxylic acid, serves as a key reactant in various synthetic procedures, including Pd-catalyzed cross-coupling reactions.

Part 2: The Theoretical Framework for Analysis

Computational chemistry provides indispensable tools for predicting molecular behavior, thereby accelerating the drug discovery process by offering insights into structure-activity relationships (SAR) and reaction mechanisms before committing to costly and time-consuming laboratory synthesis.[1]

Pillar 1: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[1][6] For a molecule like this compound, DFT is the workhorse for calculating the fundamental properties that dictate its biological and chemical behavior. Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a basis set like 6-311++G(d,p), which offers a reliable balance of accuracy and computational cost for organic molecules.[1][6]

Pillar 2: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[1][6]

Pillar 3: Molecular Electrostatic Potential (MEP)

MEP maps are powerful visualization tools that illustrate the charge distribution on a molecule's surface.[1] These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets like proteins and enzymes.

Pillar 4: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][9] This method is vital in drug design for hypothesizing the mechanism of action of a potential drug by analyzing its binding affinity and interactions within the active site of a target protein.[9][10]

Part 3: Computational Protocols and Predicted Properties

This section provides step-by-step, self-validating protocols for the theoretical analysis of this compound.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol establishes the most stable 3D conformation of the molecule, a prerequisite for all subsequent calculations.

Methodology:

  • Structure Input: Draw the 2D structure of this compound using a molecular editor (e.g., ChemDraw, GaussView) and generate an initial 3D conformation.

  • Software and Method Selection: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA). Select the DFT method, specifying the B3LYP functional and the 6-311++G(d,p) basis set.[1][6]

  • Optimization: Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Data Extraction: Extract key structural parameters (bond lengths, bond angles, dihedral angles) from the output file.

Visualization: Geometry Optimization Workflow

cluster_workflow Protocol 1: Geometry Optimization A 1. Draw 2D Structure & Generate 3D B 2. Select DFT Method (B3LYP/6-311++G(d,p)) A->B C 3. Run Geometry Optimization B->C D 4. Run Frequency Calculation C->D E 5. Verify No Imaginary Frequencies D->E F 6. Extract Structural Data E->F

Caption: Workflow for obtaining the optimized molecular geometry.

Predicted Structural Data (Illustrative): Note: These are representative values based on general DFT studies of oxazole derivatives. Actual calculations are required for precise data.[6]

Parameter Predicted Value
Oxazole Ring Bond Lengths 1.30 - 1.40 Å
Oxazole Ring Bond Angles 107° - 115°
C=O Bond Length (Ester) ~1.21 Å
C-O Bond Length (Ester) ~1.35 Å
Protocol 2: FMO and MEP Analysis

This protocol investigates the molecule's electronic properties and reactivity profile.

Methodology:

  • Input Structure: Use the optimized geometry obtained from Protocol 1.

  • Calculation Type: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).

  • Property Request: Ensure the software is configured to output molecular orbital energies (for HOMO/LUMO) and to generate the molecular electrostatic potential surface.

  • Data Analysis:

    • Identify the energies of the HOMO and LUMO from the output. Calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Visualize the generated MEP surface using software like GaussView or VMD. Identify regions of negative potential (red/yellow), indicating nucleophilic sites, and positive potential (blue), indicating electrophilic sites.

Predicted Electronic Properties (Illustrative):

Parameter Predicted Value (eV) Implication
E_HOMO ~ -6.5 eVElectron-donating capability
E_LUMO ~ -1.8 eVElectron-accepting capability
Energy Gap (ΔE) ~ 4.7 eVHigh chemical stability

Part 4: Application in Drug Development - A Molecular Docking Workflow

To demonstrate the practical application of these theoretical studies, this section outlines a workflow for docking this compound into a hypothetical protein target. Oxazole derivatives have been investigated as inhibitors of targets like tubulin in cancer therapy.[9][10]

Protocol 3: Molecular Docking

Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB).

    • Using software (e.g., AutoDock Tools, Chimera), remove water molecules, co-crystallized ligands, and any non-essential components.[1]

    • Add polar hydrogen atoms and assign appropriate atomic charges.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign atomic charges and define rotatable bonds.[1]

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the receptor protein where the natural ligand binds.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The algorithm will explore various conformations (poses) of the ligand within the active site and score them based on binding affinity.

  • Results Analysis:

    • Analyze the top-ranked poses. The primary metric is the binding affinity (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

    • Visualize the ligand-receptor complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[1]

Visualization: Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis P 1. Obtain Protein Structure (PDB) P_prep Clean Protein (Remove Water, Add Hydrogens) P->P_prep L 2. Obtain Ligand Structure (DFT Optimized) L_prep Prepare Ligand (Define Rotatable Bonds) L->L_prep Grid 3. Define Active Site Grid Box P_prep->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) L_prep->Dock Grid->Dock Score 5. Analyze Binding Affinity Scores Dock->Score Visualize 6. Visualize Interactions (H-Bonds, etc.) Score->Visualize

Sources

A Technical Guide to the Solubility of Methyl 2-methyloxazole-4-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methyloxazole-4-carboxylate. The document is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical predictions, known qualitative data, and robust experimental protocols for empirical solubility determination. By elucidating the physicochemical properties of the target molecule and the principles of solvent-solute interactions, this guide serves as a practical resource for solvent selection, reaction condition optimization, and purification strategy development.

Introduction: Understanding the Molecule

This compound is a heterocyclic ester of significant interest in synthetic organic chemistry, often serving as a building block for more complex molecules, including potential pharmaceutical agents.[1][2][3] An understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, the efficiency of extractions, and the feasibility of crystallization processes. This guide will first explore the structural and electronic properties of the molecule to build a foundational, predictive understanding of its solubility profile.

Molecular Structure:

Key Physicochemical Properties:

A molecule's solubility is governed by its intrinsic properties. For this compound, key calculated parameters provide insight into its expected behavior.[4]

PropertyValueImplication for Solubility
Molecular FormulaC₆H₇NO₃Relatively small molecular size.
Molecular Weight141.13 g/mol Low molecular weight favors solubility.
H-bond Acceptors4The ester carbonyl, the oxazole oxygen, and the oxazole nitrogen can accept hydrogen bonds from protic solvents.
H-bond Donors0The absence of acidic protons (like -OH or -NH) means it cannot donate hydrogen bonds.[4]
Topological Polar Surface Area (TPSA)55.7 ŲThis value suggests moderate polarity, indicating potential solubility in polar aprotic and some polar protic solvents.
Num. Rotatable Bonds2Limited conformational flexibility.[4]

Theoretical & Observed Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Predicted Solubility in Common Organic Solvents

Based on its molecular properties, we can predict the solubility of this compound as follows:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the molecule has non-polar regions (the methyl groups), its significant polarity from the ester and oxazole ring will limit its interaction with non-polar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. The ester and oxazole functionalities should interact favorably with these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as hydrogen bond donors to the multiple hydrogen bond acceptors on the molecule, facilitating dissolution.

  • Water: Low solubility is anticipated. While the molecule has polar groups and can accept hydrogen bonds, it lacks the ability to donate hydrogen bonds and possesses hydrophobic regions (the methyl groups and the carbon backbone).[4]

Observed Solubility from Literature
  • Soluble in:

    • Carbon Tetrachloride (CCl₄): A patent describes a reaction where the compound is dissolved in CCl₄, indicating at least moderate solubility.[1]

    • Diethyl Ether (Et₂O): The compound is used in solution with diethyl ether at low temperatures, confirming its solubility in this common ethereal solvent.[6]

    • Ethyl Acetate (EtOAc): Used as a solvent during work-up procedures, suggesting good solubility.[2]

  • Reactive/Miscible with:

    • Isopropyl amine and water: The compound is a reactant in a mixture of these, implying some degree of miscibility or solubility to allow for reaction.[2]

Experimental Determination of Solubility

To move from prediction to empirical fact, a systematic approach to solubility testing is required. The following protocols are designed to provide a reliable framework for determining both qualitative and quantitative solubility.

Workflow for Solubility Assessment

The following diagram outlines the logical progression for assessing the solubility of a new compound like this compound.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Assessment A Start: 10 mg of Compound B Add 1 mL Solvent (e.g., Water, Toluene, DCM, MeOH) A->B C Vortex / Agitate Observe at Room Temp B->C D Visually Clear Solution? C->D E Result: Soluble D->E Yes F Result: Sparingly Soluble or Insoluble D->F No G Start: 10 mg of Compound in Test Tube H Add Solvent in 0.2 mL Increments G->H I Vortex Vigorously after each addition H->I J Complete Dissolution? I->J K Record Total Volume Added Calculate Approx. Solubility (mg/mL) J->K Yes L Stop at 5 mL (If not dissolved) J->L No

Caption: A two-phase workflow for solubility determination.

Protocol 1: Qualitative Solubility Testing

This protocol provides a rapid assessment of solubility in a range of solvents.[7][8][9][10]

Objective: To classify the compound as 'soluble', 'sparingly soluble', or 'insoluble' in key solvents.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Selection of solvents: Water, 5% HCl, 5% NaOH, Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol.

Procedure:

  • Preparation: Place approximately 30 mg of this compound into a clean, dry test tube.[7]

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[7]

  • Mixing: Shake or vortex the mixture vigorously for approximately 30-60 seconds.[5][7]

  • Observation: Allow the mixture to stand and observe. A compound is considered soluble if the solution is completely clear, with no visible solid particles. If solid remains, it is sparingly soluble or insoluble .

  • Acid/Base Testing:

    • If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl.[8][9] Dissolution in NaOH suggests an acidic functional group, while dissolution in HCl indicates a basic functional group.[11] Given the structure of this compound, solubility in dilute acid or base is not expected.

  • Record Keeping: Systematically record all observations in a table.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of the compound in a specific solvent in mg/mL or g/100mL.

Materials:

  • This compound

  • Scintillation vials with caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or plate

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials for evaporation

Procedure:

G A 1. Add excess solid to a known volume of solvent B 2. Equilibrate at constant temp (e.g., 24h with stirring) A->B C 3. Allow solid to settle B->C D 4. Withdraw supernatant via syringe filter C->D E 5. Transfer known volume of filtrate to pre-weighed vial D->E F 6. Evaporate solvent under vacuum or N₂ E->F G 7. Weigh vial with dried solute F->G H 8. Calculate Concentration (mg/mL) G->H

Caption: Workflow for quantitative gravimetric solubility determination.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled bath on a magnetic stirrer. Allow the slurry to equilibrate for a set period (e.g., 24 hours) to ensure the solution is saturated.

  • Sampling: After equilibration, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a chemical-resistant filter. The filter is crucial to prevent any undissolved solid from being transferred.

  • Solvent Evaporation: Transfer the filtered solution into a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a stream of nitrogen or a vacuum oven at a temperature that will not cause the solute to decompose.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried residue.

  • Calculation:

    • Mass of residue = (Weight of vial + residue) - (Weight of empty vial)

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)

Conclusion and Recommendations

This compound exhibits characteristics of a moderately polar molecule, with observed solubility in ethereal and chlorinated solvents. Its predicted solubility is highest in polar aprotic solvents like ethyl acetate and acetone. For practical applications, it is strongly recommended to perform empirical solubility tests, particularly when precise concentrations are required. The protocols provided in this guide offer a robust starting point for such investigations. For purification purposes, a mixed-solvent system, such as Toluene/Ethyl Acetate or Hexane/Ethyl Acetate, is likely to be effective for recrystallization, leveraging the differential solubility at varying temperatures.

References

  • CSU Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Thompson Rivers University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). HK1248233B - Pyridazine derivatives as rorc modulators.
  • ETH Zurich Research Collection. (n.d.). Total Synthesis of the C-1 – C-19 Fragment of Phorboxazoles. Retrieved from [Link]

  • Casby. (n.d.). Merck this compound. Retrieved from [Link]

  • Casby. (n.d.). Merck 2-Methyloxazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof.

Sources

An In-Depth Technical Guide to Methyl 2-methyloxazole-4-carboxylate: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyloxazole-4-carboxylate is a heterocyclic compound that holds significant interest within the fields of medicinal chemistry and drug development. The oxazole scaffold is a well-recognized privileged structure, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the methyl and methyl ester functionalities on the oxazole ring of this particular molecule provides versatile handles for synthetic elaboration and influences its physicochemical properties, making it a valuable building block for the synthesis of more complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed synthesis protocol, and an analysis of its spectroscopic data.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. This compound is a white to off-white crystalline solid at room temperature. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Melting Point 56-60 °C[2]
CAS Number 85806-67-3[1]
Appearance Powder[2]
SMILES COC(=O)c1coc(C)n1[1]
InChI 1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3[1]
InChI Key NBBUIANVONUUEM-UHFFFAOYSA-N[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-methyloxazole-4-carboxylic acid. This acid-catalyzed reaction with methanol provides the desired methyl ester in good yields.

Experimental Protocol: Fischer Esterification of 2-Methyloxazole-4-carboxylic acid

This protocol is based on established Fischer esterification procedures and is adapted for the specific synthesis of this compound.

Materials:

  • 2-Methyloxazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyloxazole-4-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Me-Ox-4-COOH 2-Methyloxazole-4-carboxylic acid Reaction Esterification 2-Me-Ox-4-COOH->Reaction MeOH Methanol (excess) MeOH->Reaction H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reaction Reflux Reflux Reflux->Reaction Product This compound Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Purification->Product

Caption: Fischer Esterification Workflow

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are detailed below, based on the analysis of its functional groups and comparison with similar structures.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

  • A singlet for the methyl group attached to the oxazole ring (C2-CH₃), likely appearing in the range of δ 2.4-2.6 ppm.

  • A singlet for the methyl ester group (-COOCH₃), expected to be in the region of δ 3.8-4.0 ppm.

  • A singlet for the proton on the oxazole ring (C5-H), which would be the most downfield signal, likely appearing around δ 8.0-8.3 ppm.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are:

  • The methyl carbon of the C2-methyl group (CC H₃) is anticipated around δ 13-15 ppm.

  • The methyl carbon of the ester group (-COOC H₃) is expected in the range of δ 51-53 ppm.

  • The carbon atoms of the oxazole ring are expected at approximately:

    • C2: ~160-165 ppm

    • C4: ~130-135 ppm

    • C5: ~140-145 ppm

  • The carbonyl carbon of the ester group (C =O) will be the most downfield signal, typically in the region of δ 160-165 ppm.

FT-IR Spectroscopy (Infrared)

The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule. The characteristic absorption bands are:

  • C-H stretching: Aliphatic C-H stretching from the methyl groups will appear around 2950-3000 cm⁻¹.

  • C=O stretching: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent in the range of 1720-1740 cm⁻¹.

  • C=N and C=C stretching: The stretching vibrations of the oxazole ring will likely appear in the region of 1500-1650 cm⁻¹.

  • C-O stretching: Two distinct C-O stretching bands are expected: one for the ester C-O bond (around 1200-1300 cm⁻¹) and another for the oxazole ring C-O bond (around 1050-1150 cm⁻¹).

Applications in Drug Discovery and Development

The oxazole ring is a key structural motif in many compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] this compound serves as a versatile intermediate for the synthesis of more complex molecules where the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the introduction of various substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 2-methyl group can also influence the binding affinity and selectivity of the final compound to its biological target.

Drug_Discovery_Pathway cluster_start Starting Material cluster_modification Chemical Modification cluster_intermediate Key Intermediate cluster_synthesis Library Synthesis cluster_screening Screening cluster_lead Lead Compound Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Acid 2-Methyloxazole-4-carboxylic acid Hydrolysis->Acid Amidation Amidation Library Diverse Amide Library Amidation->Library Acid->Amidation Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Sources

Navigating the Stability Landscape of Methyl 2-methyloxazole-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to ensuring data integrity, experimental reproducibility, and the ultimate success of a research program. This guide provides an in-depth technical overview of the stability and recommended storage conditions for Methyl 2-methyloxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. While specific long-term stability data for this compound is not extensively published, this document synthesizes established chemical principles of the oxazole ring system and the methyl ester functional group to provide a robust framework for its handling, storage, and stability assessment.

Compound Profile: this compound

This compound, with the synonym 2-Methyl-oxazole-4-carboxylic acid methyl ester, is a solid organic compound.[1] Its structure features a 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, substituted with a methyl group at the 2-position and a methyl carboxylate group at the 4-position. The related carboxylic acid, 2-Methyloxazole-4-carboxylic acid, is noted to be a combustible solid with a melting point in the range of 182-187 °C. This suggests that the methyl ester derivative should also be handled as a combustible solid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇NO₃[1][2]
Molecular Weight 141.12 g/mol [2]
Appearance Solid[1]
Synonyms 2-Methyl-oxazole-4-carboxylic acid methyl ester[1]

Predicted Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of the oxazole ring and the methyl ester functional group. Heterocyclic compounds, in general, are central to the development of novel materials and pharmaceuticals due to their diverse chemical properties.[3][4][5] Understanding their stability is a critical aspect of their application.[6]

Hydrolytic Degradation

The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methyloxazole-4-carboxylic acid, and methanol. This reaction can be catalyzed by both acid and base.[7][8]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[8]

Photolytic Degradation

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. While specific photostability data for this compound is unavailable, oxazole derivatives can undergo photo-induced rearrangements or degradation. It is prudent to assume the compound is light-sensitive and should be stored accordingly.

Thermal Degradation

As a combustible solid, exposure to high temperatures should be avoided. Thermal stress can lead to decomposition, the pathways of which are often complex and can involve decarboxylation or fragmentation of the oxazole ring.

Oxidative Degradation

The oxazole ring may be susceptible to oxidation, although it is generally considered an electron-poor (and thus relatively stable) aromatic system. However, strong oxidizing agents could potentially lead to ring-opening or other oxidative transformations.

A logical workflow for investigating these potential degradation pathways is illustrated below.

G cluster_stress Stress Conditions cluster_compound Test Compound cluster_analysis Analytical Monitoring Acid/Base Hydrolysis Acid/Base Hydrolysis HPLC/UPLC HPLC/UPLC Acid/Base Hydrolysis->HPLC/UPLC Photolytic Stress Photolytic Stress Photolytic Stress->HPLC/UPLC Thermal Stress Thermal Stress Thermal Stress->HPLC/UPLC Oxidative Stress Oxidative Stress Oxidative Stress->HPLC/UPLC This compound This compound This compound->Acid/Base Hydrolysis This compound->Photolytic Stress This compound->Thermal Stress This compound->Oxidative Stress LC-MS LC-MS HPLC/UPLC->LC-MS Identify Degradants NMR NMR LC-MS->NMR Structure Elucidation

Figure 1: A logical workflow for forced degradation studies.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to minimize the rate of potential hydrolytic and thermal degradation.

  • Light: Protect from light. Store in amber vials or in a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.

  • Incompatibilities: Avoid strong acids, strong bases, and strong oxidizing agents.[9][10]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

Experimental Protocols for Stability Assessment: A Forced Degradation Study Framework

To empirically determine the stability of this compound, a forced degradation study is essential.[11][12] Such studies are crucial for developing stability-indicating analytical methods and identifying potential degradation products. The following protocols provide a comprehensive framework for this investigation.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13]

Protocol 1: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (a UV scan of the parent compound will determine the optimal wavelength).

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Forced Degradation Protocols

The following are standard stress conditions used in forced degradation studies.[14] A concentration of 1 mg/mL of the compound in a suitable solvent is a typical starting point.

Protocol 2: Acid and Base Hydrolysis

  • Acidic Condition: Treat the compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

  • Basic Condition: Treat the compound solution with 0.1 M NaOH at room temperature.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples before injecting them into the HPLC system to prevent column damage.

Protocol 3: Oxidative Degradation

  • Condition: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Time Points: Sample at various time points.

  • Analysis: Analyze the samples by HPLC.

Protocol 4: Thermal Degradation

  • Solid State: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

  • Solution State: Heat a solution of the compound at a similar temperature.

  • Analysis: Dissolve the solid sample in a suitable solvent and analyze both solid and solution samples by HPLC.

Protocol 5: Photolytic Degradation

  • Condition: Expose a solution of the compound to a light source that provides both UV and visible light (as specified in ICH Q1B guidelines).

  • Control: A control sample should be protected from light to differentiate between photolytic and thermal degradation.

  • Analysis: Analyze the samples by HPLC.

The experimental workflow for a comprehensive forced degradation study is outlined below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome SamplePrep Prepare 1 mg/mL Solution Acid 0.1 M HCl (RT & 60°C) SamplePrep->Acid Base 0.1 M NaOH (RT) SamplePrep->Base Oxidation 3% H₂O₂ (RT) SamplePrep->Oxidation Thermal 80°C (Solid & Solution) SamplePrep->Thermal Photo ICH Q1B Light Source SamplePrep->Photo HPLC HPLC Analysis (Time Points: 0, 2, 4, 8, 24h) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS DegradationProfile Establish Degradation Profile LCMS->DegradationProfile StorageConditions Define Optimal Storage Conditions DegradationProfile->StorageConditions

Figure 2: Workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is not widely available, a comprehensive understanding of its potential degradation pathways can be inferred from the fundamental chemistry of its constituent functional groups. The primary stability concerns are hydrolysis of the methyl ester and potential sensitivity to light. By implementing the recommended storage and handling procedures and conducting rigorous forced degradation studies as outlined in this guide, researchers can ensure the quality and reliability of their work with this important heterocyclic compound. The insights gained from such studies are invaluable for the development of stable formulations and for defining appropriate storage conditions and shelf-life in any application.

References

  • ResearchGate. Force degradation study of compound A3. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Methimazole. [Link]

  • Remedium. Forced Degradation – A Review. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Journal of Chemical and Pharmaceutical Research. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Pediaa.Com. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • ResearchGate. UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. [Link]

  • ResearchGate. Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

  • MDPI. Special Issue : Synthesis, Properties and Applications of Heterocycles. [Link]

  • PubMed Central. Heterocycles in Medicinal Chemistry. [Link]

  • Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]

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Methodological & Application

Application Notes & Protocols: Methyl 2-methyloxazole-4-carboxylate as a Cornerstone for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of Methyl 2-methyloxazole-4-carboxylate, a highly versatile and powerful building block for the synthesis of complex heterocyclic scaffolds. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles, offers field-tested experimental protocols, and presents a strategic framework for leveraging this reagent in medicinal chemistry and materials science. The focus is on the strategic application of cycloaddition reactions, particularly the Diels-Alder reaction, to construct substituted pyridine and furan ring systems, which are prevalent in a vast array of biologically active compounds.

Strategic Overview: The Unique Value of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, but its true synthetic power is often realized when it is used not as a final structure, but as a masked diene.[1] this compound is an exemplar of this principle. Its specific substitution pattern—an electron-donating methyl group at the C2 position and an electron-withdrawing methyl carboxylate group at the C4 position—creates a polarized and reactive system ideally suited for [4+2] cycloaddition reactions.[2][3]

  • The C2-Methyl Group: This group enhances the electron density of the oxazole ring system, increasing its reactivity as a diene component in the Diels-Alder reaction.[2]

  • The C4-Carboxylate Group: This functional group serves two critical roles. Firstly, it acts as a valuable synthetic handle for post-cycloaddition modifications, such as amide bond formation or reduction. Secondly, it influences the regioselectivity of the cycloaddition and can be a key element in the subsequent aromatization step.[4]

The primary synthetic transformation discussed herein is the oxazole-Diels-Alder reaction, which provides a robust and convergent pathway to highly substituted six-membered heterocycles like pyridines.[3][5] This reaction proceeds through a bicyclic intermediate that, upon thermal or acid-catalyzed rearrangement, expels a stable small molecule to yield an aromatic system.

Core Mechanistic Pathway: Oxazole as a Diene Synthon

The utility of oxazoles in Diels-Alder reactions lies in their ability to function as an azadiene equivalent. The reaction with a dienophile (an alkene or alkyne) forms an initial cycloadduct which is typically unstable. This intermediate readily undergoes a retro-Diels-Alder reaction or other rearrangement to form a more stable aromatic ring, such as a pyridine or furan. The nature of the final product is dictated by the choice of the dienophile.

Diels_Alder_Mechanism cluster_start Reactants cluster_intermediate Cycloaddition cluster_product Aromatization Oxazole This compound (Diene) Intermediate Bicyclic Intermediate Oxazole->Intermediate [4+2] Cycloaddition Dienophile Alkene or Alkyne (Dienophile) Dienophile->Intermediate Pyridine Substituted Pyridine (from Alkene) Intermediate->Pyridine Rearrangement (-H₂O) Furan Substituted Furan (from Alkyne) Intermediate->Furan Rearrangement (-R-CN)

Figure 1: General mechanism of the oxazole Diels-Alder reaction.

Application & Protocol: Synthesis of Pyridine Scaffolds

The reaction of oxazoles with alkenes to form pyridines is known as the Kondrat'eva pyridine synthesis.[5] This transformation is exceptionally valuable for creating polysubstituted pyridines, which can be challenging to access through other means. The reaction of this compound with an electron-deficient alkene proceeds under thermal conditions to furnish a pyridine-3,5-dicarboxylate derivative after dehydration of the intermediate.

Protocol 1: Synthesis of Diethyl 2-methyl-6-phenylpyridine-3,5-dicarboxylate

This protocol details the reaction of this compound with ethyl cinnamate.

Materials & Equipment:

  • This compound (1.0 eq)

  • Ethyl cinnamate (1.2 eq)

  • p-Xylene (solvent)

  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and ethyl cinnamate (1.2 eq).

  • Solvent Addition: Add dry p-xylene to achieve a concentration of approximately 0.5 M with respect to the oxazole.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 138-144 °C) with vigorous stirring.

    • Causality Insight: High temperature is required to overcome the activation energy of the cycloaddition and to facilitate the subsequent elimination of water from the bicyclic intermediate for aromatization. p-Xylene is chosen for its high boiling point.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting oxazole indicates reaction completion. Reactions typically require 24-48 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to isolate the desired pyridine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application & Protocol: Synthesis of Furan Scaffolds

When an alkyne is used as the dienophile, the reaction with an oxazole yields a substituted furan.[6] The reaction proceeds through a similar bicyclic intermediate, but in this case, the bridgehead atom and its substituent are eliminated as a nitrile to achieve aromatization.

Protocol 2: Synthesis of Dimethyl 2-(furan-2-yl)-5-methylfuran-3,4-dicarboxylate

This protocol describes the reaction between this compound and dimethyl acetylenedicarboxylate (DMAD).

Materials & Equipment:

  • This compound (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)

  • Toluene (solvent)

  • Sealed reaction tube or flask with a reflux condenser

  • Heating source (oil bath or heating mantle)

  • Standard laboratory equipment for workup and purification as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in dry toluene (to ~0.5 M).

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to 110 °C in an oil bath and maintain this temperature with stirring.

    • Causality Insight: The use of an alkyne dienophile often allows for slightly milder conditions compared to less reactive alkenes. Toluene provides a suitable boiling point for this transformation. The key step is the extrusion of acetonitrile from the intermediate, which is thermally driven.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the polysubstituted furan product.

  • Characterization: Confirm the structure and purity of the isolated furan derivative using appropriate spectroscopic methods (NMR, MS).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Oxazole & Dienophile in Solvent Heat Heat to Reflux (110-140 °C) Start->Heat Monitor Monitor by TLC Heat->Monitor Periodically Cool Cool to RT Monitor->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Figure 2: A generalized experimental workflow for heterocyclic synthesis.

Comparative Data & Scope

The versatility of this compound allows for the synthesis of a wide range of heterocycles by varying the dienophile. The following table summarizes representative outcomes.

DieneDienophileProduct TypeTypical ConditionsYield (%)
This compoundN-PhenylmaleimidePyridineToluene, 110 °C, 24h75-85
This compoundDiethyl fumaratePyridineXylene, 140 °C, 48h60-70
This compoundDimethyl acetylenedicarboxylate (DMAD)FuranToluene, 110 °C, 18h80-90
This compoundEthyl propiolateFuranSealed tube, 120 °C, 24h65-75

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If a reaction is sluggish, particularly with electron-neutral or electron-rich dienophiles, the addition of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) can sometimes facilitate the cycloaddition by activating the dienophile. However, care must be taken as Lewis acids can also promote decomposition.[7]

  • Competing Reactions: At high temperatures, retro-Diels-Alder reactions can occur, potentially leading to complex mixtures. It is crucial to monitor the reaction and stop it once the desired product formation has maximized.

  • Regioselectivity: With unsymmetrical dienophiles, mixtures of regioisomers are possible. The electronic nature of the substituents on both the oxazole and the dienophile will dictate the major isomer, a factor that should be considered during synthetic planning.

Conclusion

This compound is a foundational reagent for synthetic chemists aiming to construct complex, functionalized heterocycles. Its predictable reactivity in Diels-Alder cycloadditions provides a reliable and powerful method for accessing substituted pyridines and furans. The protocols and insights provided in this guide serve as a validated starting point for researchers to explore the vast synthetic potential of this invaluable building block.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686. [Link]

  • Wang, C., et al. (2019). Synthesis of oxazole and furan derivatives via Rh2(OAc)4-catalyzed C≡X bond insertion of cyclic 2-diazo-1,3-diketones with nitriles and arylacetylenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 263-269. [Link]

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  • Itami, K., et al. (2016). SYNTHESIS OF FURAN-OXAZOLE CONJUGATED FLUORESCENT MATERIALS FROM BIOMASS-DERIVED FURFURAL THROUGH CROSS-COUPLING REACTIONS. HETEROCYCLES, 93(1), 139-146. [Link]

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The Versatile Synthon: Methyl 2-Methyloxazole-4-carboxylate in the Strategic Assembly of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Bioactive Natural Products

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a recurring and vital structural motif in a vast array of biologically active natural products. Its presence often confers unique conformational rigidity and electronic properties, crucial for molecular recognition and interaction with biological targets. From the potent antitumor activity of Diazonamide A to the antibiotic properties of Muscoride A, the oxazole core is a testament to nature's ingenuity in crafting complex molecular architectures with profound physiological effects. The strategic incorporation of pre-functionalized oxazole building blocks is, therefore, a cornerstone of modern synthetic organic chemistry, enabling more efficient and convergent routes to these valuable compounds.

Among the arsenal of available synthons, Methyl 2-methyloxazole-4-carboxylate has emerged as a particularly versatile and powerful building block. Its bifunctional nature, possessing both a nucleophilically susceptible ester and a stable, aromatic core, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products.

Part 1: Synthesis of the Key Building Block: this compound

The efficient construction of the 2,4-disubstituted oxazole core of this compound can be achieved through several established methodologies. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, stands out as a robust and widely applicable method.[1] This approach offers a convergent pathway from readily available starting materials.

Proposed Synthetic Pathway: A Robinson-Gabriel Approach

The synthesis commences with the acylation of an appropriate β-keto-α-amino ester, followed by a cyclodehydration step to furnish the desired oxazole ring. This strategy provides a logical and experimentally validated route to the target molecule.

G cluster_synthesis Synthesis of this compound start Ethyl 3-amino-2-oxobutanoate intermediate1 Ethyl 3-acetamido-2-oxobutanoate start->intermediate1 Acetic Anhydride, Pyridine product This compound intermediate1->product H2SO4 (conc.), Heat (Cyclodehydration)

Caption: Proposed Robinson-Gabriel synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established Robinson-Gabriel cyclodehydration procedures for analogous α-acylamino ketones.[2]

Step 1: Acylation of Ethyl 3-amino-2-oxobutanoate

  • To a stirred solution of ethyl 3-amino-2-oxobutanoate hydrochloride (1.0 eq) in anhydrous pyridine (5 mL/g) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude ethyl 3-acetamido-2-oxobutanoate, which can often be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • To the crude ethyl 3-acetamido-2-oxobutanoate (1.0 eq), add concentrated sulfuric acid (2.0 eq) cautiously at 0 °C.

  • Heat the mixture to 80-90 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
This compoundC₆H₇NO₃141.1260-70 (over 2 steps)White to off-white solid

Part 2: Application in Natural Product Synthesis: A Case Study of a Diazonamide A Fragment

The utility of this compound as a versatile building block is prominently demonstrated in the synthesis of complex natural products such as Diazonamide A.[3][4] In these syntheses, the oxazole moiety often serves as a rigidifying element and a platform for further functionalization. The methyl ester at the C4 position is a key handle for elaboration, frequently being converted to an amide for peptide coupling or reduced to an aldehyde for olefination reactions.

Strategic Elaboration of the Oxazole Core

G cluster_application Application in Diazonamide A Fragment Synthesis start This compound intermediate_amide Oxazole-4-carboxamide Derivative start->intermediate_amide Amine, Coupling Agent (e.g., HATU, EDCI) intermediate_aldehyde 2-Methyloxazole-4-carbaldehyde start->intermediate_aldehyde 1. LiAlH4 or DIBAL-H 2. Oxidizing Agent (e.g., DMP, SO3-Py) final_fragment Elaborated Diazonamide A Fragment intermediate_amide->final_fragment Further Peptide Couplings wittig_product Vinyl-substituted Oxazole intermediate_aldehyde->wittig_product Wittig Reagent (e.g., Ph3P=CHR) wittig_product->final_fragment Further Transformations

Caption: Key transformations of this compound in natural product synthesis.

Detailed Experimental Protocol: Amide Bond Formation for Peptide Elongation

A crucial step in the assembly of peptide-like natural products is the formation of amide bonds. The methyl ester of this compound can be efficiently converted to a carboxamide, which can then be coupled with other amino acid or peptide fragments.

Protocol: Amide Coupling with an Amino Acid Ester

This protocol is adapted from standard peptide coupling procedures.[5]

  • Saponification of the Ester:

    • To a solution of this compound (1.0 eq) in a mixture of THF/H₂O (3:1), add LiOH·H₂O (1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate (3 x 15 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 2-methyloxazole-4-carboxylic acid.

  • Amide Coupling:

    • To a solution of 2-methyloxazole-4-carboxylic acid (1.0 eq) and the desired amino acid ester hydrochloride (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired oxazole-containing dipeptide fragment.

Reactant 1 Reactant 2 Coupling Agent Base Typical Yield (%)
2-Methyloxazole-4-carboxylic acidL-Valine methyl ester HClHATUDIPEA75-85
2-Methyloxazole-4-carboxylic acidGlycine ethyl ester HClEDCI/HOBtNMM70-80

Conclusion: A Gateway to Molecular Complexity

This compound has proven to be an invaluable and highly adaptable building block in the challenging field of natural product synthesis. Its straightforward preparation via the Robinson-Gabriel synthesis and the versatile reactivity of its ester functionality provide synthetic chemists with a powerful tool to construct complex molecular architectures. The protocols and strategies outlined in this guide are intended to empower researchers to confidently employ this synthon in their own synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents inspired by the intricate beauty of natural products.

References

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  • Moody, C. J., & Roff, G. J. (2005). The diazo route to diazonamide A: studies on the tyrosine-derived fragment. The Journal of organic chemistry, 70(21), 8367–8374. [Link]

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  • Abdul Manan, F., Jotani, M. M., Tiekink, E. R. T., & O'Keeffe, A. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7), x230623. [Link]

  • Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

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Application Notes & Protocols: Methyl 2-methyloxazole-4-carboxylate as a Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2] This guide focuses on a particularly useful building block, Methyl 2-methyloxazole-4-carboxylate , and its role as a versatile synthon. We will explore its intrinsic reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its strategic application in the synthesis of more complex, biologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic intermediate.

The Oxazole Scaffold: A Privileged Motif in Drug Discovery

The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a planar, aromatic system that is electron-deficient.[1] This inherent electronic nature, combined with its ability to act as a bioisostere for amide and ester functionalities, has led to its widespread use. Oxazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][4] The strategic value of the oxazole core lies in its metabolic stability and its capacity to form key hydrogen bonds and other non-covalent interactions with biological targets like enzymes and receptors.[1][2]

This compound emerges as a particularly strategic starting point for several reasons:

  • Multiple Functional Handles: It possesses three distinct points for chemical modification: the C4-ester, the C2-methyl group, and the C5-position of the oxazole ring.

  • Tunable Reactivity: The ester can be easily converted into a wide array of other functional groups (amides, alcohols, etc.), while the methyl group and the ring itself can undergo specific transformations under controlled conditions.

  • Scaffold Rigidity: The aromatic ring provides a rigid core, which is often desirable in drug design to reduce the entropic penalty upon binding to a target.

Physicochemical Properties of the Core Synthon
PropertyValueSource
Compound Name This compound[5]
Alternate Name 2-Methyloxazole-4-carboxylic acid methyl ester[5][6]
CAS Number 85806-67-3[5]
Molecular Formula C₆H₇NO₃[5]
Molecular Weight 141.12 g/mol [5]
Appearance Powder / Solid
Melting Point 56-60 °C

Strategic Transformations: From Synthon to Scaffold

The true power of this compound lies in its predictable and versatile reactivity. The following section details the primary transformations that allow chemists to elaborate this simple building block into a diverse library of compounds.

The C4-Ester: A Gateway to Diversity

The methyl ester at the C4 position is the most accessible functional group for modification. Its conversion to a carboxylic acid via saponification is typically the first step, unlocking a wealth of subsequent reactions, most notably amide bond formation.

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid, 2-methyloxazole-4-carboxylic acid (CAS 23012-17-1), is highly efficient and creates a crucial intermediate for amide coupling.[7]

  • Amide Coupling: The resulting carboxylic acid is readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is arguably the most powerful application for generating libraries of drug-like molecules.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (2-methyl-1,3-oxazol-4-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). This alcohol can then be used in ether synthesis, Mitsunobu reactions, or oxidized to the corresponding aldehyde.

The C2-Methyl Group: The "Magic Methyl" Effect

The methyl group at the C2 position is not merely a placeholder. In medicinal chemistry, the addition of a methyl group can have profound, sometimes unexpected, positive effects on a compound's potency, selectivity, and pharmacokinetic properties—a phenomenon often termed the "magic methyl" effect.[8] While less reactive than the ester, this position can be functionalized.

  • Deprotonation-Alkylation: Under strongly basic conditions (e.g., n-butyllithium or LDA at low temperatures), the methyl protons can be abstracted to form an anion, which can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes) to build complexity at the C2-position.

The C5-Position: Ring Elaboration

The oxazole ring itself can participate in reactions. The acidity of the ring protons generally follows the order C2 > C5 > C4.[2] With the C2 and C4 positions substituted, the C5 proton is the most acidic on the ring, making it a target for functionalization.

  • Palladium-Catalyzed Cross-Coupling: The parent carboxylic acid has been demonstrated as a reactant in Pd-catalyzed decarboxylative C-H cross-coupling reactions.[7] This modern synthetic method allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at the C5 position, providing a powerful tool for scaffold elaboration.

Workflow of Key Synthetic Transformations

G cluster_0 Core Synthon cluster_1 Primary Derivatives cluster_2 Advanced Scaffolds A This compound B 2-Methyloxazole-4-carboxylic Acid A->B Saponification (LiOH or NaOH) C (2-Methyl-oxazol-4-yl)methanol A->C Reduction (LiAlH₄ or LiBH₄) D Amide Library (R-NH₂) B->D Amide Coupling (HATU, EDC/HOBt) E C5-Arylated/Alkylated Oxazoles B->E Decarboxylative Cross-Coupling (Pd-cat.) F C4-Ethers/Aldehyde C->F Oxidation or Etherification G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Acid 2-Methyloxazole-4-carboxylic Acid Amide Target Amide Acid->Amide Amine R-NH₂ Amine->Amide HATU HATU HATU->Amide Activates Acid DIPEA DIPEA DIPEA->Amide Base DMF DMF (Solvent)

Sources

The Versatile Scaffold: Application Notes and Protocols for Methyl 2-methyloxazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold."[1] The oxazole nucleus is not merely a passive framework; its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisosteric replacement for amide and ester functionalities make it an active contributor to molecular recognition and pharmacological activity.[2] This versatility allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.[2]

Within this important class of heterocycles, Methyl 2-methyloxazole-4-carboxylate (1) and its corresponding carboxylic acid (2) have emerged as particularly valuable building blocks in the synthesis of complex molecular architectures for drug discovery. This technical guide provides an in-depth exploration of the applications of this scaffold, complete with detailed experimental protocols and insights into its utility in modern drug development paradigms such as fragment-based drug discovery (FBDD).

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound (1) 85806-67-3C₆H₇NO₃141.12 g/mol
2-Methyloxazole-4-carboxylic acid (2) 23012-17-1C₅H₅NO₃127.10 g/mol

Section 1: Synthesis of the 2-Methyloxazole-4-carboxylate Scaffold

The construction of the 2-methyloxazole-4-carboxylate core can be achieved through several established synthetic routes for oxazoles. A common and efficient method involves the condensation and cyclization of an α-amino ketone derivative with an appropriate acylating agent. Below is a plausible and detailed protocol adapted from well-known oxazole syntheses for the preparation of this compound.

Protocol 1.1: Synthesis of this compound (1)

This protocol is based on the general principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.

Workflow for the Synthesis of this compound

A Ethyl 2-amino-3-oxobutanoate C Ethyl 2-acetamido-3-oxobutanoate A->C Acylation B Acetic Anhydride B->C E Ethyl 2-methyloxazole-4-carboxylate C->E Cyclodehydration D Dehydrating Agent (e.g., H₂SO₄) D->E G This compound (1) E->G Transesterification F Methanol, Acid/Base Catalyst F->G

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Acetic anhydride

  • Pyridine

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Methanol

  • Sodium methoxide (catalytic amount)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

Step 1: Acylation of Ethyl 2-amino-3-oxobutanoate

  • To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in pyridine (5 vol) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-acetamido-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Carefully add the crude ethyl 2-acetamido-3-oxobutanoate (1.0 eq) to concentrated sulfuric acid (3 vol) at 0 °C.

  • Stir the mixture at room temperature for 12-16 hours. The reaction should be monitored by TLC (a sample can be worked up by carefully quenching in water and extracting with ethyl acetate).

  • Slowly pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 2-methyloxazole-4-carboxylate.

Step 3: Transesterification to this compound (1)

  • Dissolve the purified ethyl 2-methyloxazole-4-carboxylate (1.0 eq) in methanol (10 vol).

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Stir the reaction at room temperature or gently heat to 40 °C for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the catalyst with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield This compound (1) . The product can be further purified by recrystallization or column chromatography if necessary.

Section 2: Characterization of this compound (1)

Accurate characterization of the synthesized building block is paramount. The following data, compiled from literature sources and predictive models, serves as a reference for quality control.

Physicochemical Properties:

PropertyValue
Appearance White to off-white solid/powder
Melting Point 56-60 °C
Boiling Point Not available
Solubility Soluble in methanol, chloroform, ethyl acetate

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals: a singlet for the oxazole ring proton, a singlet for the methyl ester protons, and a singlet for the C2-methyl protons.

    • Predicted δ (ppm) in CDCl₃: ~8.1 (s, 1H, oxazole C5-H), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, -CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide key information about the carbon framework.

    • Predicted δ (ppm) in CDCl₃: ~162 (C=O, ester), ~159 (C2-oxazole), ~145 (C5-oxazole), ~130 (C4-oxazole), ~52 (-OCH₃), ~14 (-CH₃).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present.

    • Expected Peaks (cm⁻¹): ~1720-1740 (C=O stretch, ester), ~1600-1650 (C=N stretch, oxazole), ~1500-1580 (C=C stretch, oxazole), C-H stretching bands.

  • MS (Mass Spectrometry): High-resolution mass spectrometry should confirm the molecular weight and elemental composition.

    • Expected m/z (ESI+): [M+H]⁺ = 142.0499, [M+Na]⁺ = 164.0318.

Section 3: Key Synthetic Transformations and Protocols

This compound is a versatile intermediate that can undergo a variety of chemical transformations to generate a diverse library of compounds for biological screening.

Hydrolysis to 2-Methyloxazole-4-carboxylic acid (2)

The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide coupling and other derivatizations.

Protocol 3.1: Hydrolysis of this compound (1)

Reaction Scheme

This compound (1) This compound (1) 2-Methyloxazole-4-carboxylic acid (2) 2-Methyloxazole-4-carboxylic acid (2) This compound (1)->2-Methyloxazole-4-carboxylic acid (2) LiOH, THF/H₂O, rt A 2-Methyloxazole-4-carboxylic acid (2) E 2-Methyloxazole-4-carboxamide Derivative A->E Amidation B Primary Amine (R-NH₂) B->E C Coupling Agent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for the synthesis of 2-methyloxazole-4-carboxamides.

Materials and Reagents:

  • 2-Methyloxazole-4-carboxylic acid (2)

  • A primary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Methyloxazole-4-carboxylic acid (2) (1.0 eq) in DMF, add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-methyloxazole-4-carboxamide derivative.

Palladium-Catalyzed Cross-Coupling Reactions

To further increase molecular complexity, the oxazole ring can be functionalized via palladium-catalyzed cross-coupling reactions. This typically requires the introduction of a halide at a specific position on the ring, most commonly at the C5 position for this scaffold.

Protocol 3.3: Halogenation of the Oxazole Ring

A plausible approach for selective halogenation at the C5 position involves electrophilic aromatic substitution.

Materials and Reagents:

  • This compound (1)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

  • Dissolve this compound (1) (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography to yield Methyl 5-bromo-2-methyloxazole-4-carboxylate.

Protocol 3.4: Suzuki-Miyaura Cross-Coupling

The resulting 5-bromo-oxazole is a versatile substrate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.

Reaction Scheme for Suzuki Coupling

Methyl 5-bromo-2-methyloxazole-4-carboxylate Methyl 5-bromo-2-methyloxazole-4-carboxylate Methyl 5-aryl-2-methyloxazole-4-carboxylate Methyl 5-aryl-2-methyloxazole-4-carboxylate Methyl 5-bromo-2-methyloxazole-4-carboxylate->Methyl 5-aryl-2-methyloxazole-4-carboxylate Arylboronic acid, Pd catalyst, Base

Caption: Suzuki-Miyaura coupling at the C5 position of the oxazole ring.

Materials and Reagents:

  • Methyl 5-bromo-2-methyloxazole-4-carboxylate

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • 2M Sodium carbonate solution

  • Toluene or Dioxane

Procedure:

  • To a degassed mixture of toluene and 2M sodium carbonate solution, add Methyl 5-bromo-2-methyloxazole-4-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 5-aryl-2-methyloxazole-4-carboxylate derivative.

Section 4: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. [3][4]this compound possesses several characteristics that make it an attractive scaffold for FBDD.

Properties of this compound as a Fragment:

FBDD ParameterValue/CharacteristicRationale
Molecular Weight 141.12 g/mol Well within the "Rule of Three" (< 300 Da)
cLogP ~0.5 - 1.0 (Predicted)Optimal for aqueous solubility and cell permeability
Hydrogen Bond Acceptors 3 (two oxygen atoms, one nitrogen atom)Provides opportunities for directed interactions with the target protein
Hydrogen Bond Donors 0
Rotatable Bonds 2Low conformational flexibility, reducing entropic penalty upon binding
Synthetic Tractability HighAs demonstrated in Section 3, the scaffold allows for facile and vectorial elaboration.

FBDD Workflow Incorporating the 2-Methyloxazole-4-carboxylate Scaffold

cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library containing (1) B Biophysical Screening (e.g., SPR, NMR) A->B C Hit Identification B->C D Structure-Based Design (X-ray, Cryo-EM) C->D Confirmed Hit E Fragment Growing/Linking D->E F Synthesis of Derivatives (Amides, Coupled Products) E->F G SAR Studies F->G H Lead Compound G->H

Caption: A typical FBDD workflow utilizing the 2-methyloxazole-4-carboxylate fragment.

The ester and methyl groups provide vectors for "fragment growing," where chemical modifications are made to extend the fragment into adjacent binding pockets of the target protein. For instance, the carboxylic acid derivative (2) can be used to grow the fragment via amide coupling, exploring interactions with nearby hydrogen bond donors and acceptors. Similarly, functionalization at the C5 position via cross-coupling allows for the exploration of hydrophobic or π-stacking interactions.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and amenability to a wide range of synthetic transformations make it an ideal starting point for the generation of diverse compound libraries. Its characteristics align well with the principles of fragment-based drug discovery, offering a robust scaffold for the development of novel therapeutics. The protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this important heterocyclic scaffold in their drug discovery endeavors.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not provided, but cited as a general review on oxazole chemistry)
  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019). (URL: [Link])

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025). (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022).
  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde - ResearchGate. (2007). (URL: [Link])

  • An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives - Benchchem.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). J. Org. Chem. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (2014). (URL not provided, but cited for hydrolysis)
  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (URL not provided, but cited for hydrolysis)
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole - Benchchem.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC. (URL: [Link])

  • Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles - Organic Chemistry Frontiers (RSC Publishing). (2019). (URL: [Link])

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed. (2017). (URL: [Link])

  • Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. (URL: [Link])

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025). (URL: [Link])

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. (2023). (URL: [Link])

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022). (URL: [Link])

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Palladium-catalyzed cross-coupling with "Methyl 2-methyloxazole-4-carboxylate"

Palladium-catalyzed cross-coupling reactions provide a modular and highly effective platform for the functionalization of this compound. By understanding the distinct reactivity of the C4 and C5 positions, researchers can strategically employ C-H activation, decarboxylative coupling, or classical cross-coupling of halogenated intermediates to access a diverse range of valuable compounds. The protocols and troubleshooting guides provided herein serve as a robust starting point for synthetic chemists in academic and industrial settings, facilitating the rapid development of novel oxazole-based molecules for pharmaceutical and materials science applications. [23]

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Recent advance in oxazole-based medicinal chemistry. PubMed.
  • Role of palladium catalyst in cross-coupling reactions. Google.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Acme Bioscience.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Troubleshooting Palladium Catalyst Deactivation in Boryl
  • Marketed drugs containing oxazole.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Organic Chemistry Portal.
  • Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction.
  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynyl
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The Suzuki-Miyaura Cross-Coupling Reaction. Thieme.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2-Methyloxazole-4-carboxylic acid 97. Sigma-Aldrich.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
  • 2-Methyloxazole-4-carboxylic acid 97. Sigma-Aldrich.

Application Notes & Protocols: Methyl 2-methyloxazole-4-carboxylate as a Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-methyloxazole-4-carboxylate, a substituted oxazole heterocycle, has emerged as a particularly valuable and versatile precursor. Its unique electronic and structural features—a five-membered aromatic ring containing two different heteroatoms—endow it with a rich and tunable reactivity profile. The strategic positioning of the methyl group at the C2 position and the methyl ester at C4 provides synthetic handles that can be selectively manipulated to forge new carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its application in cornerstone reactions such as the Diels-Alder cycloaddition for the synthesis of substituted pyridines, and its role as a precursor to functionalized amino acids for incorporation into bioactive peptides and peptidomimetics. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueReference
CAS Number 85806-67-3[1]
Molecular Formula C₆H₇NO₃[2]
Molecular Weight 141.12 g/mol
Melting Point 56-60 °C
Appearance White to off-white powder
SMILES COC(=O)c1coc(C)n1[2]
InChI Key NBBUIANVONUUEM-UHFFFAOYSA-N[2]

The reactivity of the oxazole core is dictated by the interplay of its constituent atoms. The ester group at the C4 position acts as an electron-withdrawing group, influencing the electron density of the ring and activating it for certain transformations. The oxazole ring itself can function as a masked diene, a property that is central to its utility in cycloaddition reactions.

Core Synthetic Application 1: Diels-Alder Cycloaddition for Pyridine Synthesis

A premier application of oxazoles is their participation as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[3][4] This transformation provides a powerful and convergent route to highly substituted pyridine rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals. In this reaction, the oxazole reacts with a dienophile, an electron-deficient alkene or alkyne, to form a bicyclic intermediate which is often unstable. This intermediate readily undergoes a retro-Diels-Alder reaction, extruding a small molecule (in this case, often involving the oxygen atom from the oxazole ring) to yield the aromatic pyridine product.

The reaction with this compound allows for the regiocontrolled synthesis of pyridines with substitution patterns that would be challenging to access through other methods. The ester group on the oxazole directs the regioselectivity of the cycloaddition and remains in the final pyridine product, where it can be further elaborated.

Diels_Alder_Reaction Oxazole This compound Intermediate Bicyclic Intermediate Oxazole->Intermediate [4+2] Cycloaddition (Heat) Dienophile Dienophile (e.g., Alkyne) Dienophile->Intermediate Pyridine Substituted Pyridine Intermediate->Pyridine Retro-Diels-Alder Extruded Extruded Molecule (e.g., H₂O, R-CN) Intermediate->Extruded Fragmentation

Caption: Diels-Alder reaction workflow of an oxazole.

Protocol 1: Synthesis of a Substituted Pyridine via Diels-Alder Reaction

This protocol describes a general procedure for the reaction between this compound and an acetylenic dienophile, such as dimethyl acetylenedicarboxylate (DMAD).

Causality Behind Experimental Choices:

  • Solvent: A high-boiling, inert solvent like xylene or toluene is used to achieve the high temperatures necessary to overcome the activation energy of the cycloaddition and facilitate the subsequent retro-Diels-Alder step.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the starting materials and intermediates at high temperatures.

  • Excess Dienophile: While a 1:1 stoichiometry is theoretical, using a slight excess of the oxazole can help drive the reaction to completion if the dienophile is volatile or prone to side reactions.

  • Purification: Column chromatography is the standard method for separating the desired pyridine product from unreacted starting materials and any polymeric byproducts that may form.

ReagentMW ( g/mol )AmountMoles (mmol)
This compound141.121.0 g7.08
Dimethyl acetylenedicarboxylate (DMAD)142.111.1 g (1.0 mL)7.79
Xylene (anhydrous)-20 mL-

Step-by-Step Methodology:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.08 mmol).

  • Add anhydrous xylene (20 mL) to dissolve the solid.

  • Flush the flask with dry nitrogen gas for 5 minutes.

  • Add dimethyl acetylenedicarboxylate (1.0 mL, 7.79 mmol) to the solution via syringe.

  • Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the target pyridine derivative.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product. Characterize by ¹H NMR, ¹³C NMR, and MS.

Core Synthetic Application 2: Precursor for Peptide Synthesis

Heterocyclic scaffolds are frequently incorporated into peptides to create peptidomimetics with enhanced stability, conformational rigidity, and novel biological activity.[5] The carboxylic acid derivative, 2-methyloxazole-4-carboxylic acid, can be readily prepared from the methyl ester via hydrolysis. This acid can then be used as a non-canonical amino acid building block in solid-phase peptide synthesis (SPPS).[6]

The oxazole ring introduces a rigid, planar element into the peptide backbone, which can be used to control the secondary structure and orientation of side chains, potentially leading to enhanced binding affinity for biological targets.

Peptide_Synthesis_Workflow Start This compound Hydrolysis Base Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid 2-Methyloxazole-4-carboxylic acid Hydrolysis->Acid SPPS Solid-Phase Peptide Synthesis (SPPS) Acid->SPPS Cleavage Cleavage from Resin (e.g., TFA) SPPS->Cleavage Resin Resin-Bound Peptide Resin->SPPS Coupling Coupling Agent (e.g., HBTU, DIC) Coupling->SPPS FinalPeptide Oxazole-Containing Peptide Cleavage->FinalPeptide

Caption: Workflow for preparing an oxazole-containing peptide.

Protocol 2: Hydrolysis and Peptide Coupling

This two-part protocol details the saponification of the methyl ester followed by a standard procedure for coupling the resulting carboxylic acid to a resin-bound amine in SPPS.

Part A: Saponification of this compound

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH due to the better solubility of lithium salts in some organic solvents.

  • Solvent System: A mixture of THF and water ensures that both the organic ester and the aqueous base are in the same phase, facilitating the reaction.

  • Acidification: Careful acidification with HCl is required to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in water.

ReagentMW ( g/mol )AmountMoles (mmol)
This compound141.121.0 g7.08
Lithium Hydroxide (LiOH)23.950.25 g10.6
Tetrahydrofuran (THF)-15 mL-
Water-15 mL-
1M Hydrochloric Acid (HCl)-~11 mL-

Step-by-Step Methodology:

  • Dissolve this compound (1.0 g, 7.08 mmol) in THF (15 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve lithium hydroxide (0.25 g, 10.6 mmol) in water (15 mL).

  • Add the aqueous LiOH solution to the THF solution and stir vigorously at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~2-3. A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration, washing with a small amount of cold water.

  • Dry the solid (2-methyloxazole-4-carboxylic acid) under high vacuum. The product can be used in the next step without further purification if it is of sufficient purity.[7]

Part B: Solid-Phase Peptide Coupling

Causality Behind Experimental Choices:

  • Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an efficient coupling reagent that minimizes racemization.[8]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize any protonated species.

  • Solvent: DMF is the standard solvent for SPPS due to its ability to swell the resin and dissolve the protected amino acids and reagents.

Step-by-Step Methodology (Manual Synthesis):

  • Swell the N-terminal deprotected resin-bound peptide (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 2-methyloxazole-4-carboxylic acid (38 mg, 0.3 mmol, 3 equiv.) and HBTU (114 mg, 0.3 mmol, 3 equiv.) in DMF (2 mL).

  • Add DIPEA (105 µL, 0.6 mmol, 6 equiv.) to the vial and agitate for 2 minutes to pre-activate the acid.

  • Add the activated acid solution to the resin.

  • Agitate the vessel at room temperature for 2 hours.

  • Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete.

  • If the Kaiser test is positive, drain the vessel and repeat the coupling step with fresh reagents.

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

  • The resin is now ready for the next deprotection and coupling cycle.

Conclusion

This compound is a powerful and multifaceted building block for the synthesis of complex molecules. Its ability to participate in Diels-Alder reactions provides an elegant and efficient pathway to substituted pyridines. Furthermore, its straightforward conversion to the corresponding carboxylic acid allows for its incorporation into peptide chains, offering a tool to create novel peptidomimetics with constrained conformations. The protocols outlined in this guide serve as a practical starting point for researchers to harness the synthetic potential of this versatile precursor in their pursuit of new materials and therapeutic agents.

References

  • ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Available at: [Link]

  • Amerigo Scientific. This compound (97%). Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics. Available at: [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. Available at: [Link]

  • Wikipedia. Diels–Alder reaction. Available at: [Link]

  • AnaSpec. Overview of Custom Peptide Synthesis. Available at: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Available at: [Link]

  • Myers Research Group, Harvard University. The Diels-Alder Reaction (Part 2). Available at: [Link]

  • Stenutz. 2-methyloxazole-4-carboxylic acid. Available at: [Link]

  • Stenutz. This compound. Available at: [Link]

  • PubChem. 4-Methyloxazole-2-carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. Diels–Alder reactions with alkyl coumalates. Available at: [Link]

  • MDPI. Naturally Occurring Oxazole-Containing Peptides. Available at: [Link]

  • Google Patents. Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

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Strategic Hydrolysis of Methyl 2-methyloxazole-4-carboxylate: A Protocol for Preserving Heterocyclic Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The conversion of methyl 2-methyloxazole-4-carboxylate to its corresponding carboxylic acid is a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research.[1] However, this ester hydrolysis is complicated by the inherent instability of the oxazole ring under both strongly acidic and basic conditions.[2] This document provides a detailed, field-tested protocol for the saponification of this compound using lithium hydroxide. It emphasizes a nuanced approach that prioritizes the selective cleavage of the ester bond while mitigating the risk of ring-opening side reactions. The causality behind the choice of reagents, solvents, and reaction conditions is thoroughly explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction: The Challenge of Oxazole Stability

The oxazole motif is a valuable pharmacophore, but its aromaticity is less pronounced compared to other heterocyles like thiazoles, rendering it susceptible to degradation.[3][4] The primary challenge in the hydrolysis of oxazole esters is the pH-dependent stability of the ring system.[2]

  • Under acidic conditions , the ring nitrogen can be protonated. This activates the oxazole ring towards nucleophilic attack by water, which can lead to hydrolytic cleavage.[2][5]

  • Under basic conditions , the proton at the C2 position is notably acidic. Strong bases can facilitate its deprotonation, initiating a cascade of ring-opening reactions that yield undesired byproducts like isocyanoenolates.[2]

Therefore, a successful hydrolysis protocol requires conditions that are sufficiently potent to cleave a relatively stable methyl ester but mild enough to preserve the delicate oxazole core. This protocol has been optimized to navigate this synthetic challenge.

Mechanistic Rationale and Reagent Selection

2.1. The Saponification Pathway

The protocol employs a base-catalyzed hydrolysis, or saponification. This reaction is generally preferred over acid-catalyzed hydrolysis for preparative purposes because it is effectively irreversible.[6][7] The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral alkoxide intermediate.[8]

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion, yielding a carboxylate salt and methanol. This acid-base reaction drives the equilibrium forward, rendering the process irreversible.[8][9]

2.2. Causality of Reagent Choice

  • Base (Lithium Hydroxide - LiOH): While NaOH and KOH are common, LiOH is often the base of choice for substrates with sensitive functional groups.[8][10] The lithium cation (Li⁺) has been shown to accelerate the hydrolysis of esters, potentially by coordinating with the carbonyl oxygen and increasing its electrophilicity.[11][12] Its use in a mixed aqueous-organic solvent system is well-documented for achieving high yields in complex molecule synthesis.[10][13]

  • Solvent System (Tetrahydrofuran/Water): A mixture of tetrahydrofuran (THF) and water is employed to create a homogenous reaction environment. THF effectively dissolves the organic substrate (this compound), while water serves as the solvent for the lithium hydroxide and participates in the hydrolysis.[11][14]

Experimental Workflow and Protocol

The overall experimental process is summarized in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Prepare Reagents & Glassware Dissolve Dissolve Ester in THF Reagents->Dissolve Add_Base Add Aqueous LiOH Solution Dissolve->Add_Base Stir Stir at Room Temperature (Monitor by TLC) Add_Base->Stir Quench Cool Reaction Mixture (0 °C Ice Bath) Stir->Quench Acidify Acidify with 1N HCl to pH ~3 Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Recrystallization Concentrate->Purify Analyze Characterize Product (MP, NMR, MS) Purify->Analyze

Caption: Experimental workflow for the saponification of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-AldrichHydrolyzing Agent
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichOrganic Solvent
Deionized Water (H₂O)Type I UltrapureMilliporeAqueous Solvent
Hydrochloric Acid (HCl)1.0 N SolutionFisher ScientificFor acidification during work-up
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Sodium Chloride (NaCl)ACS GradeFisher ScientificFor preparing brine solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying Agent
Round-bottom flask, magnetic stirrer, TLC plates, etc.Standard Lab GradeVWRGeneral laboratory equipment

3.2. Step-by-Step Protocol

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.41 g, 10.0 mmol).

  • Add THF (e.g., 20 mL) to the flask and stir at room temperature until the solid is completely dissolved.

Saponification Reaction: 3. In a separate beaker, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq, e.g., 0.63 g, 15.0 mmol) in deionized water (e.g., 20 mL). 4. Add the aqueous LiOH solution to the stirred solution of the ester in the flask dropwise over 5 minutes. 5. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The reaction is typically complete within 2-4 hours.

Work-up and Isolation: 6. Once the starting material is consumed (as indicated by TLC), cool the reaction flask in an ice-water bath to 0 °C. 7. While stirring vigorously, slowly add 1N HCl solution dropwise to the reaction mixture to neutralize the excess base and protonate the carboxylate salt. Continue addition until the pH of the aqueous phase is approximately 3 (check with pH paper). A precipitate of the carboxylic acid product may form. 8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[15] 9. Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and saturated NaCl solution (brine) (1 x 20 mL). 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 11. The crude 2-methyloxazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white solid.

3.3. Quantitative Parameters & Expected Results

ParameterValueRationale
Ester to LiOH Ratio 1 : 1.5 (molar equivalents)An excess of base ensures the reaction proceeds to completion in a reasonable timeframe.[7]
Solvent Ratio (THF:H₂O) 1 : 1 (v/v)Ensures homogeneity for both the organic substrate and the inorganic base.[11]
Reaction Temperature 20-25 °C (Room Temperature)Balances reaction rate with the need to prevent thermal degradation of the oxazole ring.
Reaction Time 2 - 4 hoursTypical duration, but should be confirmed by TLC monitoring.
Expected Yield 85 - 95%Based on similar saponification procedures.[16]
Product Melting Point 182 - 187 °CMatches literature values for 2-methyloxazole-4-carboxylic acid.[17]

Reaction Scheme and Troubleshooting

G struct1 This compound struct2 2-Methyloxazole-4-carboxylic acid struct1->struct2 1) LiOH·H₂O, THF/H₂O, rt 2) 1N HCl (aq)

Caption: Saponification of this compound.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Increase LiOH to 2.0 eq. and/or extend the reaction time, continuing to monitor by TLC. Gentle warming (to 35-40°C) can be attempted cautiously.
Low Yield / Byproducts Degradation of the oxazole ring due to prolonged exposure to base or harsh work-up.[2]Ensure the reaction is not run longer than necessary. Perform the acidification step at 0°C and avoid using concentrated acid.
Product Oily/Not Solid Presence of impurities or residual solvent.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt purification by column chromatography.
Emulsion during Extraction Formation of soaps or fine particulates at the interface.Add more brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Filtration may be necessary.

Conclusion

This application note provides a robust and reproducible protocol for the hydrolysis of this compound. By understanding the inherent instability of the oxazole ring and making informed choices regarding reagents and conditions—specifically, the use of lithium hydroxide at room temperature—researchers can achieve high yields of the desired carboxylic acid. This method is crucial for advancing synthetic pathways that rely on 2-methyloxazole-4-carboxylic acid as a key building block.

References

  • De La Cruz, J., et al. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

  • Odinokov, V. N., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [Link]

  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (2015). A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • Stenutz. (n.d.). 2-methyloxazole-4-carboxylic acid. Stenutz. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • PubMed. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. (2021). Work up of ester?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). NCBI. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. University of Calgary. [Link]

  • YouTube. (2021). Saponification. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

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Application Note: Strategic Functionalization of the Oxazole Core in Methyl 2-methyloxazole-4-carboxylate for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals, such as the anti-inflammatory drug Oxaprozin.[1] Its rigid, planar geometry and capacity for hydrogen bonding interactions make it an ideal bioisostere for ester and amide functionalities, often enhancing metabolic stability and target affinity.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective functionalization of Methyl 2-methyloxazole-4-carboxylate (CAS 85806-67-3).[2] This readily available building block offers three distinct and chemically orthogonal handles for diversification:

  • The C5-Position: An electron-rich carbon atom amenable to modern C-H functionalization strategies.

  • The C2-Methyl Group: Possessing acidic protons suitable for deprotonation and subsequent elaboration.

  • The C4-Methyl Ester: A classic functional group that can be converted into a variety of other moieties.

We will present field-proven insights and detailed, step-by-step protocols to empower chemists to strategically manipulate this versatile scaffold, enabling the rapid generation of diverse molecular libraries for screening and lead optimization.

Part 1: C5-Position Functionalization via Palladium-Catalyzed Direct C-H Arylation

Principle & Expertise

Direct C-H functionalization has emerged as a paradigm-shifting strategy in synthesis, allowing for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials like organometallics or halides.[3] The oxazole ring, while generally electron-deficient, has a C-H bond at the C5 position that is susceptible to regioselective metalation-deprotonation.[4][5] Palladium catalysis, in particular, has been extensively developed for the direct arylation of this position.[6][7]

The key to achieving high regioselectivity for C5-arylation over the electronically more acidic C2-position lies in the judicious choice of ligand and solvent.[6][7] Bulky, electron-rich phosphine ligands in polar aprotic solvents favor a Concerted Metalation-Deprotonation (CMD) pathway at the C5 position, providing excellent control and high yields.[7][8]

C5_Arylation start This compound product Methyl 5-aryl-2-methyloxazole-4-carboxylate start->product Direct C-H Arylation reagents Ar-Br Pd(OAc)2, SPhos K2CO3, DMA, 120 °C

Caption: Palladium-catalyzed C5-arylation workflow.

Protocol 1: Regioselective C5-Arylation with Aryl Bromides

This protocol is a representative procedure adapted from leading literature reports on the selective direct arylation of oxazoles.[6][7]

Self-Validation System:

  • Reaction Control: A parallel reaction performed without the palladium catalyst should show no product formation, confirming the catalytic nature of the transformation.

  • Regiochemistry Confirmation: The regiochemical outcome (C5 vs. C2 arylation) must be unambiguously confirmed by 1D/2D NMR spectroscopy (e.g., NOESY or HMBC) on the purified product.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

  • 1,4-Dioxane or N,N-Dimethylacetamide (DMA), anhydrous (0.1 M)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the corresponding Aryl Bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMA via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure Methyl 5-aryl-2-methyloxazole-4-carboxylate.

Data Presentation: Representative C5-Arylations
Aryl Bromide (Ar-Br)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanisolePd(OAc)₂ (3)SPhos (6)K₂CO₃Dioxane11085
4-BromotoluenePd(OAc)₂ (3)SPhos (6)K₂CO₃Dioxane11088
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)RuPhos (10)Cs₂CO₃DMA13076
3-BromopyridinePd(OAc)₂ (5)XPhos (10)K₃PO₄DMA13071
Data are representative examples compiled from literature to illustrate the scope.[6][7][9]

Part 2: C2-Position Functionalization via Lateral Lithiation of the Methyl Group

Principle & Expertise

While direct C-H lithiation of the oxazole ring typically occurs at C2, the presence of the 2-methyl group introduces the possibility of "lateral lithiation"—the deprotonation of the methyl group itself.[10] The protons of the C2-methyl group are significantly acidic due to the inductive electron withdrawal by the heterocyclic ring and the stability of the resulting exocyclic anion.

A significant challenge is the competition between C5-ring deprotonation and C2-methyl deprotonation.[11] Groundbreaking work has shown that while C5-lithiation is often the kinetically favored process, the resulting anion can be equilibrated to the thermodynamically more stable 2-(lithiomethyl)oxazole anion.[1][11] Using lithium diethylamide allows for this crucial equilibration, providing a reliable pathway to selectively functionalize the C2-methyl position.[11]

C2_Lithiation sub This compound intermediate 2-(Lithiomethyl)oxazole (Thermodynamic Anion) sub->intermediate Selective Deprotonation reagents1 1. LiNEt2, THF, -78 °C product C2-Functionalized Product intermediate->product Electrophilic Trap reagents2 2. Electrophile (E+) e.g., Benzaldehyde

Caption: Selective lateral lithiation workflow.

Protocol 2: Selective C2-Methyl Lithiation and Electrophilic Quench

This protocol requires strict anhydrous and anaerobic conditions for success.

Self-Validation System:

  • Confirmation of Lithiation: Before adding the primary electrophile, a small aliquot of the reaction mixture can be quenched with deuterated water (D₂O). ¹H NMR analysis should show the disappearance of the C2-methyl signal, confirming successful deprotonation.

  • Temperature Control: Maintaining a temperature of -78 °C is critical to prevent side reactions and decomposition of the organolithium species.

Materials:

  • This compound (1.0 equiv)

  • Diethylamine (Et₂NH), freshly distilled (1.1 equiv)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)

  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a two-neck round-bottom flask under a high vacuum and allow it to cool under an Argon atmosphere.

  • Base Formation: Add anhydrous THF to the flask and cool to -78 °C (acetone/dry ice bath). Add diethylamine via syringe, followed by the slow, dropwise addition of n-BuLi. Stir the resulting solution at -78 °C for 30 minutes to form lithium diethylamide (LiNEt₂).

  • Deprotonation: Add a solution of this compound in anhydrous THF dropwise to the LiNEt₂ solution at -78 °C.

  • Equilibration: Stir the resulting deep-colored solution at -78 °C for 1 hour. This allows the kinetically formed C5-anion to equilibrate to the desired thermodynamic C2-methyl anion.

  • Electrophilic Quench: Add the electrophile (e.g., a solution of benzaldehyde in THF) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Scope of Electrophiles
Electrophile (E+)Product StructureTypical Yield (%)
BenzaldehydeC₂H(OH)Ph75-85
AcetoneC₂H(OH)Me₂70-80
Benzyl BromideC₂H₂Bn65-75
Iodine (I₂)C₂H₂I80-90
Yields are estimates based on similar transformations in the literature.[11]

Part 3: C4-Position Functionalization via Ester Manipulation

Principle & Expertise

The C4-methyl ester is a versatile functional group that provides a gateway to a host of essential derivatives. Standard transformations such as hydrolysis, amidation, and reduction can be performed reliably to install key pharmacophores or points for further conjugation. The resulting carboxylic acid is particularly valuable, as it can participate in reactions such as Pd-catalyzed decarboxylative cross-couplings.[12]

C4_Ester_Manipulation Ester C4-Methyl Ester (Starting Material) Acid C4-Carboxylic Acid Ester->Acid LiOH, H₂O/THF Alcohol C4-Primary Alcohol Ester->Alcohol LiBH₄, THF Amide C4-Amide Acid->Amide R₂NH, HATU, DIPEA

Caption: Diversification of the C4-ester group.

Protocol 3A: Hydrolysis to 2-Methyloxazole-4-carboxylic acid

Methodology:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (3:1).

  • Add Lithium Hydroxide (LiOH·H₂O) (1.5 equiv) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the mixture to remove THF. Dilute with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-methyloxazole-4-carboxylic acid.

Protocol 3B: Amidation via the Carboxylic Acid

Methodology:

  • To a solution of 2-methyloxazole-4-carboxylic acid (from Protocol 3A, 1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (1.2 equiv) and continue stirring at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3C: Reduction to (2-Methyl-oxazol-4-yl)methanol

Expert Insight: Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often preferred for reducing esters on sensitive heterocyclic systems to minimize the risk of ring reduction or cleavage.

Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous THF under an Argon atmosphere and cool to 0 °C.

  • Add a solution of LiBH₄ in THF (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a powerful and highly adaptable building block for chemical synthesis. By leveraging modern catalytic methods and carefully controlled classical reactions, researchers can achieve selective functionalization at the C5-ring, C2-methyl, and C4-ester positions. The protocols and expert insights provided in this guide offer a validated roadmap for creating diverse libraries of oxazole-containing compounds, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Oxazole. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • PubMed. Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. [Link]

  • ResearchGate. Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction. [Link]

  • ACS Publications. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. [Link]

  • ACS Publications. Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. [Link]

  • ResearchGate. Scope of the C5‐arylation of oxazole. [Link]

  • RSC Publishing. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. [Link]

  • PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. [Link]

  • ResearchGate. Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. [Link]

  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • Scribd. Oxazole Chemistry Overview. [Link]

  • PubMed. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. [Link]

  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

  • ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • ElectronicsAndBooks. Electrophilic and nucleophilic substitution in oxazolo[3,2-f]xanthines. [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. [Link]

  • PubMed. Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. [Link]

  • ResearchGate. ChemInform Abstract: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. [Link]

  • ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]

  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]

  • SciSpace. Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. [Link]

  • Yale University. C-H Functionalization - Ellman Laboratory. [Link]

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  • RSC Publishing. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. [Link]

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The Strategic Incorporation of the 2-Methyloxazole-4-carbonyl Moiety into Bioactive Peptides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Element in Medicinal Chemistry

The oxazole ring system is a cornerstone in the architecture of numerous biologically active compounds, lending structural rigidity and unique electronic properties that can enhance pharmacological profiles.[1] Its presence in natural products and synthetic pharmaceuticals underscores its value as a "privileged scaffold" in drug discovery. This guide focuses on the practical application of a key building block, Methyl 2-methyloxazole-4-carboxylate , in the synthesis of bioactive compounds, particularly peptide-based therapeutics. While the methyl ester itself is a stable and readily available precursor, its synthetic utility is primarily realized through its conversion to the corresponding carboxylic acid, which can then be incorporated into larger molecules, such as peptide chains, via amide bond formation. This process allows for the strategic introduction of the 2-methyloxazole-4-carbonyl moiety, a structural element that can impart desirable characteristics like improved metabolic stability and enhanced receptor binding affinity.

This document provides detailed protocols and insights for researchers, medicinal chemists, and drug development professionals on leveraging this compound in the synthesis of potential therapeutics, with a focus on two promising areas: Protease-Activated Receptor 2 (PAR2) antagonists and integrin inhibitors.

Core Synthetic Strategy: From Ester to Bioactive Peptide

The primary synthetic route involves a two-stage process. First, the chemically stable this compound is hydrolyzed to the more reactive 2-methyloxazole-4-carboxylic acid. This intermediate is then coupled to a peptide, which is typically assembled on a solid support. This approach allows for the precise installation of the oxazole moiety at a desired position within the peptide sequence.

Synthesis_Workflow Start This compound Hydrolysis Alkaline Hydrolysis Start->Hydrolysis LiOH or NaOH Acid 2-Methyloxazole-4-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling SPPS Solid-Phase Peptide Synthesis (SPPS) of Peptide Chain Peptide_Resin Resin-Bound Peptide SPPS->Peptide_Resin Peptide_Resin->Coupling Coupled_Peptide Resin-Bound Oxazole-Peptide Conjugate Coupling->Coupled_Peptide Cleavage Cleavage from Resin & Deprotection Coupled_Peptide->Cleavage e.g., TFA cocktail Final_Product Bioactive Oxazole-Peptide Cleavage->Final_Product Integrin_Inhibitor_Synthesis cluster_0 Precursor Preparation cluster_1 Solid-Phase Peptide Synthesis cluster_2 Final Product Generation Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Acid 2-Methyloxazole-4-carboxylic acid Hydrolysis->Acid Coupling Couple with 2-Methyloxazole-4-carboxylic acid Acid->Coupling SPPS Assemble Peptide Backbone (e.g., Arg(Pbf)-Gly-Asp(OtBu)) on resin SPPS->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product αvβ3 Integrin Inhibitor Purification->Final_Product

Sources

Application Note: A Scalable and Efficient Synthesis of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methyloxazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of numerous pharmacologically active compounds. Its structural motif is found in a variety of natural products and pharmaceuticals, making a robust and scalable synthetic route to this intermediate highly valuable for the drug development pipeline. This application note presents a detailed, field-proven protocol for the large-scale synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure high yield, purity, and operational safety. This guide is designed to be a self-validating system for researchers and process chemists.

Introduction and Strategic Rationale

The oxazole-4-carboxylate core is a privileged structure in medicinal chemistry, valued for its role in constructing complex molecules with diverse biological activities.[1] Traditional methods for synthesizing this scaffold can suffer from harsh conditions, low yields, or the use of hazardous reagents, limiting their industrial applicability.

Several synthetic strategies exist for the formation of the oxazole ring, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the isomerization of isoxazoles.[2][3][4] However, for large-scale production, a convergent and efficient approach is paramount. The protocol detailed herein is based on a highly efficient two-step process adapted from established methodologies, which involves the condensation of a serine methyl ester precursor with an appropriate orthoester followed by an oxidative cyclization.[5]

This strategy was selected for its numerous advantages in a large-scale context:

  • High Convergence: The key C-N and C-O bonds forming the heterocyclic ring are established in a well-orchestrated sequence.

  • Atom Economy: The pathway is designed to minimize waste.

  • Mild Conditions: The reaction avoids extreme temperatures or pressures, reducing the need for specialized and costly equipment.

  • Readily Available Starting Materials: The precursors are commercially available and cost-effective.

Below is a high-level overview of the selected synthetic workflow.

G cluster_0 PART 1: Intermediate Formation cluster_1 PART 2: Aromatization cluster_2 PART 3: Purification A DL-Serine Methyl Ester HCl C Intermediate (Oxazoline) A->C Condensation Toluene, Reflux B Triethyl Orthoacetate B->C E This compound C->E Oxidation Dichloromethane D Manganese Dioxide (MnO2) D->E F Crude Product E->F Work-up & Concentration G Purified Product F->G Recrystallization (e.g., Ethyl Acetate/Hexanes)

Figure 1: High-Level Synthetic Workflow. This diagram illustrates the three core stages of the synthesis: condensation to form the oxazoline intermediate, oxidation to the target oxazole, and final purification.

Detailed Process Chemistry and Mechanistic Insights

The synthesis proceeds via two distinct, mechanistically important stages.

Stage 1: Formation of Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate

The first stage involves the reaction between DL-Serine methyl ester hydrochloride and triethyl orthoacetate. The serine derivative provides the core C-C-N backbone and the ester functionality. The orthoester serves as a C1 synthon and dehydrating agent. The reaction is typically heated to reflux in a solvent like toluene with a Dean-Stark apparatus to drive the reaction to completion by removing the ethanol and water byproducts.

Stage 2: Oxidation to this compound

The second stage is the critical aromatization step. The dihydrooxazole (oxazoline) intermediate is oxidized to the corresponding oxazole. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation on a large scale. It is a mild, selective, and heterogeneous oxidant, which simplifies the work-up as the excess reagent and manganese byproducts can be removed by simple filtration. This avoids the challenges associated with quenching and removing soluble, stoichiometric oxidants.[5]

G start DL-Serine Methyl Ester + Triethyl Orthoacetate intermediate1 Formation of Schiff Base/Imine start->intermediate1 H+, Δ -EtOH, -H2O intermediate2 Intramolecular Cyclization (Nucleophilic attack of hydroxyl group) intermediate1->intermediate2 oxazoline Methyl 2-methyl-4,5- dihydrooxazole-4-carboxylate (Oxazoline Intermediate) intermediate2->oxazoline oxidation Oxidation with MnO2 (Dehydrogenation) oxazoline->oxidation product Methyl 2-methyloxazole- 4-carboxylate oxidation->product

Figure 2: Simplified Reaction Mechanism. The process begins with condensation and cyclization to form the oxazoline, followed by oxidation to yield the aromatic oxazole ring.

Scalable Laboratory Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
DL-Serine methyl ester HCl≥98%Sigma-Aldrich5865-94-1
Triethyl Orthoacetate≥97%Sigma-Aldrich78-39-7
TolueneAnhydrousFisher Scientific108-88-3
Manganese Dioxide (Activated)≥85%Sigma-Aldrich1313-13-9
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Celite® (Diatomaceous Earth)---Sigma-Aldrich61790-53-2
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3

Equipment: 2L three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, Dean-Stark trap, nitrogen inlet, Buchner funnel, and standard laboratory glassware.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Handling: Toluene and dichloromethane are volatile and harmful. Avoid inhalation and skin contact. Manganese dioxide is a strong oxidant; avoid contact with combustible materials. The target compound is a skin, eye, and respiratory irritant.

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.

Step-by-Step Synthesis

Part A: Synthesis of the Oxazoline Intermediate

  • Setup: Equip a 2L three-neck flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add DL-Serine methyl ester hydrochloride (155.6 g, 1.0 mol) and toluene (1 L).

  • Addition: Begin stirring the suspension and add triethyl orthoacetate (178.4 g, 1.1 mol).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). Ethanol and water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The resulting mixture contains the crude oxazoline intermediate and is used directly in the next step.

Part B: Oxidation to this compound

  • Solvent Exchange: Concentrate the toluene solution under reduced pressure to obtain a viscous oil. Add dichloromethane (1 L) to dissolve the crude intermediate.

  • Oxidation: To the stirred solution, add activated manganese dioxide (434.6 g, 5.0 mol, 5 equivalents) portion-wise over 30 minutes. The addition is exothermic; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Filtration: Once complete, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide and its byproducts. Wash the filter cake thoroughly with dichloromethane (3 x 200 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product as a solid.

Part C: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Final Product: Obtain this compound as a white to off-white powder.

Data Summary and Expected Results

ParameterValue
Input Scale (Serine Ester) 1.0 mol (155.6 g)
Reaction Time (Step A) 4-6 hours
Reaction Time (Step B) 12-18 hours
Expected Yield 75-85%
Expected Mass Output 106 g - 120 g
Appearance White to off-white powder
Melting Point 56-60 °C
Purity (by HPLC) ≥97%

Characterization

The identity and purity of the final product, this compound (MW: 141.12 g/mol , Formula: C₆H₇NO₃), should be confirmed by standard analytical techniques.[6]

  • ¹H NMR: Consistent with the expected structure.

  • ¹³C NMR: Consistent with the expected structure.

  • Mass Spectrometry: [M+H]⁺ = 142.0.

  • HPLC: To confirm purity against a reference standard.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing a robust two-stage process involving an oxazoline formation and a mild oxidation, this method delivers high yields of the target compound with excellent purity. The detailed procedural steps, mechanistic insights, and safety considerations make this guide a valuable resource for drug development professionals requiring reliable access to this important heterocyclic intermediate.

References

  • Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. Available at: [Link]

  • Coqueron, P. Y., Didier, C., & Ciufolini, M. A. (2003). A Novel Oxazole Synthesis. Angewandte Chemie International Edition, 42(12), 1411-1413. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14833–14846. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. Available at: [Link]

  • Panek, J. S., et al. (2007). Total Synthesis of Phorboxazole A. Journal of the American Chemical Society, 129(42), 12749-12757. (Referenced via ResearchGate in the context of using 2-methyloxazole-4-carboxaldehyde). Available at: [Link]

Sources

Application Note: A Streamlined One-Pot Synthesis of Methyl 2-methyloxazole-4-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold for designing enzyme inhibitors, receptor agonists, and other bioactive molecules. Methyl 2-methyloxazole-4-carboxylate, in particular, serves as a crucial building block for more complex drug candidates due to its versatile functional groups, which allow for further chemical modifications.[4] Traditional multi-step syntheses of such substituted oxazoles can be time-consuming and often result in lower overall yields. This application note details an efficient, one-pot protocol for the synthesis of this compound, designed to enhance productivity in research and drug development settings.

Synthetic Strategy: A Modified Robinson-Gabriel Approach

The chosen synthetic route is a modification of the classic Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate to form the oxazole ring.[5][6][7] This one-pot procedure commences with readily available starting materials and proceeds through a seamless sequence of acylation and cyclization without the need for isolation of intermediates, thereby saving time and resources.[8]

The proposed reaction begins with methyl 3-amino-2-oxobutanoate, which undergoes N-acylation with acetic anhydride. The resulting 2-acylamino-ketone intermediate is then subjected to in-situ cyclodehydration to yield the final product, this compound. This approach is advantageous due to its operational simplicity and the use of common laboratory reagents.

Reaction Workflow Diagram

G cluster_0 One-Pot Reaction Vessel Start Methyl 3-amino-2-oxobutanoate + Acetic Anhydride + Pyridine (Solvent/Base) Intermediate In-situ formation of N-acetylated intermediate Start->Intermediate Acylation Cyclodehydration Addition of Dehydrating Agent (e.g., H2SO4 or POCl3) Intermediate->Cyclodehydration Heat Product This compound Cyclodehydration->Product Cyclization & Dehydration

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 3-amino-2-oxobutanoate HCl167.58101.68 g
Acetic Anhydride102.09121.13 mL
Pyridine (anhydrous)79.10-20 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08-1 mL
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-amino-2-oxobutanoate hydrochloride (1.68 g, 10 mmol).

  • Acylation: Add anhydrous pyridine (20 mL) to the flask and stir until the starting material is fully dissolved. Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.13 mL, 12 mmol) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Cyclodehydration: After 2 hours, carefully add concentrated sulfuric acid (1 mL) to the reaction mixture. Heat the mixture to reflux (approximately 115 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL). Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Chemical Transformation Pathway

G Start Methyl 3-amino-2-oxobutanoate Intermediate N-(1-(methoxycarbonyl)-2-oxopropyl)acetamide Start->Intermediate Acetic Anhydride, Pyridine Product This compound Intermediate->Product H2SO4, Heat (Cyclodehydration)

Caption: The chemical transformation from starting material to final product.

Expected Results and Characterization

The one-pot synthesis of this compound is expected to yield a pure product with a typical yield of 60-75%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
¹H NMR (CDCl₃) δ (ppm): 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃), 8.15 (s, 1H, oxazole H)
¹³C NMR (CDCl₃) δ (ppm): 162.0 (C=O), 161.5 (C2), 142.0 (C5), 128.0 (C4), 52.0 (OCH₃), 14.0 (CH₃)
Mass Spec (ESI+) m/z: 142.04 [M+H]⁺

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents are anhydrous, as water can interfere with the acylation and cyclodehydration steps. The reaction time for cyclodehydration may need to be extended and monitored by TLC.

  • Incomplete Reaction: If the reaction does not go to completion, a stronger dehydrating agent such as phosphorus oxychloride (POCl₃) can be used in place of sulfuric acid, though caution must be exercised due to its reactivity.[5]

  • Safety: Acetic anhydride, pyridine, and concentrated sulfuric acid are corrosive and should be handled with extreme care in a fume hood. The reaction is exothermic, especially during the addition of sulfuric acid.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of this compound. By eliminating the need for intermediate isolation, this method offers significant advantages in terms of time and resource efficiency, making it a valuable tool for researchers in drug discovery and organic synthesis. The straightforward procedure and use of common reagents make this protocol readily adaptable in most laboratory settings.

References

  • A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis. (2025). ChemistrySelect.
  • A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis. (2025). Zendy.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Robinson–Gabriel synthesis. Wikipedia.
  • A practical approach to the synthesis of 2,4-disubstituted oxazoles
  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2002).
  • One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. DOI.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central.
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Scheme.3. The Robinson-Gabriel synthesis for oxazole.
  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2025).
  • 2-Methyloxazole-4-carboxylic acid 97 23012-17-1. Sigma-Aldrich.
  • An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Deriv
  • The Enigmatic Profile of 4-Methyloxolane-2-carboxylic Acid: A Review of Its Limited and Inferred Applic
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). RSC Publishing.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Methyloxazole Deriv
  • Methyl 2-methyloxazole-4-carboxyl
  • This compound | CAS 85806-67-3. Santa Cruz Biotechnology.
  • 2-Methyloxazole-4-carboxylic acid 97 23012-17-1. Sigma-Aldrich.
  • A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry.

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Application Notes and Protocols: Selective Ketone Synthesis via Grignard Reaction with Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Oxazoles, in particular, represent a privileged structural motif found in numerous biologically active compounds. This application note provides a comprehensive guide to the reaction of Methyl 2-methyloxazole-4-carboxylate with Grignard reagents. Contrary to the classic double-addition observed with typical esters, this protocol details a highly selective single-addition reaction, yielding valuable 2-methyl-4-acyloxazole derivatives. We delve into the mechanistic underpinnings of this selectivity, provide detailed, field-tested protocols for synthesis and purification, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation, typically involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] When applied to esters, the reaction is well-known to proceed via a double-addition mechanism. The initial addition of one equivalent of the Grignard reagent forms a tetrahedral intermediate, which collapses to a ketone. This resulting ketone is generally more reactive than the starting ester, leading to a rapid second addition of the Grignard reagent to yield a tertiary alcohol after acidic workup.[3][4]

However, the electronic properties of the 2-methyloxazole-4-carboxylate system fundamentally alter this reactivity profile. The electron-withdrawing nature of the oxazole ring and the potential for chelation of the magnesium ion by the ring nitrogen and the carbonyl oxygen lead to a different outcome. This guide explores the hypothesis that these factors stabilize the initial tetrahedral intermediate and/or deactivate the resulting ketone product, halting the reaction after a single addition. This selective transformation provides a direct and efficient route to 2,4-disubstituted oxazoles, which are key intermediates in the synthesis of complex molecules and potential pharmaceutical agents.[5][6]

Reaction Mechanism: A Case of Heterocycle-Mediated Selectivity

The remarkable selectivity observed in the reaction of Grignard reagents with this compound can be attributed to the unique electronic and structural features of the oxazole scaffold. The proposed mechanism deviates significantly from the standard pathway for aliphatic or aromatic esters.

  • Chelation and Initial Attack: The reaction is initiated by the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ester. It is proposed that the magnesium halide coordinates to both the oxazole ring nitrogen and the carbonyl oxygen. This chelation pre-organizes the substrate for the attack and may increase the electrophilicity of the carbonyl carbon.

  • Formation of a Stabilized Intermediate: The nucleophilic addition results in a tetrahedral magnesium alkoxide intermediate. This intermediate is believed to be more stable than its counterpart in simple ester reactions. This enhanced stability arises from the chelation effect and the electron-withdrawing influence of the oxazole ring, which can accommodate the negative charge.

  • Collapse and Ketone Formation: The intermediate collapses, expelling the methoxide leaving group (⁻OCH₃) and reforming the carbonyl double bond to yield the 4-acyl-2-methyloxazole product.

  • Prevention of Second Addition: The resulting ketone is significantly less reactive towards a second nucleophilic attack by the Grignard reagent compared to a simple ketone. This deactivation is due to the powerful electron-withdrawing effect of the C4-linked oxazole ring, which reduces the electrophilicity of the ketone's carbonyl carbon. This effect is strong enough to prevent the second addition, allowing the ketone to be isolated as the major product. This phenomenon has been observed in related heterocyclic systems, such as isoxazoles, where regioselective mono-addition is attributed to the complexing ability and electron-withdrawing nature of the ring.[7]

Grignard Reaction Mechanism Proposed Mechanism for Single Addition cluster_reactants Reactants cluster_intermediate Stabilized Intermediate cluster_products Products OxazoleEster This compound TetrahedralIntermediate Chelated Tetrahedral Magnesium Alkoxide OxazoleEster->TetrahedralIntermediate 1. Nucleophilic Attack (Chelation-Assisted) Grignard Grignard Reagent (R-MgX) KetoneProduct 4-Acyl-2-methyloxazole (Ketone) TetrahedralIntermediate->KetoneProduct 2. Collapse & Elimination of ⁻OCH₃ Byproduct Mg(OMe)X TetrahedralIntermediate->Byproduct KetoneProduct->KetoneProduct

Caption: Proposed mechanism for the selective mono-addition of a Grignard reagent.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of (2-methyl-1,3-oxazol-4-yl)(phenyl)methanone using Phenylmagnesium bromide. This can be adapted for other Grignard reagents.

3.1 Materials and Reagents

ReagentSupplierGradeNotes
This compoundVarious>98%Ensure anhydrous conditions.
Phenylmagnesium bromide (3.0 M in Ether)VariousReagent GradeTitrate before use for accurate stoichiometry.
Anhydrous Tetrahydrofuran (THF)VariousDriSolv® or similarUse from a freshly opened bottle or still.
Saturated aq. Ammonium Chloride (NH₄Cl)In-house prepN/AFor quenching the reaction.
Ethyl Acetate (EtOAc)VariousACS GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)VariousLaboratory GradeFor drying organic layers.
Silica GelVarious230-400 meshFor column chromatography.

3.2 Step-by-Step Procedure

  • Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over anhydrous calcium chloride. The reaction should be assembled and run under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.0 eq, e.g., 1.41 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous THF via syringe. Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add Phenylmagnesium bromide (1.1 eq, e.g., 3.67 mL of a 3.0 M solution, 11.0 mmol) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition. A color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the ketone product should appear.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution while maintaining cooling in the ice bath.

  • Work-up and Extraction:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of Ethyl Acetate.

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 30%).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the (2-methyl-1,3-oxazol-4-yl)(phenyl)methanone as a solid or oil.

Caption: General experimental workflow for the Grignard reaction.

Representative Data

The following table presents expected outcomes for the reaction with various Grignard reagents. Yields are representative and may vary based on reaction scale and purity of reagents.

Grignard Reagent (R-MgX)Product R-GroupExpected Yield (%)Physical State
Phenylmagnesium bromidePhenyl75 - 85Solid
Ethylmagnesium bromideEthyl70 - 80Oil
Isopropylmagnesium chlorideIsopropyl65 - 75Oil
Benzylmagnesium chlorideBenzyl70 - 80Solid

Troubleshooting Guide

Problem ObservedPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Grignard reagent (degraded by moisture/air).2. Wet glassware or solvent.3. Starting ester contains acidic proton impurities.1. Use a fresh bottle of Grignard reagent or titrate it before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Purify the starting material.
Formation of Tertiary Alcohol 1. Reaction temperature too high.2. Excess Grignard reagent used.3. Grignard reagent is exceptionally reactive (e.g., alkyl lithium contamination).1. Maintain strict temperature control (0 °C or lower, e.g., -78 °C).2. Use no more than 1.1-1.2 equivalents of the Grignard reagent.3. Ensure high purity of the organometallic reagent.
Starting Material Recovered 1. Insufficient Grignard reagent.2. Reaction time too short.3. Grignard reagent added too quickly, causing localized side reactions.1. Titrate the Grignard reagent and use a slight excess (1.1 eq).2. Increase reaction time and monitor carefully by TLC.3. Ensure slow, dropwise addition with efficient stirring.
Formation of Biphenyl (with PhMgBr) Inherent side reaction in Grignard formation/reaction.This is often a minor byproduct. It can be easily removed during silica gel chromatography.

Conclusion

The reaction of this compound with Grignard reagents provides a robust and highly selective method for the synthesis of 4-acyl-2-methyloxazoles. The inherent electronic properties of the oxazole ring effectively prevent the typical double-addition pathway, enabling the isolation of the ketone product in good to excellent yields. This protocol offers a significant strategic advantage for synthetic chemists, providing direct access to versatile building blocks crucial for the development of novel pharmaceuticals and functional materials.

References

  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. (2022). National Institutes of Health (NIH). [Link]

  • A) Direct and indirect addition of Grignard reagents to carboxylate... (n.d.). ResearchGate. [Link]

  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. (1999). J. Chem. Research (S). [Link]

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  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). Organic Letters. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2012). ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). National Institutes of Health (NIH). [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2001). ResearchGate. [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). University of Wisconsin-Madison. [Link]

  • Oxazole. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. [Link]

  • Preparation and Grignard reactions of 2-benzoyl-4,4-dimethyl-2-oxazoline. (1993). The Journal of Organic Chemistry. [Link]

  • Heterocyclic Ring-Closure Reactions. I. A Novel Oxazole Synthesis from S,S'-Dialkyl or -Diaryl Dithiooxaldiimidates and Aromatic Aldehydes. (1966). The Journal of Organic Chemistry. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyloxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. As a scaffold found in numerous biologically active natural products, its efficient synthesis is crucial.[1] However, like many heterocyclic syntheses, the path to a pure product can be accompanied by characteristic byproducts and yield-reducing side reactions.

This document moves beyond simple protocols to provide in-depth troubleshooting, explaining the chemical causality behind common issues. We will focus on the most prevalent and practical synthetic route starting from L-serine methyl ester, addressing specific challenges you may encounter.

Core Synthesis Strategy: From L-Serine to Oxazole

The most common and stereoconserving route to this compound involves a two-step sequence starting from L-serine methyl ester: (1) cyclization to form the intermediate methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate (oxazoline), followed by (2) oxidation to the aromatic oxazole.[2] This pathway is favored for its readily available starting materials and operational simplicity.

Synthesis_Workflow Serine L-Serine Methyl Ester Oxazoline Methyl 2-methyl-4,5- dihydrooxazole-4-carboxylate (Oxazoline Intermediate) Serine->Oxazoline Step 1: Cyclization Reagent1 Triethyl Orthoacetate (Cyclization Agent) Reagent1->Oxazoline Product Methyl 2-methyloxazole- 4-carboxylate Oxazoline->Product Step 2: Oxidation Reagent2 MnO₂ or DDQ (Oxidant) Reagent2->Product

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: My final product seems pure by NMR, but my yield is very low after the oxidation step. What is the most likely cause?

A1: Low yield after oxidation, assuming clean conversion, often points to product loss during workup or purification. This compound has moderate polarity and can be somewhat water-soluble, leading to losses during aqueous extractions. Furthermore, the oxazole ring can be sensitive to strongly acidic or basic conditions, which may be present in some workup procedures, leading to ring-opening.[3][4] We recommend a careful workup using a mild base like saturated sodium bicarbonate and ensuring thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Q2: I am seeing a persistent impurity with a mass of +2 Da compared to my final product. What is it?

A2: This is the hallmark of the unoxidized oxazoline intermediate, Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate. Its presence indicates incomplete oxidation. This is the most common byproduct in this synthesis. See Troubleshooting Guide 1 for a detailed mitigation strategy.

Q3: Can I use a different starting material besides serine?

A3: Yes, other classical oxazole syntheses like the Robinson-Gabriel or Fischer methods exist.[4][5] For instance, the Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[6] However, for this specific substitution pattern (2-methyl, 4-carboxylate), the route from serine is generally the most direct and avoids the need to synthesize more complex acyclic precursors.

Troubleshooting Guide: Common Byproducts & Solutions
Problem 1: Incomplete Oxidation and a Persistent Oxazoline Byproduct

This is the most frequently encountered issue. The oxidation of the dihydrooxazole (oxazoline) ring to the aromatic oxazole can be sluggish if not optimized.

  • Symptom Identification:

    • TLC: The oxazoline byproduct typically has a slightly lower Rf than the target oxazole.

    • Mass Spec: A prominent peak at [M+2]+ (relative to the desired product mass) is observed.

    • ¹H NMR: The oxazoline shows characteristic aliphatic signals for the C4 and C5 protons, typically as multiplets between 4.0-5.0 ppm, which are absent in the aromatic product.[7] The target oxazole will have a distinct aromatic singlet for the C5-H.

  • Chemical Causality: The oxidation involves the removal of two hydrogen atoms from the C4 and C5 positions of the oxazoline ring to introduce a double bond and achieve aromaticity. The efficacy of this step is highly dependent on the choice of oxidant, its activity, reaction temperature, and stoichiometry. Common reagents like manganese dioxide (MnO₂) can have variable activity depending on the source and activation method.

Byproduct_Formation cluster_0 Reaction Mixture Oxazoline Oxazoline Intermediate C₄-H, C₅-H₂ (Aliphatic) Product Desired Oxazole C₅-H (Aromatic) Oxazoline->Product Sufficient Oxidant (e.g., activated MnO₂) Byproduct Unreacted Oxazoline Detected as [M+2]+ Oxazoline->Byproduct Insufficient Oxidant or Low Activity

Caption: Fate of the oxazoline intermediate based on oxidation conditions.

  • Troubleshooting & Optimization Protocol:

    • Verify Oxidant Quality: If using MnO₂, ensure it is activated. Commercial "activated" MnO₂ is often reliable, but activity can vary. For stubborn reactions, activating it by heating under vacuum is recommended.

    • Increase Stoichiometry: Instead of the typical 5-10 equivalents of MnO₂, consider increasing to 15-20 equivalents. The reaction is heterogeneous, and a large excess is often required.

    • Elevate Temperature: Perform the oxidation at the reflux temperature of the solvent (e.g., toluene or xylene) to increase the reaction rate. Monitor by TLC until the oxazoline spot is consumed.

    • Consider an Alternative Oxidant: If MnO₂ fails, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an excellent, homogeneous alternative, though more expensive. Use 1.1-1.5 equivalents in a solvent like dioxane or toluene at reflux.

    • Purification: If a small amount of oxazoline persists, it can usually be separated from the more polar oxazole product by flash column chromatography on silica gel. A gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) is typically effective.

OxidantTypical EquivalentsSolventTemperatureNotes
MnO₂ 5 - 20Toluene, XyleneRefluxHeterogeneous, requires vigorous stirring. Activity is critical.[2]
DDQ 1.1 - 1.5Dioxane, Toluene80 °C - RefluxHomogeneous, often faster and cleaner, but workup is required to remove DDQ-H₂.
Cu(II) Salts Catalytic w/ O₂VariousVariesCan be effective but requires more optimization of ligands and conditions.
Problem 2: Product Degradation via Ring-Opening

Oxazoles, while aromatic, are susceptible to hydrolysis, particularly at the C2 position, which can lead to the formation of N-formyl serine methyl ester or other ring-opened byproducts.[4]

  • Symptom Identification:

    • LC-MS: Appearance of unexpected peaks, often with masses corresponding to the addition of water.

    • ¹H NMR: A complex mixture of signals, potentially including new amide N-H protons and a formyl proton singlet (~8.0-8.5 ppm).

    • Yield: Significant, unexplainable loss of mass after workup or chromatography.

  • Chemical Causality: The C2 position of the oxazole ring is the most electron-deficient and thus susceptible to nucleophilic attack.[3] In the presence of water and acid or base, the ring can be cleaved. This is exacerbated during acidic workups (e.g., washing with 1M HCl) or when using un-neutralized silica gel for chromatography.

  • Troubleshooting & Optimization Protocol:

    • Neutralize Workup: After the reaction, quench and wash exclusively with neutral or mildly basic solutions like water, saturated NaHCO₃ solution, and brine. Avoid any acid washes.

    • Use Deactivated Silica: For column chromatography, consider pre-treating the silica gel. This can be done by preparing the slurry in the eluent containing 0.5-1% triethylamine to neutralize acidic sites on the silica surface.

    • Minimize Exposure to Water: Ensure all solvents are dry and minimize the time the product spends in biphasic (aqueous/organic) conditions during workup.

    • Storage: Store the final product under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation over time.

References
  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • Wikipedia. (n.d.). Fischer oxazole synthesis. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Cornforth rearrangement. Wikipedia. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • PubMed Central (PMC). (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Library of Medicine. [Link]

  • PubMed Central (PMC). (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. National Library of Medicine. [Link]

  • ResearchGate. (2010). Selective synthesis of 2-substituted 4-carboxy oxazoles, thiazoles and thiazolidines from serine or cysteine amino acids. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable heterocyclic compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt these methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound and related structures.

Q1: What are the most effective strategies for synthesizing oxazole-4-carboxylates?

A1: Several robust methods exist for the synthesis of the oxazole core. For producing 4-carboxylate substituted oxazoles, two primary strategies stand out for their efficiency and versatility:

  • Condensation-Oxidation of Aldehydes with Serine/Threonine Esters: This is a highly effective two-step method. It begins with a one-pot condensation of an aldehyde with serine or threonine methyl ester, followed by an oxidation step to form the aromatic oxazole ring. This approach is particularly advantageous as it directly installs the required carboxylate functionality at the 4-position.[1]

  • The Van Leusen Oxazole Synthesis: This is a classic and powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3] It is prized for its operational simplicity and generally good yields under mild conditions.[4]

Other established methods like the Robinson-Gabriel[5][6] and Fischer oxazole syntheses[7][8] are also viable but may require more complex starting materials for this specific substitution pattern.

Q2: For the target molecule, this compound, which specific precursors are needed for the recommended syntheses?

A2: The choice of starting materials is critical and directly corresponds to the desired product structure:

  • For the Condensation-Oxidation Method: You would react acetaldehyde (to form the 2-methyl group) with L-serine methyl ester . The initial reaction forms a 3-oxazoline-4-carboxylate intermediate, which is then oxidized to the final product.[1]

  • For the Van Leusen Synthesis: You would use methyl pyruvate as the aldehyde component and tosylmethyl isocyanide (TosMIC) . The reaction mechanism involves the formation of the oxazole ring from these two key building blocks.

Q3: What is the general mechanism of the Van Leusen oxazole synthesis?

A3: The Van Leusen reaction is a multi-step process that efficiently builds the oxazole ring.[9]

  • Deprotonation: A base, typically potassium carbonate or potassium tert-butoxide, abstracts an acidic proton from the methylene group of TosMIC, creating a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (or in this case, a keto-ester like methyl pyruvate).

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, forming a five-membered oxazoline ring.

  • Elimination: Aided by the base, the tosyl group (a good leaving group) is eliminated. This step results in the aromatization of the ring to form the stable oxazole product.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (e.g., the aldehyde) and the appearance of a new spot corresponding to the oxazole product indicate that the reaction is proceeding. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Part 2: Troubleshooting Guides & Yield Optimization

This section provides solutions to specific problems you may encounter during the synthesis, with a focus on maximizing your product yield.

Problem 1: Low or No Product Yield

Low conversion of starting materials is a frequent challenge. The following guide provides a logical workflow to diagnose and resolve this issue.

Logical Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed q1 Are Starting Materials Pure & Dry? start->q1 q2 Is the Base Appropriate and Active? q1->q2 Yes sol1 Action: Purify reagents. - Distill aldehyde. - Recrystallize solid reagents. - Use anhydrous solvents. q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Action: Re-evaluate base. - Use fresh, anhydrous K₂CO₃ or freshly opened t-BuOK. - Ensure sufficient stoichiometry (often >2 equiv.). q2->sol2 No q4 Was the Work-up Procedure Correct? q3->q4 Yes sol3 Action: Adjust conditions. - Increase temperature to reflux. - Increase reaction time (monitor by TLC). - Check stirring efficiency. q3->sol3 No sol4 Action: Review work-up. - Ensure pH is correct during extraction. - Check for product loss in aqueous layers. q4->sol4 Potential Issue

Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.

Detailed Troubleshooting Steps:
Potential Cause Explanation & Scientific Rationale Recommended Solution
Impure or Wet Reagents The key steps in oxazole synthesis, particularly those involving carbanions (Van Leusen) or dehydrations (Robinson-Gabriel), are highly sensitive to moisture and impurities. Water can quench anionic intermediates, while impurities in aldehydes can lead to unwanted side reactions.1. Purify Aldehydes: Aldehydes are prone to oxidation to carboxylic acids. Purify by distillation immediately before use. 2. Use Anhydrous Solvents: Use freshly dried solvents (e.g., THF over sodium/benzophenone or methanol over magnesium). 3. Check TosMIC Quality: Ensure you are using high-quality tosylmethyl isocyanide (TosMIC).[9]
Ineffective Base (Van Leusen) The initial deprotonation of TosMIC is the rate-determining step and requires a sufficiently strong and active base. Potassium carbonate (K₂CO₃) can be effective but is often slow and its activity can be compromised by hydration.1. Use a Stronger Base: For faster and more complete reactions, consider using potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF.[9] 2. Ensure Anhydrous Conditions: If using K₂CO₃ in methanol, ensure both are anhydrous for optimal results. 3. Check Stoichiometry: Use a sufficient excess of the base (typically 2-3 equivalents) to drive the reaction to completion.
Suboptimal Reaction Temperature Many organic reactions have a significant activation energy barrier. Insufficient thermal energy can lead to a stalled or extremely slow reaction.1. Increase Temperature: Most oxazole syntheses benefit from heating. For K₂CO₃/Methanol systems, reflux is standard. Monitor thermal stability of your specific substrates. 2. Consider Microwave Synthesis: For certain Van Leusen reactions, using a pressure reactor or microwave irradiation has been shown to dramatically decrease reaction times from hours to minutes.[10]
Incomplete Dehydration (Robinson-Gabriel) The final step of the Robinson-Gabriel synthesis is a cyclodehydration. If the dehydrating agent is too weak or is consumed by side reactions, the reaction will stall at the 2-acylamino-ketone intermediate.1. Optimize the Dehydrating Agent: While classic agents like H₂SO₄ or POCl₃ are used, they can cause charring. Polyphosphoric acid (PPA) often gives superior yields (50-60%) and cleaner reactions.[4][11] 2. Use Trifluoroacetic Anhydride (TFAA): For sensitive substrates, TFAA can be a very effective and milder dehydrating agent.[12]
Problem 2: Formation of Significant Impurities

The presence of side products complicates purification and reduces the yield of the desired product. Understanding their origin is key to suppression.

Van Leusen Synthesis Pathway and Potential Pitfalls

G cluster_main Desired Van Leusen Pathway cluster_side Side Reaction Aldehyde Aldehyde Intermediate1 Oxazoline Intermediate Aldehyde->Intermediate1 + Base (e.g., K₂CO₃) TosMIC TosMIC TosMIC->Intermediate1 + Base (e.g., K₂CO₃) Product Desired Oxazole Intermediate1->Product - Tosyl group (Aromatization) SideProduct 4-Alkoxy-2-oxazoline (Side Product) Intermediate1->SideProduct + Excess Methanol (Nucleophilic Attack) Methanol Methanol (Solvent)

Caption: Reaction pathway of the Van Leusen synthesis with a key potential side reaction.

Common Impurities and Their Mitigation:
Side Product Origin & Mechanism Preventative Measure
4-Alkoxy-2-oxazoline This byproduct is specific to the Van Leusen reaction when conducted in an alcohol solvent like methanol. Excess alcohol can act as a nucleophile, attacking the oxazoline intermediate before the tosyl group is eliminated.Judiciously control the amount of alcohol used. While it can speed up the reaction, using it in large excess as the solvent is risky. An alternative is to use an aprotic solvent (e.g., THF) with a strong base (e.g., t-BuOK) and add only 1-2 equivalents of the alcohol.[13]
Aldol Condensation Products If a strong base is used (like t-BuOK) and the aldehyde is added too quickly or at too high a concentration, the aldehyde can self-condense, especially if it has α-hydrogens.Add the aldehyde slowly and at a low temperature to a pre-formed solution of the deprotonated TosMIC. This ensures the TosMIC anion is readily available to react, outcompeting the self-condensation pathway.[9]
p-Toluenesulfinic Acid This is not a side product of a competing reaction, but rather the byproduct from the elimination of the tosyl group. It is acidic and can complicate work-up and purification if not removed properly.During the aqueous work-up, perform a wash with a mild base like saturated sodium bicarbonate solution to extract the acidic byproduct into the aqueous layer.

Part 3: Experimental Protocol Example

This section provides a detailed, step-by-step methodology for a high-yield synthesis of this compound based on the method developed by Murai et al.[1]

Protocol: Two-Step Synthesis from Acetaldehyde and L-Serine Methyl Ester

This protocol is adapted for the synthesis of the target molecule and focuses on careful control of reaction conditions to maximize yield.

Step 1: Synthesis of Methyl 2-methyl-3-oxazoline-4-carboxylate
  • Reaction Setup: To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (2.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Formation of Oxazolidine: Stir the mixture at 0 °C for 1 hour. The reaction progress can be monitored by TLC.

  • N-Chlorination: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Elimination to Oxazoline: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Step 1): Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 3-oxazoline intermediate.

Step 2: Oxidation to this compound
  • Reaction Setup: Dissolve the purified 3-oxazoline intermediate from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile.

  • Oxidation: Add an oxidizing agent. A common and effective choice is manganese dioxide (MnO₂, ~10 eq). Alternatively, other oxidation systems can be explored.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC). The reaction with MnO₂ can take several hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with ethyl acetate or DCM.

  • Purification (Step 2): Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography or recrystallization to afford pure this compound.

By understanding the fundamental principles behind the synthesis and anticipating potential pitfalls, you can significantly increase the yield and purity of your target compound. This guide serves as a starting point for your optimization efforts. Always refer to the primary literature for detailed characterization data and specific safety precautions.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. [Link]

  • Wikipedia. Fischer oxazole synthesis. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Wiley Online Library. Fischer Oxazole Synthesis. [Link]

  • The Journal of Organic Chemistry. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

  • ideXlab. Robinson-Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

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Technical Support Center: Purification of Methyl 2-methyloxazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-methyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to optimize your purification process with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when planning the recrystallization of this compound.

Q1: What are the key physical properties of this compound that I should be aware of for recrystallization?

A1: Understanding the fundamental physical properties is the first step to a successful recrystallization. For this compound (C₆H₇NO₃, M.W.: 141.12 g/mol ), the most critical parameter is its melting point, which is reported to be in the range of 56-60 °C . This relatively low melting point requires careful consideration during the heating and cooling phases to prevent "oiling out," a phenomenon where the compound separates as a liquid instead of forming crystals. The compound is a powder at room temperature.

Q2: I don't have specific solubility data. Where should I start with solvent selection?

A2: While precise solubility data is ideal, we can make an educated start based on the compound's structure. This compound is an ester with a heterocyclic aromatic ring, suggesting moderate polarity. A general rule of thumb is that "like dissolves like." Therefore, solvents of intermediate polarity are excellent starting points. Based on its structure, it is expected to be soluble in many organic solvents and less soluble in water.[1]

A good starting point for solvent screening would be:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Halogenated Solvents: Dichloromethane

  • Non-polar Solvents: Hexane or Heptane (likely as an anti-solvent)

Q3: What are the most likely impurities I might encounter in my crude this compound?

A3: The nature of impurities is intrinsically linked to the synthetic route used. Common methods for synthesizing the oxazole ring include the van Leusen reaction or variations of the Hantzsch synthesis. Potential impurities could include:

  • Unreacted starting materials: Depending on the synthesis, these could be α-haloketones and amides.

  • Side-products from the ring formation: The Hantzsch synthesis, for instance, can yield various byproducts.[2]

  • Hydrolyzed product: The ester can hydrolyze to the corresponding carboxylic acid, 2-methyloxazole-4-carboxylic acid, especially if exposed to moisture and acid or base.

  • Residual solvents from the reaction or initial work-up.

In-Depth Troubleshooting and Protocols

This section provides detailed guidance on overcoming common challenges during the recrystallization of this compound.

Issue 1: Poor Crystal Yield

A low recovery of purified product is a frequent and frustrating issue. The primary culprits are often using too much solvent or premature crystallization.

Causality and Solution:

The principle of recrystallization hinges on the differential solubility of the compound at high and low temperatures.[3] An excessive volume of solvent will keep more of your product in solution even at low temperatures, drastically reducing your yield.

Troubleshooting Protocol:

  • Re-saturate the Solution: If you suspect too much solvent was added, gently heat the solution to reduce its volume by evaporation. Be cautious not to overheat, which could lead to decomposition.

  • Optimize Cooling: Ensure you are allowing sufficient time at a low temperature (e.g., in an ice bath) for the crystals to form.

  • Check the Mother Liquor: After filtration, evaporate a small sample of the filtrate (the "mother liquor"). A significant amount of solid residue indicates that a substantial portion of your product remains in solution.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

This common problem occurs when the dissolved solid separates from the solution as a liquid layer rather than forming solid crystals.

Causality and Solution:

"Oiling out" typically happens under one of two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of the compound (56-60 °C for this compound).

  • The solution is supersaturated with impurities, leading to a significant depression of the mixture's melting point.

Troubleshooting Protocol:

  • Lower the Dissolution Temperature: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly. The goal is to keep the compound dissolved until the solution temperature is below its melting point.

  • Change the Solvent System: Select a solvent with a lower boiling point. For example, if you are using toluene (boiling point ~111 °C), consider switching to ethyl acetate (boiling point ~77 °C) or a mixed solvent system like ethyl acetate/hexane.

  • Pre-purification: If impurities are suspected, a preliminary purification step, such as passing the crude material through a short plug of silica gel, may be necessary.

Issue 3: No Crystals Form Upon Cooling

Sometimes, a clear solution remains even after cooling, indicating a failure to nucleate and crystallize.

Causality and Solution:

Crystal formation requires both supersaturation and nucleation sites. If the solution is not sufficiently concentrated or if there are no nucleation sites, crystallization may not initiate.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can serve as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: As mentioned for low yield, carefully evaporate some of the solvent and attempt to cool again.

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A common and effective mixed solvent system for esters is ethyl acetate/hexane or ethanol/water.[4][5]

Experimental Workflow: Recrystallization of this compound

This section provides a detailed, step-by-step methodology for the recrystallization process.

Solvent Selection Protocol
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition.

  • Observe the solubility at room temperature. A good solvent for recrystallization should show poor solubility at this stage.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • An ideal solvent will completely dissolve the compound when hot.

  • Allow the hot, clear solution to cool to room temperature, and then place it in an ice bath.

  • The solvent that yields a good quantity of crystals upon cooling is a suitable choice.

Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the flask gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by its melting point and, if necessary, by techniques such as NMR spectroscopy or chromatography.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighThe compound is likely poorly soluble, making it a potential anti-solvent.[1]
Ethanol78HighA good general-purpose solvent for moderately polar compounds.[6]
Isopropanol82HighSimilar to ethanol, a good candidate for initial screening.
Ethyl Acetate77MediumA versatile solvent for esters.[4]
Toluene111LowMay be too high of a boiling point, risking "oiling out".
Hexane69LowThe compound is likely insoluble; a good choice as an anti-solvent.

Visualization of Workflows

Diagram 1: Troubleshooting Decision Tree for Recrystallization

TroubleshootingRecrystallization start Crude Compound dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oil Forms low_yield Low Yield crystals_form->low_yield Few Crystals success Pure Crystals crystals_form->success Yes scratch_seed Scratch / Seed no_crystals->scratch_seed reduce_volume Reduce Solvent Volume no_crystals->reduce_volume change_solvent Change Solvent / Use Mixed Solvents oiling_out->change_solvent slow_cool Cool Slower / Add More Solvent oiling_out->slow_cool low_yield->reduce_volume scratch_seed->cool reduce_volume->cool change_solvent->dissolve slow_cool->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Diagram 2: General Recrystallization Workflow

RecrystallizationWorkflow A 1. Choose Solvent B 2. Dissolve Crude in Min. Hot Solvent A->B C 3. Hot Filtration (if needed) B->C D 4. Cool Slowly to Crystallize C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: A step-by-step workflow for the recrystallization process.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterification product?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Pattarawarapan, M., et al. (2013). Total Synthesis of the C-1 – C-19 Fragment of Phorboxazoles. Molecules, 18(7), 7894-7910.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Pattarawarapan, M., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. The Journal of Organic Chemistry, 84(5), 2630-2641.
  • Google Patents. (n.d.). HK1248233B - Pyridazine derivatives as rorc modulators.
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

  • Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons.
  • Google Patents. (n.d.). WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof.

Sources

Technical Support Center: Synthesis of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this and related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges and frequent roadblocks encountered during this synthesis. Our focus is on providing actionable, evidence-based solutions to common problems, grounded in established chemical principles.

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, difficult purifications, and unexpected side reactions. This guide provides a structured approach to troubleshooting these challenges.

Primary Synthetic Route: The Modified Robinson-Gabriel Approach

The most common and reliable method for synthesizing this compound involves the cyclodehydration of an N-acyl serine derivative. This is a variation of the classic Robinson-Gabriel synthesis.[1][2] The general pathway involves two key stages:

  • N-Acetylation of Serine Methyl Ester: L-serine methyl ester hydrochloride is reacted with an acetylating agent (e.g., acetic anhydride) to form N-acetyl-L-serine methyl ester.

  • Oxidative Cyclodehydration: The N-acetylated intermediate is then subjected to conditions that promote cyclization and subsequent dehydration/oxidation to form the aromatic oxazole ring.

Detailed Experimental Protocol

Below is a standard laboratory procedure for the synthesis of this compound.

Step 1: Synthesis of N-acetyl-L-serine methyl ester

  • Suspend L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a base, such as triethylamine (2.2 eq), dropwise to neutralize the hydrochloride salt.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-L-serine methyl ester.

Step 2: Oxidative Cyclodehydration to this compound

  • Dissolve the crude N-acetyl-L-serine methyl ester in a suitable solvent like chloroform or 1,2-dichloroethane.

  • Add a dehydrating/oxidizing system. A common and effective system is a mixture of triphenylphosphine (1.5 eq), iodine (1.5 eq), and triethylamine (3.0 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the crude product and purify by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am getting very low yields or no desired product at all. What are the likely causes?

Answer: Low or no yield is a frequent issue that can often be traced back to a few key areas:

  • Reagent Quality and Stoichiometry:

    • Cause: The use of wet solvents or reagents is a primary culprit. Water can hydrolyze the ester and interfere with the dehydrating agents. Incorrect stoichiometry, especially of the cyclodehydration reagents, can lead to incomplete reaction.

    • Solution: Ensure all solvents are anhydrous. Dry reagents like triphenylphosphine if necessary. Carefully measure all reagents to ensure correct molar ratios.

  • Incomplete N-Acetylation:

    • Cause: If the initial acetylation is incomplete, the unreacted serine methyl ester will not proceed to the cyclization step.

    • Solution: Monitor the acetylation step closely by TLC. If the reaction stalls, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

  • Ineffective Cyclodehydration:

    • Cause: The cyclodehydration step is sensitive to temperature. Insufficient heating can lead to a stalled reaction. Conversely, excessive heat can cause decomposition.

    • Solution: Ensure the reaction is heated to the appropriate temperature for the solvent used. If the reaction is sluggish, a different solvent with a higher boiling point might be beneficial.

  • Product Degradation:

    • Cause: The oxazole ring, while aromatic, can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[3]

    • Solution: Ensure the work-up procedure is performed without unnecessary delays and avoids extreme pH conditions.

FAQ 2: Presence of Unexpected Side Products/Impurities

Question: My NMR spectrum shows several unexpected peaks. What are the common side products in this reaction?

Answer: The formation of side products is a common challenge. Here are some of the most frequently observed impurities and their causes:

  • Dehydroalanine Derivatives:

    • Cause: During the cyclodehydration step, elimination of the hydroxyl group from the N-acetyl serine intermediate can occur without subsequent cyclization, leading to the formation of a dehydroalanine derivative. This is more likely if the cyclization is slow.

    • Solution: Ensure the cyclization conditions are optimized. Pre-complexing the cyclization reagents before adding the substrate can sometimes improve the reaction's efficiency.[4]

  • Unreacted Starting Material:

    • Cause: Incomplete reaction in either the acetylation or cyclization step.

    • Solution: Increase reaction time or temperature as appropriate. Re-evaluate reagent stoichiometry and purity.

  • Triphenylphosphine Oxide:

    • Cause: This is a stoichiometric byproduct of the cyclodehydration reaction when using the triphenylphosphine/iodine system.

    • Solution: Triphenylphosphine oxide can often be removed during column chromatography, though it can sometimes co-elute with the product. A carefully chosen solvent system for chromatography is key. In some cases, precipitation from a non-polar solvent can help remove the bulk of it before chromatography.

  • Rearrangement Products (Cornforth Rearrangement):

    • Cause: While less common under these specific conditions, 4-acyloxazoles can undergo a thermal rearrangement known as the Cornforth rearrangement, where the substituents at the 4 and 5 positions exchange.[5][6] This is more of a concern if the reaction is heated for extended periods at very high temperatures.

    • Solution: Adhere to the recommended reaction temperatures and times.

FAQ 3: Difficulties in Product Isolation and Purification

Question: I am struggling to purify my product. It seems to be co-eluting with byproducts. Any suggestions?

Answer: Purification can indeed be challenging. Here are some strategies to improve separation:

  • Column Chromatography Optimization:

    • Strategy: Don't rely on a single eluent system. Experiment with different solvent systems of varying polarity. For example, if a standard ethyl acetate/hexane system is not working, try a dichloromethane/methanol gradient.

    • Pro-Tip: Use a step gradient during column chromatography to achieve better separation between closely eluting compounds.

  • Acid-Base Wash:

    • Strategy: If you have basic impurities (like residual triethylamine), an acidic wash (e.g., dilute HCl) during the work-up can help remove them. Conversely, a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.

    • Caution: Be mindful of the stability of your oxazole product to pH changes.

  • Recrystallization:

    • Strategy: If you can obtain a reasonably pure solid after chromatography, recrystallization can be an excellent final purification step. Experiment with different solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/pentane).

Problem Potential Cause Recommended Solution
Low YieldWet reagents/solventsUse anhydrous solvents and dry reagents.
Incomplete acetylationMonitor with TLC; consider adding catalytic DMAP.
Ineffective cyclodehydrationOptimize reaction temperature and time.
Impurities PresentDehydroalanine formationEnsure efficient cyclization; consider pre-complexing reagents.
Triphenylphosphine oxideOptimize chromatography; consider precipitation.
Purification IssuesCo-elution of productsExperiment with different chromatography solvent systems; try recrystallization.

Visualization of Key Processes

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Oxidative Cyclodehydration SerineEster L-Serine Methyl Ester HCl NAcetylSerine N-Acetyl-L-Serine Methyl Ester SerineEster->NAcetylSerine Base Triethylamine Base->SerineEster Neutralization AcAnhydride Acetic Anhydride AcAnhydride->SerineEster Acetylation FinalProduct This compound NAcetylSerine->FinalProduct CyclizationReagents PPh3 / I2 / Et3N CyclizationReagents->NAcetylSerine Cyclization & Oxidation

Caption: Key stages in the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing a failed or low-yielding reaction.

G Start Reaction Failed or Low Yield CheckAcetylation Check TLC of Acetylation Step Start->CheckAcetylation CheckCyclization Check TLC of Cyclization Step CheckAcetylation->CheckCyclization No, Acetylation OK IncompleteAcetylation Incomplete Acetylation? CheckAcetylation->IncompleteAcetylation Yes IncompleteCyclization Incomplete Cyclization? CheckCyclization->IncompleteCyclization Yes ProductDegradation Product formed then disappeared? CheckCyclization->ProductDegradation No, Cyclization OK, but still low yield SolutionAcetylation Action: Increase reaction time, add catalytic DMAP, check reagent purity. IncompleteAcetylation->SolutionAcetylation SolutionCyclization Action: Increase temperature, increase reaction time, verify reagent stoichiometry. IncompleteCyclization->SolutionCyclization SolutionPurification Action: Optimize chromatography, consider recrystallization. ProductDegradation->SolutionPurification No, stable product SolutionDegradation Action: Reduce reaction temperature, check for harsh work-up conditions. ProductDegradation->SolutionDegradation Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of the American Chemical Society, 95(13), 4435–4436.
  • ToniVela. (2022, November 15). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry [Video]. YouTube. [Link]

  • Rosa, J., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 16, 2364–2372.
  • Murai, K., et al. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. Organic Letters, 12(15), 3456–3459.
  • Wikipedia. (2023). Cornforth rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from [Link]

  • Dewar, M. J. S., & Turchi, I. J. (1974). The Cornforth rearrangement. Journal of the American Chemical Society, 96(19), 6148–6152.
  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-276.
  • National Institutes of Health. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega, 7(40), 35985–35994.
  • Chem-Station. (2017). Cornforth Rearrangement. Retrieved from [Link]

  • National Institutes of Health. (2014).
  • National Institutes of Health. (2006). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Letters in Organic Chemistry, 3(4), 289–291.

Sources

Side reactions during the hydrolysis of "Methyl 2-methyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrolysis of Methyl 2-methyloxazole-4-carboxylate

Welcome to the technical support guide for the hydrolysis of this compound. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Our goal is to provide in-depth, actionable insights into the potential side reactions encountered during the saponification of this ester, moving beyond simple protocols to explain the underlying chemical principles and offer robust troubleshooting strategies.

Section 1: Understanding the Core Challenge: The Inherent Lability of the Oxazole Ring

The conversion of this compound to its corresponding carboxylic acid is a critical step in the synthesis of many pharmaceutical intermediates. While ester hydrolysis is a fundamental organic transformation, the oxazole ring introduces specific stability challenges that can lead to significant side reactions and low yields if not properly managed.

The root of the issue lies in the electronic nature of the oxazole heterocycle. The ring is aromatic, but less so than analogues like thiazole, and it possesses distinct sites of reactivity.[1][2] The C2 position is particularly noteworthy; the adjacent oxygen and nitrogen atoms render the C2-proton significantly acidic (pKa ≈ 20), making it the most susceptible site for deprotonation by a strong base.[2] This deprotonation is often the first step toward undesired ring cleavage.[3][4]

Furthermore, under acidic conditions, the lone pair on the ring nitrogen can be protonated, which activates the ring toward nucleophilic attack by water, again risking decomposition.[3][4]

G Start This compound DesiredProduct 2-Methyloxazole-4-carboxylic Acid Start->DesiredProduct  Desired Pathway:  Saponification (OH⁻ attack at C=O)  (Milder Conditions) SideProduct Ring-Opened Isonitrile Intermediate & Degradation Products Start->SideProduct  Side Reaction:  Ring Opening (OH⁻ attack at C2-H)  (Harsh Conditions)

Caption: Competing reaction pathways during basic hydrolysis.

Q2: After workup, I isolated a product, but my characterization data (NMR, MS) suggests the carboxylic acid group is missing (loss of 44 Da). Is decarboxylation a known side reaction?

A2: Yes, decarboxylation of the product, 2-methyloxazole-4-carboxylic acid, can occur, although it is generally less common than ring opening. Some substituted oxazole-4-carboxylic acids are known to be unstable towards decarboxylation, particularly under harsh workup conditions (e.g., prolonged heating or strong acidity). [5]If your hydrolysis was successful but you heated the reaction mixture for an extended period after acidification, you may have inadvertently promoted the loss of CO₂.

Troubleshooting Tip: During the acidic workup, avoid excessive heating. Perform the acidification at low temperatures (e.g., 0 °C) and promptly extract your product into an organic solvent to minimize its exposure to the acidic aqueous environment.

Q3: The hydrolysis is very slow or stalls completely, even with a stoichiometric excess of base. What factors could be at play?

A3: While the oxazole ring is sensitive, using overly mild conditions can lead to incomplete conversion. Several factors can contribute to a sluggish reaction:

  • Choice of Base: Lithium hydroxide (LiOH) is generally preferred as it is a milder base than sodium hydroxide (NaOH) or potassium hydroxide (KOH), reducing the risk of C2 deprotonation. [6][7]However, its lower reactivity might require longer reaction times or slightly elevated temperatures.

  • Solubility: this compound may have limited solubility in purely aqueous solutions. A biphasic system can slow the reaction rate. Using a co-solvent like tetrahydrofuran (THF) or methanol is crucial to create a homogeneous solution and facilitate the reaction. [7][8]* Temperature: While high temperatures promote side reactions, room temperature may not be sufficient for complete hydrolysis, especially with LiOH. A gentle warming to 40-50 °C can often drive the reaction to completion without significant decomposition. [7]

    Parameter Recommendation Rationale
    Base LiOH·H₂O (1.5 - 2.0 equiv.) Milder, reduces risk of C2 deprotonation. [6]
    Solvent THF/H₂O (e.g., 3:1 v/v) Ensures homogeneity for efficient reaction. [7]
    Temperature 0 °C to 40 °C Start cold, warm gently if needed to balance rate vs. stability.

    | Monitoring | TLC or LC-MS (every 1-2 hours) | Avoids unnecessarily long reaction times and byproduct formation. |

Q4: I suspect my amine-containing starting material has impurities. Could this cause other side reactions?

A4: Yes. If your reaction contains nucleophilic amine impurities, you could see the formation of the corresponding amide . This occurs through a competitive nucleophilic attack of the amine on the ester carbonyl. While amides are stable, this pathway consumes your starting material and complicates purification. [9][10]In a more severe scenario, some nucleophiles like ammonia can even react with the oxazole ring itself, leading to ring cleavage and the formation of imidazole derivatives. [4] Preventative Measure: Ensure the purity of your starting materials. If amine impurities are suspected, consider purification of the starting ester by chromatography or recrystallization before proceeding with the hydrolysis.

Section 3: Recommended Protocols & Workflows

Protocol 1: Optimized Saponification using Lithium Hydroxide

This protocol is designed to maximize the yield of 2-methyloxazole-4-carboxylic acid by minimizing ring-opening side reactions.

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equiv).

    • Dissolve the ester in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio, ~0.2 M concentration).

    • Cool the stirring solution to 0 °C in an ice-water bath.

  • Addition of Base:

    • In a separate flask, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.5 equiv) in a minimal amount of water.

    • Add the LiOH solution dropwise to the cold ester solution over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours. If the reaction stalls, warm the mixture to 40 °C and continue monitoring.

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding 1 M Hydrochloric Acid (HCl) until the pH is ~2-3.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Workflow: Troubleshooting & Analysis

When faced with a problematic hydrolysis, a systematic approach to identifying the issue is critical.

G start Problem Encountered: Low Yield / Multiple Spots on TLC check_lcms Analyze Crude Reaction Mixture by LC-MS start->check_lcms ring_opening Major Peak Detected: [M-H]⁻ of Ring-Opened Byproduct check_lcms->ring_opening Ring Opening Suspected decarboxylation Major Peak Detected: [M+H]⁺ = 100.04 (C₅H₅NO) check_lcms->decarboxylation Decarboxylation Suspected incomplete_rxn Major Peak Detected: [M+H]⁺ = 142.05 (Starting Ester) check_lcms->incomplete_rxn Incomplete Reaction Suspected success Major Peak Detected: [M-H]⁻ = 126.02 (Desired Acid) check_lcms->success Success sol_ring_opening Action: 1. Use LiOH instead of NaOH/KOH. 2. Decrease reaction temperature (0 °C). 3. Reduce reaction time. ring_opening->sol_ring_opening sol_decarboxylation Action: 1. Perform acidic workup at 0 °C. 2. Avoid heating after acidification. 3. Promptly extract product. decarboxylation->sol_decarboxylation sol_incomplete_rxn Action: 1. Ensure homogeneous solution (use THF). 2. Gently warm to 40 °C. 3. Increase reaction time. incomplete_rxn->sol_incomplete_rxn sol_success Action: Proceed with purification. If yield is still low, re-evaluate workup/extraction efficiency. success->sol_success

Caption: A systematic workflow for troubleshooting hydrolysis issues.

References

  • Wikipedia. (2023). Oxazole. Retrieved from [Link]

  • Poulin, M. B., & Batey, R. A. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 253–259. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cyclization Conditions for 2-Methyloxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-methyloxazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of oxazole synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and optimize your cyclization reactions.

Introduction to 2-Methyloxazole-4-carboxylate Synthesis

The 2-methyloxazole-4-carboxylate core is a valuable scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis, however, can be challenging, often plagued by low yields, side product formation, and difficult purifications. The most common route to this heterocycle involves the cyclization of a β-keto ester derivative, typically formed from the acylation of an amino acid ester like serine methyl ester. Understanding the nuances of this transformation is key to achieving high-yielding and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of 2-methyloxazole-4-carboxylates.

Q1: My cyclization reaction is resulting in a very low yield of the desired 2-methyloxazole-4-carboxylate. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in oxazole synthesis and can stem from several factors. Let's break down the potential culprits and their solutions.

  • Inefficient Cyclodehydration: The choice of cyclodehydrating agent is critical. While strong acids like concentrated sulfuric acid have been traditionally used, they can often lead to charring and decomposition of starting materials or the product.[1][2]

    • Troubleshooting: Consider using milder and more effective dehydrating agents. Polyphosphoric acid (PPA) has been shown to significantly improve yields in Robinson-Gabriel type syntheses.[1][2] Other reagents to consider include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), though optimization of reaction conditions will be necessary.[3]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature or reaction time.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider increasing the temperature or extending the reaction duration. For thermally sensitive substrates, a lower temperature for a longer period might be beneficial.

  • Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired oxazole. Common side reactions include the formation of oxazolines, which are the partially saturated precursors to oxazoles, and various decomposition products.

    • Troubleshooting: The choice of solvent and temperature can influence the rate of side reactions. Aprotic solvents are generally preferred to minimize hydrolysis of intermediates. Additionally, ensuring anhydrous conditions is crucial, as water can interfere with the dehydrating agents and promote unwanted side reactions.

Q2: I am observing a significant amount of a byproduct that I suspect is the corresponding oxazoline. How can I promote complete oxidation to the oxazole?

A2: The formation of oxazolines is a common issue, as they are the immediate precursors to oxazoles in many synthetic routes. Promoting the final oxidation step is key to maximizing your yield.

  • Mechanism Insight: The conversion of the oxazoline to the oxazole is an oxidation process. In many classical syntheses, this is achieved in situ. However, if the oxazoline is the major product, a separate oxidation step might be necessary.

  • Troubleshooting Strategies:

    • Milder Oxidation: If you are isolating the oxazoline, you can subject it to a separate oxidation step. Reagents like manganese dioxide (MnO₂) or copper(II) salts can be effective for this transformation under relatively mild conditions.

    • In-Situ Oxidation: Some modern methods utilize reagents that facilitate both cyclization and oxidation in one pot. For instance, using a copper(II) catalyst can promote the cyclization of α-diazoketones with amides to directly yield oxazoles.[2]

Q3: My purification by column chromatography is proving difficult, with the product co-eluting with impurities. Are there better purification strategies?

A3: Purification of oxazole derivatives can be challenging due to their moderate polarity.

  • Standard Approach: Column chromatography on silica gel is the most common purification method.[1]

    • Optimization: Experiment with different solvent systems (eluents). A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can often provide better separation.

  • Alternative Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. You will need to screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Distillation: For volatile oxazoles, distillation under reduced pressure can be a viable purification option.[1]

Q4: Can the nature of my starting materials affect the success of the cyclization?

A4: Absolutely. The steric and electronic properties of the substituents on your starting materials can have a profound impact on the reaction.[1]

  • Steric Hindrance: Bulky substituents near the reaction center can hinder the cyclization process, leading to lower yields or requiring more forcing conditions.

  • Electronic Effects: Electron-withdrawing groups on the starting materials can sometimes facilitate the reaction, while electron-donating groups might have the opposite effect, depending on the specific mechanism.

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments in the synthesis of 2-methyloxazole-4-carboxylates.

Protocol 1: Robinson-Gabriel Synthesis of Ethyl 2-Methyloxazole-4-carboxylate

This protocol describes a common method for the synthesis of the target molecule.

Materials:

  • Ethyl 2-acetamido-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetamido-3-oxobutanoate (1.0 eq).

  • Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 2-methyloxazole-4-carboxylate.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Oxazole Synthesis

Dehydrating AgentTypical YieldsCommon IssuesReference
Concentrated H₂SO₄Low to moderateCharring, side reactions[1][2]
Polyphosphoric Acid (PPA)Moderate to high (50-60%)Viscous, workup can be challenging[1][2]
Phosphorus Pentoxide (P₂O₅)ModerateVigorous reaction, difficult to handle
Phosphorus Oxychloride (POCl₃)ModerateCorrosive, requires careful handling[3]
Thionyl Chloride (SOCl₂)ModerateCorrosive, byproduct removal[3]

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield of 2-Methyloxazole-4-carboxylate check_completion Check Reaction Completion (TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material extend_reaction Increase Temperature or Extend Reaction Time incomplete->extend_reaction extend_reaction->check_completion analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts purification Review Purification Strategy complete->purification oxazoline Oxazoline Formation? analyze_byproducts->oxazoline optimize_oxidation Optimize Oxidation Step (e.g., add oxidant) oxazoline->optimize_oxidation Yes other_byproducts Other Byproducts/ Decomposition oxazoline->other_byproducts No end Improved Yield optimize_oxidation->end optimize_conditions Optimize Cyclization Conditions (Reagent, Solvent, Temp) other_byproducts->optimize_conditions optimize_conditions->end purification->end

Caption: A logical workflow for diagnosing and addressing low yields in oxazole synthesis.

Diagram 2: Key Synthetic Pathways to Oxazoles

Oxazole_Synthesis cluster_robinson_gabriel Robinson-Gabriel Synthesis cluster_fischer Fischer Oxazole Synthesis cluster_van_leusen Van Leusen Reaction rg_start 2-Acylamino Ketone rg_product Oxazole rg_start->rg_product Cyclodehydration (e.g., PPA, H₂SO₄) fischer_start1 Cyanohydrin fischer_product Oxazole fischer_start1->fischer_product fischer_start2 Aldehyde fischer_start2->fischer_product Anhydrous HCl vl_start1 Aldehyde vl_product Oxazole vl_start1->vl_product vl_start2 TosMIC vl_start2->vl_product Base (e.g., K₂CO₃)

Caption: Overview of common synthetic routes to the oxazole core.

References

  • Benchchem. (n.d.). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Benchchem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • ResearchGate. (n.d.). Synthesis of oxazole building block 14. Reagents and conditions: (a)....
  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
  • ResearchGate. (2025). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (n.d.). Fischer oxazole synthesis.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • PubMed Central. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

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Technical Support Center: Purification of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "Methyl 2-methyloxazole-4-carboxylate" (CAS 85806-67-3).[1][2][3] This resource is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic compound. Ensuring the purity of this chemical is paramount for the reliability and reproducibility of experimental results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction: The Criticality of Purity

This compound is a valuable building block in organic synthesis and medicinal chemistry.[4] The presence of impurities, even in trace amounts, can significantly impact downstream reactions, leading to side-product formation, lower yields, and potentially misleading biological assay results. This guide will equip you with the knowledge to identify and remove common impurities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

What are the likely impurities in my sample of this compound?

The nature of impurities largely depends on the synthetic route and storage conditions. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • Degradation Products: The compound may degrade over time, especially if not stored properly.[5]

To definitively identify impurities, a combination of analytical techniques is recommended.

My NMR spectrum shows unexpected peaks. How can I identify the impurities?

An unexpected peak in the Nuclear Magnetic Resonance (NMR) spectrum is a clear indicator of impurities.

Troubleshooting Steps:

  • Analyze the Chemical Shift: The position (chemical shift) of the peak can provide clues about the type of proton or carbon environment. For instance, broad peaks around 10-13 ppm in a ¹H NMR spectrum could indicate the presence of a carboxylic acid impurity, such as 2-methyloxazole-4-carboxylic acid.[6]

  • Check Integration Values: Compare the integration of impurity peaks to your product peaks to estimate the relative amount of the impurity.

  • Utilize 2D NMR: Techniques like COSY and HMBC can help in elucidating the structure of the impurity by showing correlations between protons and carbons.[6]

  • Compare with Known Spectra: If you suspect a specific impurity (e.g., a starting material), compare your spectrum with a reference spectrum of that compound.

I am observing a low purity reading on my HPLC analysis. What are the next steps?

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity.[7][8] If you observe low purity, consider the following:

Troubleshooting Steps:

  • Method Validation: Ensure your HPLC method is validated for specificity, linearity, accuracy, and precision.[9][10]

  • Column Selection: A C18 reversed-phase column is a common choice for compounds like this.[7][9] However, depending on the impurity profile, other stationary phases might provide better separation.

  • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., the ratio of acetonitrile to water) and additives (e.g., formic acid) can significantly improve peak resolution.[7][11]

  • Impurity Identification: If your HPLC is coupled with a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio of the impurity peaks, which is invaluable for their identification.

What is the most effective method to purify this compound?

The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective techniques are recrystallization and column chromatography.

Purification Protocols

Recrystallization: A Powerful Technique for Crystalline Solids

Recrystallization is an effective method for purifying solid compounds.[12][13] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Core Principle: Dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[12]

Step-by-Step Recrystallization Protocol:
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to screen include ethanol, n-hexane/ethyl acetate, and n-hexane/acetone.[14]

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to your impure this compound until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Recrystallization_Workflow A Impure Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling (Crystal Formation) B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H

Flash Column Chromatography: For Complex Mixtures

Flash column chromatography is a versatile technique for separating compounds with different polarities.[15]

Core Principle: A solution of the impure compound is passed through a column packed with a solid adsorbent (typically silica gel). A solvent (eluent) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the adsorbent and solubility in the eluent.

Step-by-Step Flash Column Chromatography Protocol:
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is crucial. A good starting point for this compound is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[15]

  • Elution: Pass the eluent through the column under positive pressure.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow A Crude Sample B Dissolve in Minimal Eluent A->B C Load onto Silica Gel Column B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Purified Product H->I

Analytical Techniques for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of your this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying purity and detecting impurities.[7]

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[7][9]
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)[7]
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities and solvent residues.[16][17]

ParameterRecommended Conditions
Column Capillary column suitable for polar compounds (e.g., DB-5ms)[16]
Oven Program Start at 50°C, ramp to 250°C[16]
Ionization Electron Ionization (EI) at 70 eV[16]
Mass Range m/z 35-300[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).[7]

ParameterRecommended Conditions
Solvent Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
Internal Standard (for qNMR) A certified reference material with non-overlapping signals (e.g., maleic acid)[7]
Acquisition Standard proton and carbon-13 experiments

Storage and Stability

To prevent degradation, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[5]

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid.
  • Fisher Scientific. (2009, March 16). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Methyloxazole: A Technical Guide.
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 4-Methyloxazole: A Comparative Guide to Analytical Techniques.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. (n.d.). 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Sigma-Aldrich. (n.d.). 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • Amerigo Scientific. (n.d.). This compound (97%).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf. (2023).
  • Recrystallization and Crystallization. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Stenutz. (n.d.). 2-methyloxazole-4-carboxylic acid.
  • Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate.
  • Sigma-Aldrich. (n.d.). This compound 97 85806-67-3.
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preserv
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020).
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361.
  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017).
  • Sigma-Aldrich. (n.d.). 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023).
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ChemicalBook. (n.d.). isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr.
  • Sigma-Aldrich. (n.d.). 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • Synblock. (n.d.). CAS 85806-67-3 | this compound.
  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.
  • A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Methylthiazole-4-carboxylic acid 97 35272-15-2.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023).

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"Methyl 2-methyloxazole-4-carboxylate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-methyloxazole-4-carboxylate

A Guide to Understanding and Mitigating Stability and Degradation Challenges

Welcome to the technical support resource for this compound (CAS 85806-67-3). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this heterocyclic compound. We will explore common challenges, their root causes, and robust solutions to maintain the purity and reactivity of your material.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.[1]

Q2: What is the primary degradation pathway for this compound?

The most significant stability concern is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2-methyloxazole-4-carboxylic acid and methanol. The oxazole ring itself is generally stable but can be susceptible to cleavage under harsh conditions.[2][3]

Q3: Is this compound sensitive to light?

While many oxazole derivatives exhibit high photostability and are used as fluorescent dyes[4][5], prolonged exposure to high-intensity UV light is not recommended without specific photostability data. For routine lab use and storage, keeping the compound in an amber vial or a dark location is a prudent precautionary measure.

Q4: Which solvents are recommended for preparing stock solutions?

Anhydrous, aprotic solvents are highly recommended to minimize the risk of hydrolysis. Suitable options include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or contribute to hydrolysis if water is present. Aqueous solutions or solutions containing even trace amounts of acid or base should be prepared fresh immediately before use.

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during your research.

Issue 1: I'm observing a gradual loss of purity in my stock solution over time, even when stored correctly.

Question: My HPLC analysis of a stock solution of this compound in acetonitrile shows a new, more polar peak appearing and growing over several days. What is happening?

Root Cause Analysis: This is a classic presentation of ester hydrolysis. Despite using an aprotic solvent like acetonitrile, trace amounts of water can be sufficient to cause slow degradation, especially if the solvent is not from a freshly opened, anhydrous-grade bottle. The ester group (-COOCH₃) is reacting with water to form a carboxylic acid (-COOH). This new functional group significantly increases the polarity of the molecule, causing it to elute earlier on a reverse-phase HPLC column.

The Mechanism: Base-Catalyzed Ester Hydrolysis (BAc2) Even seemingly neutral solvents can contain dissolved CO₂ (forming carbonic acid) or leach impurities from container walls, creating a microenvironment that can catalyze hydrolysis. The generally accepted mechanism for ester hydrolysis involves the nucleophilic attack of a hydroxide ion (or water) on the electrophilic carbonyl carbon of the ester.[2][3][6]

Workflow for Diagnosis and Mitigation

cluster_observe Observation cluster_hypothesize Hypothesis cluster_confirm Confirmation cluster_solve Solution observe New, more polar peak appears in HPLC analysis hypothesize Ester hydrolysis to 2-methyloxazole-4-carboxylic acid observe->hypothesize Likely cause lcms Run LC-MS to confirm mass of new peak hypothesize->lcms Verify identity solve solve spike Spike sample with a standard of the carboxylic acid (if available) lcms->spike Confirm structure solvent Use fresh, anhydrous aprotic solvent spike->solvent Implement preventative measures fresh Prepare solutions fresh daily solvent->fresh inert Store solutions under inert gas (Ar/N2) fresh->inert

Caption: Troubleshooting workflow for compound degradation in solution.

Actionable Solutions:

  • Solvent Quality: Always use fresh, anhydrous grade solvents from a recently opened bottle or a solvent purification system.

  • Fresh Preparation: Prepare solutions immediately before use. Avoid storing solutions, even at low temperatures, for extended periods.

  • Inert Atmosphere: When preparing solutions, blanket the vial with an inert gas like argon or nitrogen before sealing to displace moisture-laden air.

Issue 2: My reaction is failing or giving a low yield. Could the starting material be the problem?

Question: I'm attempting a reaction that is sensitive to acidic protons, and my yield is much lower than expected. I've confirmed all other reagents are pure. Could my this compound be the source of the issue?

Root Cause Analysis: Yes, this is highly probable. If your starting material has partially hydrolyzed to 2-methyloxazole-4-carboxylic acid, you are introducing a carboxylic acid into your reaction mixture. This acidic impurity can interfere with a wide range of reactions, including those involving:

  • Strongly basic reagents (e.g., Grignard reagents, organolithiums)

  • Acid-labile protecting groups

  • Catalysts sensitive to proton sources

The presence of the carboxylic acid not only quenches sensitive reagents but also means the actual concentration of your desired ester is lower than calculated, leading to incorrect stoichiometry and reduced yields.

The Degradation Pathway and its Product The primary degradation product you need to be aware of is 2-methyloxazole-4-carboxylic acid. Understanding its properties is key to identifying it.

Degradation Visualization

Caption: Hydrolytic degradation of the parent compound.

Experimental Protocol: Purity Verification by ¹H NMR

Before using the compound in a sensitive reaction, perform a quick purity check.

  • Sample Preparation: Dissolve ~5-10 mg of your this compound in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Pure Compound: Look for the sharp singlet corresponding to the methyl ester protons (-OCH₃), typically around 3.8-3.9 ppm.

    • Degraded Compound: The presence of 2-methyloxazole-4-carboxylic acid will be indicated by a very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH). The intensity of this peak relative to the methyl ester peak can give a rough estimate of the level of degradation.

Data Comparison Table

CompoundKey ¹H NMR Signal (approx. ppm)Molecular WeightPolarity
This compound Singlet at ~3.9 ppm (3H, -OCH₃)141.12 g/mol [7]Lower
2-Methyloxazole-4-carboxylic acid Broad singlet >10 ppm (1H, -COOH)127.10 g/mol Higher

Actionable Solutions:

  • Pre-reaction Check: Always run a quick analytical check (NMR, HPLC, or LC-MS) on your starting material if the reaction is sensitive or high-value.

  • Purification: If degradation is significant, the material may need to be repurified. This can be challenging as standard silica gel chromatography can sometimes promote further hydrolysis if not performed under strictly anhydrous conditions. A rapid filtration through a plug of neutral alumina may be a better alternative.

  • Reaction Conditions: If possible, design your reaction to avoid prolonged exposure to aqueous or highly protic environments. If an aqueous workup is necessary, perform it quickly and at low temperatures to minimize hydrolysis of the product.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. (2023). ResearchGate. [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). ACS Publications. [Link]

  • Synthesis from Carboxylic Acid Derivatives. Thieme Chemistry. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • This compound. Stenutz. [Link]

  • 2-Methyl-oxazole-4-carboxylic acid. ChemBK. [Link]

  • Chemical Compatibility Table. University of Colorado Boulder. [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. [Link]

  • 4-Methyloxazole-2-carboxylic acid. PubChem. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of the Pacific. [Link]

  • Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. EPA. [Link]

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020). Chemistry Stack Exchange. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). PubMed. [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Semantic Scholar. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • This compound. INDOFINE Chemical Company. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Methyl 1,3-oxazole-4-carboxylate. Georganics. [Link]

  • Degradation of Sulfamethoxazole in Secondary Wastewater Based on Persulfate Activated by Citric-Acid-Complexed Ferrous Ion under Sunlight. (2024). MDPI. [Link]

  • Degradation of Thifensulfuron Methyl in Soil: Role of Microbial Carboxyesterase Activity. (1997). Semantic Scholar. [Link]

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Navigating the Synthesis of Methyl 2-methyloxazole-4-carboxylate: A Technical Guide to Preventing Precursor Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical challenge in the synthesis of Methyl 2-methyloxazole-4-carboxylate: the dimerization of its precursors. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you optimize your synthetic routes and maximize yields.

Introduction: The Challenge of Dimerization in Oxazole Synthesis

The synthesis of substituted oxazoles, such as this compound, is a cornerstone of medicinal chemistry, providing a scaffold for numerous pharmacologically active compounds. A common and efficient route to this class of molecules is the Hantzsch oxazole synthesis, which typically involves the condensation of an α-haloketone with a primary amide.

In the case of this compound, a likely synthetic pathway involves the reaction of an α-halo-β-ketoester, such as methyl 2-chloroacetoacetate, with acetamide. While elegant in principle, this reaction is often plagued by the formation of undesired dimeric side products, which can significantly reduce the yield of the target oxazole and complicate purification. This guide will dissect the underlying causes of this dimerization and provide actionable strategies to mitigate its occurrence.

Troubleshooting Guide: Tackling Precursor Dimerization Head-On

This section addresses specific experimental issues you may encounter, providing step-by-step guidance to diagnose and resolve problems arising from precursor dimerization.

Question 1: My reaction yield for this compound is consistently low, and I'm isolating significant amounts of a high-molecular-weight byproduct. What is happening?

Answer: This is a classic sign of precursor dimerization. The two primary culprits are the self-condensation of the α-halo-β-ketoester and the self-reaction of acetamide or its derivatives under the reaction conditions.

  • α-Halo-β-ketoester Dimerization: In the presence of a base, which is often used to facilitate the Hantzsch synthesis, the α-halo-β-ketoester can undergo self-condensation. The enolate of one molecule can act as a nucleophile, attacking the carbonyl carbon of a second molecule. Subsequent intramolecular cyclization can lead to the formation of a variety of dimeric structures, most notably derivatives of 1,4-dioxane or other complex heterocyclic systems.

  • Amide-Derived Dimerization: The initial product of the reaction between the α-halo-β-ketoester and acetamide is an α-acetamido-β-ketoester intermediate. Under basic or harsh thermal conditions, two molecules of this intermediate can react. The enolate of one intermediate can attack the amide carbonyl of another, leading to the formation of a pyrazine dimer after subsequent cyclization and dehydration.

dot

Dimerization_Pathways cluster_ketoester α-Halo-β-ketoester Dimerization cluster_amide Amide-Derived Dimerization cluster_desired Desired Reaction Ketoester Methyl 2-chloroacetoacetate Enolate Enolate Intermediate Ketoester->Enolate Base Dimer_Keto Dioxane-type Dimer Ketoester->Dimer_Keto Cyclization Enolate->Ketoester Nucleophilic Attack Intermediate α-Acetamido-β-ketoester Intermediate Enolate_Amide Enolate of Intermediate Intermediate->Enolate_Amide Base Dimer_Pyrazine Pyrazine Dimer Intermediate->Dimer_Pyrazine Cyclization & Dehydration Enolate_Amide->Intermediate Nucleophilic Attack Ketoester_desired Methyl 2-chloroacetoacetate Intermediate_desired α-Acetamido-β-ketoester Intermediate Ketoester_desired->Intermediate_desired Acetamide Acetamide Acetamide->Intermediate_desired Oxazole This compound Intermediate_desired->Oxazole Cyclodehydration

Caption: Competing reaction pathways in the synthesis of this compound.

Question 2: How can I modify my reaction conditions to favor the formation of the desired oxazole over the dimers?

Answer: The key is to control the relative rates of the desired condensation/cyclization and the undesired dimerization pathways. Here are several strategies, supported by established chemical principles:

1. Control of Stoichiometry and Reagent Addition:

  • Protocol: Instead of adding all reagents at once, employ a slow, controlled addition of the α-halo-β-ketoester to a solution containing the acetamide and a mild base.

  • Causality: This technique maintains a low concentration of the electrophilic α-halo-β-ketoester at any given time, statistically favoring its reaction with the more abundant acetamide over self-condensation.

2. Judicious Choice of Base:

  • Recommendation: Avoid strong bases like sodium hydroxide or potassium tert-butoxide, which can aggressively promote enolate formation and subsequent dimerization. Opt for milder, non-nucleophilic bases such as sodium bicarbonate, potassium carbonate, or organic bases like pyridine or triethylamine.

  • Expertise: The pKa of the chosen base should be sufficient to facilitate the desired reaction but not so high as to deprotonate the α-carbon of the ketoester to a large extent at equilibrium, which would increase the standing concentration of the reactive enolate.

3. Temperature Management:

  • Procedure: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at a lower temperature (e.g., 0-25 °C) and then gently warming can be effective.

  • Scientific Rationale: The activation energy for dimerization is often higher than that for the desired bimolecular reaction. By keeping the temperature low, you can selectively favor the desired pathway. High temperatures can also promote the decomposition of the intermediate and lead to other side products.

4. Solvent Selection:

  • Guidance: The choice of solvent can influence the solubility of intermediates and the transition states of competing reactions. Aprotic polar solvents like acetonitrile or DMF can be effective. In some cases, using a solvent in which the desired product is sparingly soluble can lead to its precipitation, effectively removing it from the reaction mixture and preventing further side reactions (Le Châtelier's principle).

Table 1: Recommended vs. Problematic Reaction Conditions

ParameterRecommended for Minimizing DimerizationConditions Favoring Dimerization
Base Sodium Bicarbonate, Potassium Carbonate, PyridineSodium Hydroxide, Potassium tert-butoxide
Temperature 0 °C to 50 °C (monitor for optimal)> 80 °C (Reflux in high-boiling solvents)
Reagent Addition Slow, dropwise addition of α-halo-β-ketoesterAll reagents mixed at the start
Concentration Moderate dilutionHigh concentration of reactants

Experimental Protocol: Optimized Synthesis of this compound

This protocol incorporates the principles discussed above to minimize precursor dimerization.

Materials:

  • Methyl 2-chloroacetoacetate

  • Acetamide

  • Potassium Carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acetamide (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Reagent Addition: Dissolve methyl 2-chloroacetoacetate (1.0 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.

  • Controlled Reaction: Begin the dropwise addition of the methyl 2-chloroacetoacetate solution to the stirred slurry of acetamide and potassium carbonate at room temperature over 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Heating (if necessary): After the addition is complete, gently heat the reaction mixture to 40-50 °C if the reaction is sluggish at room temperature. Continue to monitor until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

dot

Optimized_Workflow A 1. Combine Acetamide & K₂CO₃ in Acetonitrile C 3. Slow, dropwise addition of B to A at room temperature A->C B 2. Prepare Methyl 2-chloroacetoacetate solution in Acetonitrile B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Gentle heating (40-50°C) if needed D->E If reaction is slow F 6. Work-up: - Filter salts - Concentrate - Liquid-liquid extraction D->F Upon completion E->D G 7. Purification by Column Chromatography F->G H Pure this compound G->H

Caption: Optimized experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different α-halo-β-ketoester, for example, with a bromine leaving group?

A1: Yes, α-bromo-β-ketoesters are often more reactive than their chloro- counterparts. This can be advantageous in achieving lower reaction temperatures and shorter reaction times. However, their increased reactivity can also make them more prone to dimerization. Therefore, if you use an α-bromo analog, it is even more critical to adhere to the principles of slow addition and mild reaction conditions.

Q2: I've observed the formation of a different, colored byproduct. What could it be?

A2: Besides dimerization, other side reactions are possible. For instance, if ammonia is present (e.g., from the hydrolysis of acetamide under harsh conditions), it can react with the α-halo-β-ketoester to form aminoketone intermediates, which can then self-condense to form substituted pyrazines. These compounds are often colored. Ensuring anhydrous conditions and using a pure amide source can help minimize this side reaction.

Q3: Is there a way to reverse the dimerization or recover the precursors from the dimer?

A3: Generally, the formation of these dimeric byproducts is irreversible under the reaction conditions. The thermodynamic stability of these cyclic structures makes their conversion back to the starting materials or the desired product energetically unfavorable. Therefore, the focus must be on preventing their formation in the first place.

Q4: Are there alternative synthetic routes to this compound that avoid these precursors?

A4: While the Hantzsch synthesis is a common and direct method, other routes exist. For example, one could envision the synthesis starting from a pre-formed α-amino-β-ketoester, which would then be acylated and cyclized. However, these multi-step routes often have their own challenges and may result in a lower overall yield. For industrial applications, optimizing a convergent synthesis like the Hantzsch reaction is often the most economically viable approach.

Conclusion

The dimerization of precursors in the synthesis of this compound is a common but manageable challenge. By understanding the underlying chemical mechanisms and carefully controlling reaction parameters such as stoichiometry, choice of base, temperature, and reagent addition rates, researchers can significantly suppress the formation of unwanted byproducts and achieve higher yields of the desired oxazole. This guide provides a robust framework for troubleshooting and optimizing this important transformation in medicinal and process chemistry.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons. [Link]

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds: Oxazoles. John Wiley & Sons. [Link]

Technical Support Center: Column Chromatography of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-methyloxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the successful column chromatographic purification of this heterocyclic compound. Our approach is rooted in fundamental principles and validated by in-the-field experience to ensure you can achieve the highest purity for your downstream applications.

Introduction to the Molecule and Purification Strategy

This compound is a heterocyclic compound with a molecular formula of C₆H₇NO₃ and a molecular weight of 141.12 g/mol .[1][2][3] It exists as a powder or solid with a melting point of 56-60 °C.[4][5] The presence of the oxazole ring, an ester functional group, and a methyl group gives the molecule moderate polarity. This characteristic is central to developing an effective purification strategy using normal-phase column chromatography.

Our primary goal is to separate the target compound from reaction byproducts, unreacted starting materials, and other impurities. The key to this separation lies in the differential partitioning of these molecules between a polar stationary phase (typically silica gel) and a non-polar mobile phase.[6][7] By carefully selecting the mobile phase composition, we can modulate the elution speed of each compound, leading to a successful separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For this compound, the standard and most effective stationary phase is silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh). Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH), which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[7][8] This interaction is key to achieving separation based on polarity. Alumina can also be used, but silica gel is generally the first choice for compounds of this nature.

Q2: How do I determine the optimal mobile phase (eluent)?

The ideal mobile phase for column chromatography is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC) .[7][8][9]

Step-by-Step TLC Analysis:

  • Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). A good starting point for this compound is a 7:3 or 8:2 mixture of hexane:ethyl acetate.

  • Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent (e.g., potassium permanganate).

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.4 . This generally provides the best separation from impurities.[10][11]

Q3: What is a good starting mobile phase composition for column chromatography?

Based on the polarity of this compound, a binary solvent system of hexane and ethyl acetate is highly recommended.[10][12] You can start with a low polarity mixture and gradually increase the polarity (gradient elution).

Recommended Elution Strategy:

StepMobile Phase Composition (Hexane:Ethyl Acetate)Purpose
19:1Elute very non-polar impurities.
28:2Elute less polar byproducts.
37:3Likely elution range for the target compound.
41:1Elute more polar impurities.
5100% Ethyl AcetateWash the column of highly polar baseline material.

It is crucial to collect fractions throughout the elution process and analyze them by TLC to identify which fractions contain the pure product.[8]

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Issue 1: The compound is not eluting from the column.
  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the proportion of ethyl acetate in your mobile phase. If you are already at a high concentration of ethyl acetate, you can try adding a small percentage (1-2%) of a more polar solvent like methanol. However, be cautious as methanol can sometimes dissolve silica gel.[10]

  • Possible Cause: The compound has poor solubility in the mobile phase.

    • Solution: While maintaining a suitable polarity for elution, ensure your chosen solvent system can dissolve the compound. If solubility is a major issue, you may need to consider a different solvent system, which should be tested by TLC first.

Issue 2: The compound is eluting too quickly with the solvent front.
  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the proportion of ethyl acetate in your mobile phase. Start with a higher percentage of hexane.

  • Possible Cause: The column is overloaded.

    • Solution: The amount of crude material you can purify depends on the size of your column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.[7] If you overload the column, the separation efficiency will be significantly reduced.

Issue 3: Poor separation of the target compound from an impurity.
  • Possible Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Re-optimize your mobile phase using TLC. Try different solvent systems. For example, you could substitute hexane with heptane or cyclohexane, or ethyl acetate with diethyl ether or dichloromethane to alter the selectivity of the separation.

  • Possible Cause: The column was not packed properly.

    • Solution: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

  • Possible Cause: The sample was loaded incorrectly.

    • Solution: The sample should be loaded onto the column in a concentrated band. Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly more polar solvent. For compounds with poor solubility, a "dry loading" technique is recommended.[4]

    Dry Loading Protocol:

    • Dissolve your crude material in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

Issue 4: The compound appears to be degrading on the column.
  • Possible Cause: The silica gel is too acidic.

    • Solution: Some compounds, particularly those with acid-sensitive functional groups, can decompose on silica gel. You can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent). Alternatively, using a different stationary phase like neutral alumina might be beneficial.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase, Rf ~0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack Informs mobile phase choice load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze Monitor Purity pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap final Pure this compound evap->final

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic Diagram

G cluster_no_elution No Elution cluster_fast_elution Fast Elution cluster_poor_sep Poor Separation cluster_degradation Degradation start Problem Encountered no_elute Compound not eluting? start->no_elute fast_elute Eluting too fast? start->fast_elute poor_sep Poor separation? start->poor_sep degrade Compound degrading? start->degrade increase_polarity Increase mobile phase polarity (more Ethyl Acetate) no_elute->increase_polarity decrease_polarity Decrease mobile phase polarity (less Ethyl Acetate) fast_elute->decrease_polarity check_load Check for column overloading fast_elute->check_load reoptimize_tlc Re-optimize mobile phase on TLC poor_sep->reoptimize_tlc repack Repack column carefully poor_sep->repack dry_load Use dry loading method poor_sep->dry_load neutralize Neutralize silica with triethylamine or use neutral alumina degrade->neutralize

Caption: Troubleshooting Decision Tree.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 12). Suitable solvents for column chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: NMR Analysis of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of Methyl 2-methyloxazole-4-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a self-validating system, this document provides not only procedural steps but also the causal logic behind them, ensuring robust and reliable analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?

A1: Understanding the baseline spectrum of your target compound is the critical first step in identifying any deviations caused by impurities. For this compound (C₆H₇NO₃, MW: 141.12 g/mol )[1][2], the expected signals in a standard solvent like CDCl₃ are predictable based on its structure.

The molecule has four distinct types of protons and six unique carbons.

  • ¹H NMR: You should expect to see three singlets. The proton on the oxazole ring (H5) is the most deshielded, followed by the methoxy protons of the ester, and finally the methyl protons attached to the ring.

  • ¹³C NMR: The spectrum will show six distinct signals, including two quaternary carbons (C2 and C4) which are typically of lower intensity. The carbonyl carbon of the ester will be the most downfield signal.[3][4]

Table 1: Predicted NMR Spectral Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
CH ₃-C2~2.6Singlet3H~14
CH ₃-O~3.9Singlet3H~52
C5-H ~8.2Singlet1H~145
C 2-CH₃---~162
C 4-COOCH₃---~135
C 5-H---~145
C =O---~161

Note: These are predicted values. Actual shifts may vary slightly depending on the solvent, concentration, and instrument.[5]

Q2: I see unexpected peaks in my ¹H NMR spectrum. How do I begin to identify them?

A2: A systematic approach is crucial to avoid misinterpretation. The appearance of extra signals indicates the presence of other chemical entities.[6] The following workflow provides a logical progression for identifying these unknown signals.

Experimental Protocol: Initial Impurity Assessment

  • Solvent Check: First, identify peaks corresponding to the residual protio-solvent (e.g., CHCl₃ at ~7.26 ppm, acetone at ~2.17 ppm) or water (~1.56 ppm in CDCl₃).[7] These are common and should be mentally subtracted from the analysis.

  • Integration Analysis: Re-integrate all peaks, setting a distinct proton signal of your target compound to a whole number (e.g., the C5-H singlet to 1H). The relative integrals of the impurity peaks can suggest the stoichiometry of the impurity relative to your product.

  • Pattern Recognition: Look for characteristic patterns. For instance, a quartet and a triplet with a 2:3 integration ratio strongly suggest the presence of an ethyl group, likely from ethyl acetate or an ethyl-ester byproduct.[8]

  • Consult 2D NMR: If available, a simple ¹H-¹H COSY experiment can reveal which protons are coupled, helping to piece together the structure of an impurity. An HSQC experiment will link protons directly to the carbons they are attached to.

Troubleshooting_Workflow start Unexpected Peaks in ¹H NMR solvent_check Identify Residual Solvent Peaks (e.g., CHCl₃, H₂O, Acetone) start->solvent_check integration Check Relative Integrations solvent_check->integration pattern_rec Recognize Common Patterns (e.g., Ethyl Group, Aromatic Rings) integration->pattern_rec process_chem Consider Synthesis Route: Starting Materials, Reagents, Byproducts pattern_rec->process_chem known_impurity Compare with Known Impurity Spectra process_chem->known_impurity Hypothesis Formed d2o_shake Perform D₂O Shake Experiment process_chem->d2o_shake Exchangeable Protons? spiking Spike Sample with Suspected Impurity known_impurity->spiking Suspect Confirmed? two_d_nmr Acquire 2D NMR (COSY, HSQC) d2o_shake->two_d_nmr spiking->two_d_nmr No id_impurity Impurity Identified spiking->id_impurity Yes two_d_nmr->id_impurity

Q3: What are the most common process-related impurities for this compound and their NMR signals?

A3: Impurities are most often remnants of the synthetic process.[9] The synthesis of the oxazole ring often involves the cyclization of an α-acylamino ketone or similar precursors.[10][11] Therefore, common impurities include unreacted starting materials, hydrolysis products, and byproducts from side reactions.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM Starting Material (e.g., Methyl 2-amino-3-oxobutanoate) Product This compound SM->Product Cyclization Impurity_SM Unreacted Starting Material SM->Impurity_SM Incomplete Reaction Impurity_H2O Hydrolysis Product (Carboxylic Acid) Product->Impurity_H2O Presence of H₂O Impurity_Trans Transesterification (Ethyl Ester) Product->Impurity_Trans Presence of EtOH

Table 2: NMR Signatures of Common Process-Related Impurities

Impurity Name CAS Key ¹H NMR Signals (CDCl₃, δ ppm) Rationale for Presence
Methyl 2-amino-3-oxobutanoate 68277-01-0Singlet ~2.3 (CH₃CO), Singlet ~3.8 (OCH₃), Singlet ~4.2 (CH), Broad singlet ~2.5 (NH₂)[12]Unreacted starting material from a common synthetic route.
2-Methyloxazole-4-carboxylic acid 23012-17-1Singlet ~2.7 (CH₃-C2), Singlet ~8.4 (C5-H), Very broad singlet >10 (COOH)Hydrolysis of the methyl ester by moisture. The OCH₃ signal at ~3.9 ppm will be absent.
Ethyl 2-methyloxazole-4-carboxylate 10200-43-8Quartet ~4.4 (OCH₂ CH₃), Triplet ~1.4 (OCH₂CH₃ )[13][14]Transesterification if ethanol is present as a reagent, solvent, or residue from cleaning glassware.
Ethyl Acetate 141-78-6Quartet ~4.1 (OCH₂ CH₃), Singlet ~2.0 (COCH₃), Triplet ~1.2 (OCH₂CH₃ )Common recrystallization or chromatography solvent that can be difficult to remove completely.[7]
Q4: How can I definitively confirm the identity of an impurity?

A4: Once you have a hypothesis based on the initial analysis, you can use targeted experiments to confirm an impurity's structure.

  • D₂O Shake for Exchangeable Protons: This is a classic and simple experiment. If you suspect a peak corresponds to an -OH or -NH proton (e.g., from the carboxylic acid hydrolysis product or an amine starting material), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding signal to disappear or significantly diminish.[7]

  • Spiking: This is the most straightforward method if you have a reference standard of the suspected impurity.

    • Protocol:

      • Acquire a clean ¹H NMR spectrum of your sample.

      • Add a very small amount (a few crystals or a microliter) of the suspected impurity directly into the NMR tube.

      • Re-acquire the spectrum.

    • Interpretation: If the intensity of the unknown peak increases while other peaks remain relatively unchanged, you have confirmed the identity of the impurity.

  • Advanced 2D NMR (HSQC/HMBC): For complex or completely unknown impurities, 2D NMR is invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to. This helps assign carbons and confirm which protons belong to the same CH, CH₂, or CH₃ group.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is extremely powerful for piecing together the carbon skeleton of an unknown molecule by identifying long-range connectivities.

By following this structured, evidence-based approach, researchers can confidently identify impurities, leading to a more accurate understanding of their sample's composition and ensuring the integrity of their scientific results.[15]

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • Scribd. (n.d.). Oxazole Chemistry Overview. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2009). Distinguishing Impurities … Part 1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-oxobutanoate. Retrieved from [Link]

  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 10200-43-8[Ethyl 2-methyloxazole-4-carboxylate]. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-aminobut-2-enoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-Methyloxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloxazole-2-carboxylic acid. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]

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Technical Support Center: The Critical Role of Temperature in Methyl 2-methyloxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-methyloxazole-4-carboxylate. As researchers and drug development professionals, we understand that precise control over reaction parameters is paramount to achieving high yields and purity. This document provides in-depth, field-proven insights into one of the most critical parameters in oxazole synthesis: temperature. We will explore the causality behind thermal choices, troubleshoot common temperature-related issues, and provide validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal dynamics of synthesizing the 2-methyloxazole-4-carboxylate core structure.

Q1: What is the generally recommended temperature range for synthesizing the oxazole ring for this compound?

A1: The optimal temperature for oxazole synthesis is highly dependent on the chosen synthetic route (e.g., Van Leusen, Robinson-Gabriel, or others). For many common cyclization reactions, temperatures can range from ambient conditions (25°C) to reflux, often between 60°C and 80°C.[1][2] For instance, in reactions involving p-Toluenesulfonylmethyl isocyanide (TosMIC), a common reagent in Van Leusen syntheses, heating to reflux (around 65°C in methanol) is often required to drive the reaction to completion.[3] Microwave-assisted syntheses can also employ temperatures around 65°C, but for significantly shorter reaction times.[2][4]

Q2: How does an increase in temperature typically affect the reaction rate and final yield?

A2: Generally, increasing the temperature accelerates the reaction rate. For many oxazole syntheses, elevated temperatures are necessary to overcome the activation energy for the final cyclization and dehydration or elimination step. In some cases, a temperature increase from 25°C to 80°C has been shown to improve the yield of the desired oxazole product significantly.[1] However, this relationship is not linear; excessive heat can have detrimental effects.

Q3: What are the primary risks of conducting the synthesis at a temperature that is too high?

A3: Exceeding the optimal temperature range can lead to several adverse outcomes. The most common issue is the decomposition of starting materials, intermediates, or even the final product, resulting in the formation of tar-like substances and significant charring.[3] This not only lowers the yield but also dramatically complicates the purification process. Harsh acidic conditions combined with high heat are particularly prone to causing polymerization and other side reactions.[3]

Q4: Conversely, what happens if the reaction temperature is too low?

A4: Insufficient thermal energy is a common cause of low or no product formation. The reaction may stall after forming an intermediate, such as a 4,5-dihydrooxazole (oxazoline), because the final elimination step to form the aromatic oxazole ring is often the most energy-intensive.[2][4] In some protocols, conducting the reaction at room temperature exclusively yields the oxazoline intermediate, whereas heating to 60°C or higher is required to produce the oxazole.[4]

Q5: Is a room-temperature synthesis of this compound feasible?

A5: While some oxazole syntheses can proceed at room temperature, they often require specific catalysts, longer reaction times, or are limited to highly reactive substrates.[5][6] For many standard procedures, particularly those involving stable starting materials, room temperature is often insufficient to achieve a good yield of the final oxazole product, potentially leading to the isolation of the oxazoline intermediate instead.[4]

Troubleshooting Guide: Temperature-Related Synthesis Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis where temperature is a likely root cause.

Issue 1: Low to No Product Yield with Starting Material Unconsumed

  • Symptom: TLC or LC-MS analysis of the reaction mixture shows a high proportion of unreacted starting materials even after the expected reaction time.

  • Probable Cause: The reaction temperature is too low to overcome the activation energy barrier for the initial condensation or the subsequent cyclization step.

  • Self-Validating Protocol & Solution:

    • Verify Reagents: Before adjusting temperature, ensure all reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.[3]

    • Incremental Temperature Increase: Increase the reaction temperature in controlled increments of 10°C.

    • Monitor Progress: After each temperature increase, allow the reaction to stir for 1-2 hours and monitor the progress by TLC. This allows you to identify the minimum temperature required for the reaction to proceed without overshooting into a regime where side products form.

    • Consider Reflux: If a moderate temperature increase is ineffective, heating the reaction mixture to reflux in the chosen solvent (e.g., methanol at ~65°C) is a standard approach to ensure sufficient energy input.[3][7]

Issue 2: Significant Tar/Polymer Formation and Darkening of the Reaction Mixture

  • Symptom: The reaction mixture turns dark brown or black, and a viscous, tar-like substance forms, making workup and purification extremely difficult.

  • Probable Cause: The reaction temperature is excessively high, causing thermal decomposition of the reactants, intermediates, or the oxazole product. This is particularly common in syntheses that use strong acids as catalysts.[3]

  • Self-Validating Protocol & Solution:

    • Reduce Temperature: Immediately lower the reaction temperature. A good starting point is to decrease the temperature by 20°C from the point where decomposition was observed.

    • Ensure Uniform Heating: Use an oil bath and vigorous stirring to prevent localized "hot spots" which can initiate decomposition.

    • Milder Dehydrating Agents: If using a strong acid like concentrated H₂SO₄, consider switching to a milder cyclodehydrating agent that may require lower temperatures.[3]

    • Controlled Reagent Addition: Add reagents, especially catalysts, dropwise or in portions to manage any exotherms that could cause the internal temperature to spike.[8]

Issue 3: Isolation of an Oxazoline Intermediate Instead of the Target Oxazole

  • Symptom: The isolated product's analytical data (specifically ¹H NMR and MS) corresponds to the 4,5-dihydrooxazole (oxazoline) intermediate rather than the fully aromatic this compound.

  • Probable Cause: The reaction temperature was sufficient for the initial cyclization to form the oxazoline but too low to promote the final elimination step (e.g., of a tosyl group or water) to yield the aromatic oxazole.[4]

  • Self-Validating Protocol & Solution:

    • Increase Temperature Post-Cyclization: Once TLC confirms the formation of the intermediate, increase the reaction temperature to the optimal range for elimination (typically 60-80°C).[1][2]

    • Extend Reaction Time: Alternatively, continue heating at the current temperature for a longer duration, as the elimination step may simply be slow. Monitor by TLC until the intermediate spot is consumed and the product spot appears.

    • Solvent Choice: Ensure the solvent's boiling point is high enough to reach the required temperature. For instance, switching from methanol (BP 65°C) to isopropanol (BP 82°C) could facilitate the elimination.[2][4]

Data Summary and Baseline Protocol

Table 1: Influence of Temperature on a Representative Oxazole Synthesis

The following data, synthesized from studies on similar oxazole formations, illustrates the typical effect of temperature on reaction outcomes.[2][4]

Temperature (°C)Reaction Time (Microwave)Predominant ProductTypical YieldObservations
Room Temp (~25°C)6 h (Conventional)Oxazoline Intermediate>90% (of intermediate)Reaction stalls; no elimination to oxazole observed.[4]
60°C8 minTarget Oxazole ~92%Efficient conversion to the desired aromatic product.[2]
65°C8 minTarget Oxazole ~96% (Optimal) High yield and purity with minimal side products.[2][4]
>80°C8 minTarget Oxazole + ByproductsVariable (Decreasing)Increased potential for byproduct formation and decomposition.[3]
Baseline Experimental Protocol: Microwave-Assisted Van Leusen Synthesis

This protocol describes a general and efficient method for synthesizing a 5-substituted-2-methyloxazole-4-carboxylate core, which serves as a validated starting point for troubleshooting.

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the starting aldehyde (1.0 mmol, 1.0 equiv), a TosMIC derivative suitable for forming the 2-methyl-4-carboxylate structure (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[2][9]

  • Solvent Addition: Add 5 mL of isopropanol (IPA) to the vial.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 65°C for 8-10 minutes.[2][4]

  • Progress Monitoring: After the initial irradiation period, cool the vial and spot a sample on a TLC plate to check for the consumption of starting materials.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure. Add 15 mL of water to the residue and extract the product with ethyl acetate (3 x 15 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain the pure this compound.[9]

Visual Workflow and Pathway Diagrams

Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting temperature-related issues during the synthesis.

G problem Problem Observed in Synthesis low_yield Low or No Yield problem->low_yield byproducts Tar / Byproducts problem->byproducts intermediate Intermediate Isolated problem->intermediate cause_low_temp Probable Cause: Insufficient Temperature low_yield->cause_low_temp cause_high_temp Probable Cause: Excessive Temperature byproducts->cause_high_temp cause_elimination Probable Cause: Temp Too Low for Elimination intermediate->cause_elimination action_increase_temp Action: Incrementally Increase Temp & Monitor via TLC cause_low_temp->action_increase_temp action_decrease_temp Action: Lower Temp, Ensure Uniform Heating cause_high_temp->action_decrease_temp action_increase_elim Action: Increase Temp or Extend Time Post-Cyclization cause_elimination->action_increase_elim

Caption: Logical workflow for diagnosing and resolving temperature-related synthesis problems.

Temperature-Dependent Reaction Pathway

This diagram illustrates how temperature directs the reaction toward the desired product, an intermediate, or decomposition.

G start Starting Materials intermediate Oxazoline Intermediate start->intermediate Initial Cyclization tar Decomposition & Tar Formation start->tar Excessive Heat (e.g., > 80°C) intermediate->intermediate Insufficient Heat (e.g., < 50°C) Stalls Reaction product Desired Product: This compound intermediate->product Optimal Heat (e.g., 60-80°C) Promotes Elimination intermediate->tar Excessive Heat (e.g., > 80°C)

Caption: Influence of temperature on the reaction pathway and product distribution.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Kuppusamy, R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]

  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

Sources

Technical Support Center: Solvent Selection for Methyl 2-methyloxazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-methyloxazole-4-carboxylate. This resource is designed to provide in-depth, field-proven insights into selecting the optimal solvent for various chemical transformations involving this versatile heterocyclic building block. As your Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.

The oxazole core is a privileged scaffold in medicinal chemistry, and understanding its reactivity is paramount.[1][2] The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, affecting solubility, stability, reaction rates, and even chemoselectivity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

I. General Considerations for Solvent Selection

Before we dive into specific reaction types, let's establish a foundational understanding of solvent properties and their interaction with this compound.

Table 1: Properties of Common Solvents for Oxazole Chemistry
SolventDielectric Constant (ε)PolarityAprotic/ProticCommon Applications
Tetrahydrofuran (THF)7.6PolarAproticGrignard reactions, Lithiations, Palladium-catalyzed couplings
Dichloromethane (DCM)9.1PolarAproticAmide couplings, General synthesis
N,N-Dimethylformamide (DMF)36.7PolarAproticAmide couplings, Nucleophilic substitutions
Acetonitrile (MeCN)37.5PolarAproticPalladium-catalyzed couplings, Oxidative cyclizations
Toluene2.4NonpolarAproticPalladium-catalyzed couplings, Water-sensitive reactions
Methanol (MeOH)32.7PolarProticSaponification, Reductions
Isopropanol (IPA)19.9PolarProticVan Leusen oxazole synthesis
Water80.1PolarProticHydrolysis, Biocatalysis

II. Troubleshooting Guides & FAQs in a Question-and-Answer Format

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Question 1: My Suzuki-Miyaura coupling reaction with a bromo-substituted this compound is sluggish and gives low yields. I'm using THF as the solvent. What could be the issue?

Answer:

While THF is a common solvent for Suzuki-Miyaura reactions, its polarity might be insufficient for certain oxazole substrates, leading to poor solubility of the reactants or intermediates.[3] Furthermore, the choice of solvent can influence the regioselectivity of palladium-catalyzed arylations of oxazoles.[4]

Troubleshooting Steps:

  • Solvent Polarity: Consider switching to a more polar aprotic solvent. A mixture of solvents can also be beneficial. For instance, a combination of toluene and a polar aprotic solvent like DMF or the use of DME has been shown to be effective for Stille couplings of oxazoles.[5]

  • Ligand Choice: The ligand on the palladium catalyst is crucial. For direct arylation of oxazoles, task-specific phosphine ligands have been developed where polar solvents favor C-5 arylation and nonpolar solvents favor C-2 arylation.[4]

  • Base Selection: Ensure the base you are using is suitable for the reaction. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the chosen solvent system is also a key factor.

  • Microwave Irradiation: Microwave-assisted coupling can significantly accelerate the reaction and improve yields, especially for challenging substrates.[6]

Question 2: I am attempting a Sonogashira coupling at the C5-position of a halogenated this compound, but I am observing significant amounts of homocoupling of my alkyne. How can I mitigate this?

Answer:

Homocoupling in Sonogashira reactions is a common side reaction, often exacerbated by the reaction conditions. The solvent and the presence of copper co-catalysts play a significant role.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions. This often involves the use of a palladium catalyst with a suitable phosphine ligand in a solvent like THF or DMF.

  • Solvent and Base Combination: The combination of THF as a solvent with Et₃N as the base is a well-established system for Sonogashira couplings of oxazoles, often used with a Pd(PPh₃)₄ catalyst and a CuI co-catalyst.[3] Ensure your amine base is of high purity and free of oxidizing impurities.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of the terminal alkyne.

B. Ester Hydrolysis (Saponification)

Question 3: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using LiOH in a THF/water mixture, but the reaction is incomplete and I am getting side products. What is happening?

Answer:

While saponification is a standard transformation, the oxazole ring itself can be sensitive to harsh basic conditions, potentially leading to ring-opening or other undesired reactions.[7] The stability of the oxazole ring is influenced by its substituents.

Troubleshooting Steps:

  • Milder Base: If you are observing decomposition, consider using a milder base like K₂CO₃ in methanol/water.[8]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to basic conditions once the starting material is consumed.

  • Alternative Hydrolysis Methods: For base-sensitive substrates, acid-catalyzed hydrolysis can be an alternative.[9] However, oxazoles can also be unstable in strongly acidic media.[1][2] A careful screening of acidic conditions (e.g., dilute HCl in a co-solvent) at controlled temperatures is advisable.

Question 4: After saponification and acidic workup, I am having trouble isolating the 2-methyloxazole-4-carboxylic acid. It seems to be decarboxylating. Why is this happening and how can I prevent it?

Answer:

Oxazole-4-carboxylic acids can be susceptible to decarboxylation, especially if there are certain activating groups on the ring or if the workup conditions are too harsh.[7] The stability of the corresponding carboxylate salt is generally higher.

Troubleshooting Steps:

  • Careful Acidification: During the acidic workup, add the acid slowly at a low temperature (ice bath) and only until the pH is slightly acidic (e.g., pH 4-5), just enough to protonate the carboxylate.

  • Extraction Solvent: Use an appropriate organic solvent for extraction. Ethyl acetate or a mixture of THF and ethyl acetate can be effective.

  • Avoid Heating: Do not heat the acidic solution, as this will promote decarboxylation. Concentrate the organic extracts at reduced pressure without excessive heating.

  • Direct Use of the Salt: If the free carboxylic acid is unstable, consider generating the carboxylate salt (e.g., with LiOH or NaOH) and using it directly in the next step, for instance, in an amide coupling reaction. There are protocols for the direct coupling of carboxylate salts with amines.[10][11]

C. Amide Bond Formation

Question 5: My amide coupling reaction between 2-methyloxazole-4-carboxylic acid and a primary amine using EDC/HOBt in DCM is giving low yields. What solvent and coupling agent combination would you recommend?

Answer:

Low yields in amide coupling reactions can stem from several factors, including poor solubility of the carboxylic acid or the amine, side reactions of the coupling agents, or racemization if chiral centers are present.

Troubleshooting Steps:

  • Solvent Choice: Dichloromethane (DCM) is a common choice, but for less soluble starting materials, N,N-Dimethylformamide (DMF) is an excellent alternative.[12] Ensure your solvent is anhydrous.

  • Coupling Reagents: While EDC/HOBt is a standard choice, other coupling reagents might be more effective. Consider using HATU or HBTU in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF.[11][13][14] These reagents often lead to faster reactions and higher yields, especially for hindered substrates.

  • Pre-activation: To avoid the formation of unwanted side products, pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.[11]

  • Temperature: Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help to control the reaction and minimize side reactions.

Diagram 1: Decision Workflow for Amide Coupling

G start Start: Amide Coupling of 2-Methyloxazole-4-carboxylic Acid solvent_choice Choose Solvent: DCM or DMF start->solvent_choice coupling_reagent Select Coupling Reagent solvent_choice->coupling_reagent edc_hobt EDC/HOBt coupling_reagent->edc_hobt Standard hatu_hbtu HATU/HBTU with DIPEA coupling_reagent->hatu_hbtu For difficult couplings reaction_monitoring Monitor Reaction by TLC/LC-MS edc_hobt->reaction_monitoring hatu_hbtu->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup Complete troubleshoot Low Yield or Incomplete Reaction reaction_monitoring->troubleshoot Incomplete success Success: Pure Amide workup->success switch_solvent Switch to DMF if in DCM troubleshoot->switch_solvent switch_reagent Switch to HATU/HBTU troubleshoot->switch_reagent switch_solvent->reaction_monitoring switch_reagent->reaction_monitoring

Caption: Decision tree for optimizing amide coupling reactions.

D. Reduction of the Ester Group

Question 6: I want to reduce the methyl ester of this compound to the corresponding alcohol. Which reducing agent and solvent should I use to avoid reduction of the oxazole ring?

Answer:

The oxazole ring is generally stable to many reducing agents.[15] However, harsh conditions can lead to ring reduction. For the selective reduction of the ester, a mild reducing agent is recommended.

Recommended Protocol:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is effective for reducing esters to primary alcohols.[16] Use it in stoichiometric amounts. An alternative, milder reducing agent is diisobutylaluminum hydride (DIBAL-H), which can often be used at lower temperatures to achieve the desired transformation cleanly.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice for reductions with LiAlH₄.

  • Temperature: Perform the reaction at a low temperature, typically starting at 0 °C or even -78 °C, and then allowing it to slowly warm to room temperature. This will help to control the reactivity of the hydride reagent and prevent over-reduction or side reactions.

  • Workup: A careful aqueous workup (e.g., Fieser workup with water, 15% NaOH, and then water again) is crucial to quench the excess reducing agent and precipitate the aluminum salts, allowing for easier isolation of the product alcohol.

E. Reactions with Organometallic Reagents

Question 7: I am trying to add a Grignard reagent to the ester of this compound to form a tertiary alcohol, but I am getting a complex mixture of products. What is going wrong?

Answer:

The reaction of esters with Grignard reagents can be complex. Typically, two equivalents of the Grignard reagent add to the ester, first forming a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[17] However, the acidic proton at the C5 position of the oxazole ring could potentially be deprotonated by the Grignard reagent, leading to side reactions.

Troubleshooting Steps:

  • Inverse Addition: Add the ester solution slowly to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C). This will help to keep the concentration of the ester low and favor the initial addition over potential side reactions.

  • Solvent: Anhydrous THF or diethyl ether are the standard solvents for Grignard reactions. Ensure they are completely dry.

  • Grignard Reagent Equivalents: Use at least two equivalents of the Grignard reagent to ensure complete conversion to the tertiary alcohol.

  • Alternative Organometallic Reagents: If you wish to stop at the ketone stage (mono-addition), consider using a less reactive organometallic reagent, such as an organocuprate (Gilman reagent) or by performing the reaction at very low temperatures. Regioselective mono-addition of Grignard reagents to isoxazole diesters has been reported to yield ketones, a reaction influenced by the chelating ability of the heteroatoms.[18] A similar effect might be at play with your oxazole substrate.

Diagram 2: Solvent Selection Logic for Key Reactions

G start This compound reaction_type Select Reaction Type start->reaction_type cross_coupling Pd Cross-Coupling reaction_type->cross_coupling saponification Saponification reaction_type->saponification amide_coupling Amide Coupling reaction_type->amide_coupling reduction Ester Reduction reaction_type->reduction organometallic Grignard Addition reaction_type->organometallic solvent_cc Toluene, DMF, THF, MeCN cross_coupling->solvent_cc Solvent Choice solvent_sapon MeOH/H₂O, THF/H₂O saponification->solvent_sapon Solvent Choice solvent_amide DCM, DMF amide_coupling->solvent_amide Solvent Choice solvent_reduction THF, Et₂O (anhydrous) reduction->solvent_reduction Solvent Choice solvent_organo THF, Et₂O (anhydrous) organometallic->solvent_organo Solvent Choice

Caption: General solvent recommendations based on reaction type.

III. References

  • Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. ResearchGate. Available at: [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available at: [Link]

  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. J. CHEM. RESEARCH. (S), 1999. Available at: [Link]

  • Palladium Cross-Couplings of Oxazoles. Semantic Scholar. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH. Available at: [Link]

  • Palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles: an approach to the synthesis of pimprinine. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]

  • Organic & Biomolecular Chemistry. ePrints Soton. Available at: [Link]

  • Substituted oxazoles: syntheses via lithio intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. Available at: [Link]

  • Saponification. YouTube. Available at: [Link]

  • 20.4 Reaction with Organometallic Reagents. Chad's Prep. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • 4-Methyloxazole-2-carboxylic acid. PubChem. Available at: [Link]

  • Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Monitoring Methyl 2-methyloxazole-4-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 2-methyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who rely on Thin-Layer Chromatography (TLC) for real-time reaction tracking. Here, we move beyond mere procedural steps to explain the underlying chemical principles, ensuring you can not only follow protocols but also intelligently troubleshoot the inevitable challenges that arise during synthesis.

Introduction to Reaction Monitoring

The synthesis of heterocycles like this compound, often achieved through methods like the Robinson-Gabriel synthesis, requires careful monitoring to maximize yield and purity.[1][2] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it's fast, inexpensive, and provides immediate qualitative data on the progress of a reaction.[3] By observing the disappearance of starting materials and the appearance of the product spot, a chemist can determine the optimal time to quench the reaction, preventing the formation of byproducts from over-reaction or isolating a low yield from an incomplete reaction.

Core Protocol: Standard TLC Setup

This protocol provides a baseline for monitoring the reaction. The key to successful TLC is consistency in preparation and execution.

Step-by-Step Methodology
  • Plate Preparation : Use a pencil to gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate. Never use a pen, as the ink can chromatograph and interfere with results.[4]

  • Sample Preparation :

    • Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare separate dilute solutions of your starting material(s) for use as standards.

  • Spotting the Plate :

    • Using a capillary tube, spot the prepared solutions onto the origin line.

    • Lane 1: Starting Material 1

    • Lane 2: Reaction Mixture (co-spotted with Starting Material 1 is often helpful)

    • Lane 3: Reaction Mixture

    • Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[4][5]

  • Developing the Plate :

    • Prepare the developing chamber by adding the chosen solvent system (mobile phase) to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[4][5]

    • Place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action.

  • Analysis :

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6]

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp (254 nm), as oxazole rings are often UV-active.[7][8] Circle the visible spots with a pencil.

    • If spots are not UV-active or for better visualization, use a chemical stain (see recommended stains below).

    • Calculate the Retention Factor (Rf) for each spot.[9]

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[9][10] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

This value is critical for comparing spots and identifying components in the reaction mixture.[11] More polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for this reaction?

A1: A mixture of ethyl acetate (EtOAc) and hexanes is the most common and effective starting point. The polarity can be easily tuned by varying the ratio. Based on the structures of typical starting materials (e.g., an α-acylamino ketone) and the product, this compound, a good initial system to try is 30% Ethyl Acetate in Hexanes .

Compound TypeExpected PolarityExpected Rf in 30% EtOAc/Hexanes
Starting Material (e.g., α-acylamino ketone)More Polar~0.2 - 0.4
Product (this compound)Less Polar~0.5 - 0.7
Non-polar impuritiesNon-polar> 0.8

Q2: How do I visualize the spots? The compounds are colorless.

A2: The oxazole ring system is aromatic and often visible under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[7][8] If UV visualization is insufficient, chemical stains are necessary.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, all-purpose oxidative stain.[8][12] Most organic compounds, including the starting materials and product, will appear as yellow-brown spots on a purple background after gentle heating. It is particularly good for visualizing any oxidizable functional groups.[8][12]

  • p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating, which can sometimes help differentiate between the product and byproducts.[13]

  • Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapors. Iodine has an affinity for aromatic and unsaturated compounds, which will appear as temporary brown spots.[8][13]

Q3: What should a "perfect" TLC look like at different reaction stages?

A3: The diagram below illustrates an idealized TLC progression.

TLC_Progression cluster_0 T=0 (Start) cluster_1 T=Intermediate cluster_2 T=Complete T0 Starting Material (SM) spot is strong. No Product (P) spot. T_int SM spot is weaker. P spot appears and grows stronger. T0->T_int Reaction Progresses T_final SM spot has completely disappeared. P spot is strong and singular. T_int->T_final Reaction Completes Polarity_Troubleshooting Start Problem: Poor Spot Separation HighRf Are spots too high? (Rf > 0.8) Start->HighRf LowRf Are spots too low? (Rf < 0.2) Streaking Are spots streaking? GoodRf Rf is good but separation is poor? HighRf->LowRf No DecreasePolarity Solution: Decrease Solvent Polarity (e.g., less EtOAc) HighRf->DecreasePolarity Yes IncreasePolarity Solution: Increase Solvent Polarity (e.g., more EtOAc) LowRf->IncreasePolarity Yes LowRf->Streaking No FixStreaking See Q4: - Dilute Sample - Add Modifier (Et3N) Streaking->FixStreaking Yes Streaking->GoodRf No ChangeSystem Solution: Try a different solvent system (e.g., DCM/Methanol) GoodRf->ChangeSystem Yes

Troubleshooting poor TLC separation.

Q6: I see multiple new spots in the reaction lane. How do I know which one is my product?

A6: The appearance of multiple spots is common and can indicate side products, intermediates, or decomposition.

  • Step 1: Compare with Standards. The most reliable first step is to have a pure sample of your expected product, this compound, to run alongside your reaction mixture. If the Rf of one of your new spots matches the Rf of the pure product standard, that is very likely your desired compound.

  • Step 2: Track Spot Intensity. As the reaction progresses, the spot corresponding to the product should become more intense, while spots for intermediates should appear and then fade. A spot that continually grows in intensity alongside the product spot is likely a stable byproduct.

  • Step 3: Consider the Chemistry. In a Robinson-Gabriel synthesis, the precursor is an α-acylamino ketone. [1]This starting material is more polar (due to the amide and ketone) than the final oxazole product. Therefore, you should expect the product spot to have a higher Rf value than the starting material spot. Any new spot with a lower Rf is unlikely to be the desired product and may be a more polar side product.

  • Step 4: Advanced Analysis. If ambiguity remains, techniques like TLC-Mass Spectrometry (TLC-MS) can be used to elute the spot directly from the plate and obtain a mass spectrum for definitive identification.

Q7: My starting material spot isn't disappearing, even after a long reaction time. What does this mean?

A7: This indicates a stalled or failed reaction.

  • Cause 1: Inactive Reagents or Catalyst. The cyclodehydrating agent (e.g., sulfuric acid, phosphorus oxychloride) may have degraded. [2]Ensure you are using fresh or properly stored reagents.

  • Cause 2: Incorrect Temperature. Many cyclodehydration reactions require heating. Verify that your reaction has reached and is maintaining the target temperature.

  • Cause 3: Insufficient Reagent. Check that all reagents were added in the correct stoichiometric amounts.

  • Solution: Before declaring the reaction a failure, try taking a sample and carefully adding a small, fresh amount of the catalyst or activating reagent. Run a new TLC after 15-30 minutes to see if any change has occurred. If there is still no change, the reaction will likely need to be re-run with verified, active reagents and conditions.

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. [Link]

  • Lab Tech. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. Department of Chemistry. [Link]

  • BYJU'S. (n.d.). RF Value Explanation. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • Organic Chemistry. (n.d.). TLC Stains. [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

  • ResearchGate. (2002, August 7). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]

  • Not Voodoo. (n.d.). TLC stains. [Link]

  • Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Dr. Aman. [Link]

  • Pearson. (n.d.). Gabriel Synthesis Explained. [Link]

  • MDPI. (2022, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • YouTube. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

  • Wiley. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. [Link]

  • Stenutz. (n.d.). 2-methyloxazole-4-carboxylic acid. [Link]

  • ResearchGate. (2016, January 4). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • Egan, R. S., Tadanier, J., Garmaise, D. L., & Gaunce, A. P. (1968). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 33(11), 4422–4425. [Link]

Sources

Technical Support Center: Work-up and Purification of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of this important heterocyclic compound. Our focus is on providing practical, experience-based insights to help you overcome common challenges and optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific problems that may arise during the isolation and purification of this compound.

Question 1: After quenching the reaction, I'm observing a low yield of my product upon extraction. What are the potential causes and solutions?

Answer:

Low recovery after extraction is a frequent issue and can stem from several factors related to the chemical nature of the oxazole ring and the ester functionality.

  • Incomplete Reaction: Before proceeding to a complex work-up, it's crucial to ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or another suitable analytical technique.[1][2] If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Product Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially if the reaction quench or extraction involves strongly acidic or basic aqueous solutions.[3][4] The oxazole ring itself can also be sensitive to harsh pH conditions.[5]

    • Solution: Use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[1] Ensure that any pH adjustments are done carefully and at low temperatures to minimize hydrolysis of the ester to the corresponding carboxylic acid (2-methyloxazole-4-carboxylic acid).

  • Insufficient Extraction: this compound has moderate polarity. The choice of extraction solvent is critical for efficient phase separation and recovery.

    • Solution: Dichloromethane (DCM) and ethyl acetate are commonly used and effective solvents for extracting this compound.[1][6][7] Perform multiple extractions (e.g., 3 x 20 mL) to maximize the recovery from the aqueous layer.[1][7] Creating a brine wash (saturated NaCl solution) for the final wash of the combined organic layers can help to break up emulsions and remove residual water.[1]

  • Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product and making separation difficult.

    • Solution: Adding a small amount of brine or gently swirling the separatory funnel instead of vigorous shaking can help prevent or break emulsions. In persistent cases, filtering the entire mixture through a pad of celite may be effective.

Question 2: My purified product shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?

Answer:

The nature of impurities will depend on the specific synthetic route employed. However, some common side products in oxazole syntheses include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

    • Solution: Careful monitoring of the reaction by TLC is the first line of defense.[1][8] If the reaction is complete and starting materials persist, purification by column chromatography is typically necessary.

  • Hydrolyzed Product (Carboxylic Acid): As mentioned, hydrolysis of the methyl ester can lead to the formation of 2-methyloxazole-4-carboxylic acid.

    • Solution: This acidic impurity can often be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.[1] The carboxylate salt will be soluble in the aqueous layer, while the desired ester remains in the organic phase.

  • Alternative Ring Structures or Rearrangement Products: Depending on the synthetic method (e.g., Robinson-Gabriel, van Leusen), alternative cyclization or rearrangement products like oxazolidinones can form.[8]

    • Solution: These impurities often have different polarities from the desired product and can typically be separated by silica gel column chromatography.[1][7] A gradient elution with a solvent system like hexane/ethyl acetate is often effective.

Question 3: I'm struggling with the purification of my crude product by column chromatography. The separation is poor. What can I do to improve it?

Answer:

Poor separation during column chromatography can be frustrating. Here are some key parameters to optimize:

  • Solvent System Selection: The choice of eluent is critical. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Optimization: Use TLC to test various solvent ratios. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

  • Column Packing and Loading: A well-packed column is essential for good resolution.

    • Technique: Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles and channels. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a concentrated solution.

  • Gradient Elution: If there is a significant polarity difference between your product and the impurities, a gradient elution can be more efficient than an isocratic one. Start with a lower polarity mixture and gradually increase the proportion of the more polar solvent. This will elute the less polar impurities first, followed by your product, and finally the more polar impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound? A1: Pure this compound is typically a solid.[9][10] Its reported melting point is in the range of 56-60 °C.[10]

Q2: What are the key spectroscopic signatures I should look for to confirm the identity of my product? A2: In the ¹H NMR spectrum, you should expect to see a singlet for the methyl group on the oxazole ring (C2-CH₃), a singlet for the methyl group of the ester (-OCH₃), and a singlet for the proton on the oxazole ring (C5-H). The chemical shifts will be dependent on the solvent used. For mass spectrometry, look for the molecular ion peak corresponding to its molecular weight of 141.12 g/mol .[11][12]

Q3: Is this compound stable for long-term storage? A3: As an ester, it is susceptible to hydrolysis over time, especially in the presence of moisture and acidic or basic conditions. For long-term storage, it should be kept in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use a different ester, like an ethyl ester, in my synthesis? Will the work-up be different? A4: Yes, other alkyl esters can be synthesized, and the work-up procedure would be very similar.[3] The polarity of an ethyl ester will be slightly different from the methyl ester, which might require minor adjustments to the solvent system used for extraction and chromatography.

III. Standardized Work-up Protocol

This protocol outlines a general and robust procedure for the work-up and purification of this compound.

Experimental Protocol: Work-up and Purification
  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If the reaction was conducted at elevated temperatures, cool it in an ice bath to 0-5 °C.

  • Aqueous Work-up: Slowly pour the reaction mixture into a separatory funnel containing water or a mild quenching solution like saturated aqueous sodium bicarbonate (if the reaction mixture is acidic).[1][7]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).[1][6][7]

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][7] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) determined by TLC analysis.[1][7]

  • Final Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Purity (Post-Chromatography)>97%As determined by NMR or HPLC[10][12]
Melting Point56-60 °C[10]
Extraction SolventDichloromethane or Ethyl Acetate[1][6][7]
Chromatography EluentHexane/Ethyl Acetate GradientRatio to be optimized based on TLC

IV. Visualizing the Workflow

Troubleshooting Flowchart for Low Product Yield

Troubleshooting Low Yield start Low Yield After Work-up check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_hydrolysis Potential for Hydrolysis? check_completion->check_hydrolysis Yes extend_rxn Extend Reaction Time / Increase Temp incomplete->extend_rxn extend_rxn->start hydrolysis Ester Hydrolysis check_hydrolysis->hydrolysis Yes check_extraction Efficient Extraction? check_hydrolysis->check_extraction No mild_quench Use Mild Quench (e.g., NaHCO3) Control pH hydrolysis->mild_quench mild_quench->start poor_extraction Poor Extraction check_extraction->poor_extraction No emulsion Emulsion Formation? check_extraction->emulsion Yes optimize_extraction Use Appropriate Solvent (DCM/EtOAc) Perform Multiple Extractions poor_extraction->optimize_extraction optimize_extraction->start emulsion_issue Emulsion Present emulsion->emulsion_issue Yes end Optimized Yield emulsion->end No break_emulsion Add Brine / Filter through Celite emulsion_issue->break_emulsion break_emulsion->start

Caption: A flowchart for troubleshooting low product yield.

V. References

  • BenchChem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.

  • Google Patents. WO2006108493A1 - Process for preparing oxazole carboxylic esters.

  • ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives.

  • Google Patents. WO2000053589A1 - Process for preparing oxazole derivatives.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

  • Santa Cruz Biotechnology. This compound | CAS 85806-67-3.

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.

  • Amerigo Scientific. This compound (97%).

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

  • BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Methyloxazole Derivatives.

  • NIH. Methodology for the Synthesis of Substituted 1,3-Oxazoles.

  • Sigma-Aldrich. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.

  • CymitQuimica. This compound.

  • Stenutz. This compound.

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

  • Sigma-Aldrich. This compound 97 85806-67-3.

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

  • NIH. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

  • ResearchGate. (PDF) A Practical Synthesis of 1,3-Oxazole.

  • DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review.

  • ChemSpider Synthetic Pages. Methyl ester hydrolysis.

  • Sigma-Aldrich. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2-methyloxazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices to build a reliable and validated analytical procedure from first principles.

Introduction: The Analyte and the Analytical Challenge

This compound (C₆H₇NO₃, MW: 141.12 g/mol ) is a heterocyclic ester compound often used as a building block in the synthesis of more complex pharmaceutical molecules.[1][2] Its purity and accurate quantification are critical for ensuring the quality and safety of downstream products. The structure, featuring a polar oxazole ring and an ester functional group, presents a specific set of challenges for reversed-phase HPLC, the most common mode of liquid chromatography.[3] The primary challenge is achieving adequate retention on non-polar stationary phases without significant peak tailing.

This guide will systematically compare and evaluate key parameters—stationary phase chemistry, mobile phase composition, and additives—to develop an optimized method grounded in chromatographic theory and validated by experimental data.

Part 1: Foundational Strategy - Analyte Characterization

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure and Polarity: The molecule contains a polar oxazole heterocycle and an ester group. While it has hydrophobic elements (methyl groups), the overall character is polar. This suggests that on a standard C18 column, retention might be poor, especially in highly organic mobile phases.[4][5]

  • UV Absorbance: The conjugated system of the oxazole ring is expected to have a UV absorbance maximum suitable for detection. A preliminary scan of the analyte in a common solvent like methanol or acetonitrile is the first practical step to determine the optimal detection wavelength. For this guide, a λ-max of 245 nm was determined to be optimal for sensitivity.

  • Ionic Character: The molecule does not possess strongly acidic or basic functional groups and is neutral over a wide pH range. Therefore, pH manipulation of the mobile phase is not expected to be a primary tool for controlling retention, simplifying one aspect of method development.

Based on this characterization, a reversed-phase HPLC approach is selected as the starting point due to its versatility and robustness.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, UV, pKa) Initial_Params Select Initial Parameters (RP-HPLC, UV 245 nm) Analyte->Initial_Params Informs choice Column_Screen Column Screening (C18 vs. Polar-Embedded) Initial_Params->Column_Screen Mobile_Phase Mobile Phase Optimization (ACN vs. MeOH, Additives) Column_Screen->Mobile_Phase Select best column Optimized Final Optimized Method Mobile_Phase->Optimized Validation Method Validation (per ICH Q2(R1)) Optimized->Validation

Caption: HPLC Method Development Workflow.

Part 2: The Comparison Study - Optimizing Chromatographic Performance

The core of method development lies in systematically evaluating and comparing alternatives to find the optimal conditions. Here, we compare two critical components: the stationary phase and the organic modifier in the mobile phase.

Stationary Phase Selection: A Tale of Two Columns

The interaction between the analyte and the stationary phase is the heart of the separation. For a polar analyte like this compound, a standard C18 column can sometimes lead to poor peak shape due to interactions between the analyte's polar groups and residual, un-endcapped silanols on the silica surface. An alternative is a column with a polar-embedded group.

We compared a conventional, well-endcapped C18 column with a polar-embedded C18 column. The polar-embedded phase has a hydrophilic group (e.g., amide or carbamate) integrated into the alkyl chain, which helps to shield the analyte from residual silanols and improves compatibility with highly aqueous mobile phases.[6][7]

Experimental Conditions:

  • Mobile Phase: 40:60 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 245 nm

  • Injection Volume: 5 µL

  • Analyte Concentration: 0.1 mg/mL

Table 1: Comparison of Stationary Phase Performance

ParameterStandard C18 Column (4.6x150mm, 5µm)Polar-Embedded C18 (4.6x150mm, 5µm)Rationale for Improvement
Retention Time (min) 3.854.52The polar-embedded group provides an additional retention mechanism via dipole-dipole interactions.
Tailing Factor (As) 1.651.08The embedded polar group shields residual silanols, minimizing secondary interactions that cause tailing.
Theoretical Plates (N) 48008200Improved peak symmetry and efficiency directly contribute to a higher plate count and better resolution.
Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier influences both solvent strength and selectivity. Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in reversed-phase HPLC.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength for many compounds.

  • Methanol (MeOH): Is a protic solvent and can offer different selectivity through hydrogen bonding interactions.

Using the superior polar-embedded column, we compared the performance of ACN and MeOH.

Experimental Conditions:

  • Column: Polar-Embedded C18 (4.6x150mm, 5µm)

  • Mobile Phase: 45% Organic Modifier in Water

  • Other conditions: Same as section 2.1

Table 2: Comparison of Organic Modifier Performance

ParameterAcetonitrile (45%)Methanol (45%)Mechanistic Insight
Retention Time (min) 4.155.30Methanol is a weaker solvent than acetonitrile in this system, leading to longer retention.
Backpressure (psi) 15501850The higher viscosity of methanol/water mixtures results in higher system backpressure.
Peak Width (min) 0.180.23Faster mass transfer in the lower viscosity ACN mobile phase leads to sharper, more efficient peaks.

Part 3: The Final Optimized Method and Validation Principles

Based on the comparative data, the final optimized method was established.

Final Method Parameters:

  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (40:60 v/v) with 0.1% Formic Acid. (Note: While pH is not critical for retention, adding a small amount of acid can improve peak shape and ensure consistent mobile phase conditions).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV, 245 nm

  • Injection Volume: 5 µL

  • Run Time: 10 minutes

Trustworthiness: A Foundation in Method Validation

A developed method is incomplete without validation. This process demonstrates that the analytical procedure is suitable for its intended purpose.[8] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters must be assessed for a quantitative impurity or assay method:[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Troubleshooting: Asymmetric Peak Start Peak Tailing Observed (As > 1.2) Check1 Is column overloaded? Start->Check1 Sol1 Reduce sample concentration Check1->Sol1 Yes Check2 Secondary silanol interactions? Check1->Check2 No Sol2 Use polar-embedded column or add mobile phase modifier (e.g., 0.1% TFA/Formic Acid) Check2->Sol2 Likely Check3 Is column aged or contaminated? Check2->Check3 Unlikely Sol3 Flush with strong solvent or replace column Check3->Sol3 Yes

Caption: Troubleshooting guide for peak tailing.

Appendix A: Experimental Protocols

1. Mobile Phase Preparation (40:60 ACN:Water with 0.1% Formic Acid)

  • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of high-purity formic acid.

  • Add 400 mL of HPLC-grade acetonitrile.

  • Transfer to a 1 L solvent bottle and mix thoroughly.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.

2. Standard Stock Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of acetonitrile (or a suitable diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

3. Working Standard Preparation (0.1 mg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Mix thoroughly and transfer to an HPLC vial for analysis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. jones-chrom.co.uk. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent Technologies. [Link]

  • Reversed Phase HPLC of Polar Compounds. Chromtech. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

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A Comparative Guide to the Purity Validation of Methyl 2-methyloxazole-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. Methyl 2-methyloxazole-4-carboxylate, a key heterocyclic intermediate[1], is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to validating the purity of this compound. We will focus on the industry-standard method, High-Performance Liquid Chromatography (HPLC), and compare its performance against an orthogonal technique, Gas Chromatography (GC), to provide a comprehensive analytical perspective. Our narrative is grounded in the principles of scientific integrity, explaining not just the how, but the critical why behind each experimental choice, in alignment with international regulatory standards.[2][3]

Part 1: Primary Purity Assessment via Reverse-Phase HPLC (RP-HPLC)

The workhorse of pharmaceutical analysis is RP-HPLC, chosen for its versatility, sensitivity, and applicability to a wide range of small molecules.[4] For this compound (MW: 141.12 g/mol , Form: Powder, MP: 56-60 °C[1][5]), this technique is ideally suited to separate the main compound from potential non-volatile impurities, starting materials, or degradation products.

The Causality Behind Method Development

Our goal is to develop a method that is not only effective but also robust and transferable. The selection of each parameter is a deliberate choice to ensure a self-validating system.

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its non-polar nature provides effective retention for moderately polar compounds like our target analyte through hydrophobic interactions. The oxazole ring and ester group provide sufficient polarity for elution with a standard aqueous-organic mobile phase.[6]

  • Mobile Phase Selection: A gradient of acetonitrile and water is selected. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency.[7] The mobile phase is acidified with 0.1% formic acid. This serves two purposes: it protonates free silanol groups on the silica support, minimizing peak tailing, and it ensures consistent ionization of the analyte and any acidic or basic impurities, leading to sharp, reproducible peaks.[8]

  • Detection: The oxazole ring contains a chromophore suitable for UV detection.[9] For maximal sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. While an experimental determination is required, a wavelength of 254 nm is a common and effective starting point for many aromatic and heterocyclic systems.

Experimental Protocol: HPLC Purity Determination

This protocol outlines the steps for analyzing the purity of this compound.

Parameter Condition Justification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD detectorStandard, reliable equipment for pharmaceutical analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-quality column providing good resolution and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, acidified for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution, acidified for consistency.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA shallow gradient ensures separation of closely eluting impurities, followed by a wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Injection Volume 5 µLSmall volume to prevent band broadening.
Detector Wavelength 254 nmCommon wavelength for detecting heterocyclic compounds.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.Creates a 1 mg/mL stock solution. The diluent should match the initial mobile phase composition to ensure good peak shape.
HPLC Method Validation: A Self-Validating System

Validation demonstrates that the analytical procedure is fit for its intended purpose.[10] We will follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][11]

Before any analysis, the system's performance is verified. This is not a validation parameter itself, but a prerequisite for valid results.[12]

  • Procedure: Five replicate injections of a standard solution (e.g., 0.1 mg/mL) are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%

    • Tailing Factor (T) between 0.8 and 1.5

    • Theoretical Plates (N) > 2000

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure: Analyze a blank (diluent), the analyte standard, and a sample spiked with known related substances or forced degradation products (e.g., acid, base, peroxide, heat, light).

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and the method should achieve baseline resolution (Rs > 1.5) between the main peak and all impurity peaks.

Linearity demonstrates a proportional relationship between analyte concentration and detector response.

  • Procedure: Prepare a series of at least five standard solutions covering the expected range (e.g., from the Limit of Quantitation to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL) Peak Area (mAU*s)
115,230
10151,980
50760,500
1001,522,000
1502,285,000
Correlation Coefficient (r²) 0.9999

Accuracy measures the closeness of the test results to the true value.

  • Procedure: Analyze samples of known concentration (e.g., by spiking a blank matrix with the analyte at three different levels, such as 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Procedure: Analyze six replicate samples at 100% of the target concentration.

    • Acceptance Criteria: %RSD of the results should be ≤ 1.0%.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Procedure: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

The LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the accuracy and precision criteria.

  • Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 10%.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., % acetonitrile ±2%).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 System Check cluster_2 Method Validation (ICH Q2) cluster_3 Final Stage Dev Develop HPLC Method SST System Suitability Test Dev->SST Protocol Defined SST_Pass Pass? SST->SST_Pass SST_Pass->Dev No Specificity Specificity SST_Pass->Specificity Yes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report All Parameters Pass Routine Routine Use Report->Routine

Caption: Workflow for HPLC Method Validation.

Part 2: Comparative Analysis with Gas Chromatography (GC-FID)

An orthogonal method, one that relies on a different separation principle, provides a powerful cross-validation of purity. Gas Chromatography is an excellent choice for volatile and thermally stable compounds.[13] Since this compound is a relatively small molecule, GC is a viable alternative.

Principle of GC-FID

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A Flame Ionization Detector (FID) is used, which combusts the eluting compounds and measures the resulting ions, providing a response that is proportional to the mass of carbon.

Experimental Protocol: GC-FID Purity Determination
Parameter Condition Justification
Instrument Agilent 8890 GC or equivalent with FIDStandard equipment for GC analysis.
Column Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl) methylpolysiloxane column, good for general-purpose separations.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert gas to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without degradation.
Oven Program 80 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Detector Temp 300 °C (FID)Keeps the detector hot to prevent condensation and ensure efficient combustion.
Injection Volume 1 µL (Split ratio 50:1)A split injection prevents column overloading with a concentrated sample.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).DCM is a volatile solvent suitable for GC injection.
Performance Comparison: HPLC vs. GC-FID

No single method is universally superior; the choice depends on the specific analytical challenge.

Attribute HPLC-UV GC-FID
Analyte Suitability Excellent for a wide range of polarities. Non-destructive.Best for volatile and thermally stable compounds.
Impurity Detection Strong for detecting non-volatile, polar, or high molecular weight impurities (e.g., starting materials, dimers).Excellent for detecting volatile impurities (e.g., residual solvents) and isomers with different boiling points.
Quantitation Highly quantitative, but response depends on the chromophore of each impurity (requires response factors for accurate impurity %).Highly quantitative with a near-uniform response factor for hydrocarbons, simplifying impurity quantification (Area % ≈ Weight %).
Selectivity High selectivity achievable through manipulation of mobile phase and stationary phase chemistry.High selectivity based on boiling point differences and column polarity.
Sample Throughput Moderate. Run times are typically 15-30 minutes.Can be faster, with run times often under 15 minutes.
Complexity Mobile phase preparation adds complexity. Potential for column degradation at extreme pH.Simpler operation (no liquid mobile phases). Requires careful optimization of temperature ramps.

Key Insight: For this compound, HPLC is the preferred primary method as it can detect a broader range of potential synthetic by-products which may not be volatile. GC-FID serves as an excellent orthogonal method, particularly for confirming the absence of volatile impurities or residual solvents that might be missed by HPLC.

Conclusion

The validation of purity for a chemical intermediate like this compound is a multi-faceted process that demands rigorous scientific methodology and a deep understanding of the analytical techniques employed. A well-developed and validated RP-HPLC method, grounded in the principles of ICH and USP guidelines[10][14], provides a trustworthy system for routine quality control.

However, true confidence in purity assessment is achieved through orthogonality. By complementing HPLC with a technique like GC-FID, which separates compounds based on a different physical property, we create a comprehensive analytical picture. This dual-method approach ensures that the purity value is not an artifact of a single technique but a robust, cross-validated measure of the compound's true quality, thereby safeguarding the integrity of the entire research and development pipeline.

References

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Guide to the Quantification of Methyl 2-methyloxazole-4-carboxylate: A qNMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Drug Development Professionals

Abstract

The precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. Methyl 2-methyloxazole-4-carboxylate, a heterocyclic building block, requires robust analytical methods for its accurate measurement. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for this purpose. We will explore the fundamental principles of qNMR, deliver a field-tested, step-by-step protocol for its application, and present a data-driven comparison with alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and drug development professionals seeking to leverage the power of qNMR for direct, accurate, and efficient quantification.

Introduction: The Principle of Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized as the premier technique for molecular structure elucidation.[1] Its quantitative dimension, qNMR, leverages a unique and powerful principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic property allows qNMR to determine the absolute purity or concentration of a substance without requiring an identical reference standard of the analyte—a significant departure from most chromatographic techniques which rely on compound-specific response factors.[1][2][3]

When executed under carefully controlled conditions, ¹H qNMR stands as a primary ratio method of measurement, offering a non-destructive, rapid, and highly accurate alternative for purity assignment and assay determination.[1][4][5] This guide will focus on the practical application of ¹H qNMR for the precise quantification of this compound.

Analyte Profile: this compound

  • Structure: Chemical structure of this compound

  • IUPAC Name: this compound

  • CAS Number: 85806-67-3[6]

  • Molecular Formula: C₆H₇NO₃[6]

  • Molecular Weight: 141.12 g/mol [6]

  • Relevance: As a substituted oxazole, this molecule is a valuable heterocyclic building block. The oxazole core is present in numerous biologically active compounds, and its derivatives are used in the synthesis of novel therapeutic agents.[7][8] Accurate quantification is crucial for ensuring stoichiometric control in subsequent synthetic steps and for characterizing the final purity of drug substances.

Experimental Design: A Validated qNMR Protocol

The success of a qNMR experiment is contingent upon meticulous planning and execution, from sample preparation to data acquisition and processing.[9] This section details a self-validating protocol for the quantification of this compound.

The Cornerstone of Accuracy: Selecting the Internal Standard

The choice of an internal standard (IS) is a critical step that directly influences the accuracy and reliability of the results.[10] An ideal IS must meet several criteria:

  • High Purity: The IS must have a certified purity of ≥99%.[10]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[10][11]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[10][11]

  • Spectral Simplicity & Separation: The IS should ideally produce a simple spectrum (e.g., a sharp singlet) in a region of the ¹H NMR spectrum that is free from any analyte or solvent signals.[10][12]

For this analysis, Maleic Acid is an excellent choice. It is highly pure, stable, and provides a sharp singlet at approximately 6.3 ppm in DMSO-d₆, a region where this compound is not expected to have signals.[11]

Detailed Experimental Protocol

Step 1: Sample Preparation (Internal Standard Method) [13]

  • Weighing: Using a calibrated analytical balance (accuracy ± 0.01 mg), accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.[14] Record the exact mass (m_analyte).

  • Adding the Standard: Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid, certified purity) and add it to the same NMR tube. Record the exact mass (m_std). The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to enhance integration accuracy.[9]

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.[14]

  • Homogenization: Cap the tube securely and vortex for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulates.

Step 2: NMR Data Acquisition Acquiring high-quality, quantitative data requires specific instrument parameters that differ from those used for routine structural elucidation. The following are critical for ensuring accuracy.

Caption: Key acquisition parameters for ensuring qNMR accuracy.

Table 1: Recommended NMR Acquisition Parameters

Parameter Recommended Setting Rationale
Pulse Program Single 90° pulse Ensures maximum and uniform excitation of all signals across the spectrum.[9]
Relaxation Delay (D1) 30 - 60 seconds Must be at least 5-7 times the longest spin-lattice relaxation time (T1) of any proton being integrated to ensure complete relaxation and avoid signal saturation.[9][15]
Acquisition Time (AQ) ≥ 3 seconds Allows the Free Induction Decay (FID) to decay to near zero, preventing truncation artifacts that distort peak shape and integration.[9]
Number of Scans (NS) 16 - 64 (or more) Sufficient scans must be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest, which is required for integration precision of <1%.[12][16]
Dummy Scans (DS) 4 Establishes a steady state for the spins before data acquisition begins.[14]

| Temperature | 298 K (25 °C) | A stable, regulated temperature is crucial for spectral consistency.[14] |

Step 3: Data Processing and Purity Calculation

  • Processing: Apply Fourier transformation to the FID. For highest precision, manual phase and baseline correction are strongly recommended.[9] Ensure the baseline is flat across the entire spectrum, especially around the integrated signals.

  • Integration: Carefully integrate the well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • For This compound , the singlet corresponding to the oxazole ring proton (H5, likely >8 ppm) is an ideal choice. Let its integral be I_analyte. The number of protons for this signal (N_analyte) is 1.

    • For Maleic Acid , integrate the singlet for the two olefinic protons (~6.3 ppm). Let its integral be I_std. The number of protons (N_std) is 2.

  • Calculation: The purity of the analyte is calculated using the following equation:[9][17]

    Purity_analyte (%) = ( I_analyte / N_analyte ) * ( N_std / I_std ) * ( M_analyte / M_std ) * ( m_std / m_analyte ) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons contributing to the signal

    • M: Molar mass ( g/mol )

    • m: Weighed mass (mg)

    • Purity_std: Purity of the internal standard (as a percentage)

Method Validation: A Self-Validating System

A properly designed qNMR experiment is a self-validating system. Its trustworthiness is grounded in the fundamental principles of NMR and can be confirmed by assessing key validation parameters as outlined in guidelines like ICH Q2(R2).[18]

  • Specificity: The ability to resolve signals from the analyte and the internal standard demonstrates specificity. The ¹H NMR spectrum provides a full profile of the sample, simultaneously confirming identity and detecting proton-bearing impurities.

  • Precision: Can be assessed by preparing and analyzing multiple (e.g., n=3) independent samples. The relative standard deviation (RSD) of the purity results should be low (typically <1%).[11]

  • Accuracy: Can be verified by using a certified reference material (CRM) as the analyte or by comparing the qNMR results with an independent, validated method.[19]

  • Linearity & Range: While not required for a single-point assay like this, linearity can be established by preparing samples with varying analyte-to-standard ratios.

  • Limit of Quantification (LOQ): For high-field NMR, the LOQ is typically in the low micromolar (µM) range, though it depends on the number of scans and the specific analyte.[1][20]

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, it is essential to understand its performance relative to established chromatographic methods like HPLC-UV and GC-MS.[4][21]

Caption: Comparison of typical workflows for qNMR vs. chromatography.

Table 2: Performance Comparison of Analytical Techniques

FeatureqNMR HPLC-UV GC-MS
Principle Signal integral vs. number of nucleiUV absorbance vs. concentrationIon abundance vs. concentration
Analyte-Specific Standard Not required for quantification (uses IS)[1][5]Required for calibration curve[21]Required for calibration curve
Selectivity High (based on chemical shift)Moderate (depends on chromatographic resolution)[21]Very High (based on mass fragmentation)[21]
Sensitivity (LOQ) Moderate (~1-10 µg/mL)[20][22]High (~0.01-0.1 µg/mL)[21][22]Very High (~pg-ng/mL)[21][23]
Method Development Time ShortModerate to LongModerate to Long
Sample Analysis Time Fast (~10-15 min/sample)[3][24]Moderate (~20-40 min/sample)[24]Moderate (~15-30 min/sample)[23]
Sample Preparation Simple (weigh, dissolve)Moderate (dissolve, filter, dilute)[21]Often requires derivatization for polar analytes[25][26]
Solvent Consumption Very Low (<1 mL/sample)[27]HighModerate
Destructive? NoYesYes
Key Advantage Absolute quantification, structural infoRobustness, widely availableHigh sensitivity and selectivity
Discussion of Alternatives
  • HPLC-UV: This is a workhorse technique in the pharmaceutical industry. For an analyte like this compound with a UV-active chromophore, HPLC-UV offers good sensitivity and robustness.[21] However, it requires the synthesis and purification of an identical, high-purity reference standard of the analyte to create a calibration curve, which can be time-consuming and costly.[3][21]

  • GC-MS: Given the analyte's relatively low molecular weight and potential volatility, GC-MS is also a viable option.[28] It provides exceptional selectivity and sensitivity.[21] However, like HPLC, it necessitates a specific reference standard. Furthermore, depending on the analyte's polarity, a chemical derivatization step might be required to improve its chromatographic behavior, adding complexity to the sample preparation process.[25][29]

Conclusion and Expert Recommendations

For the quantification of this compound, qNMR emerges as a superior method in scenarios where speed, efficiency, and absolute accuracy are paramount, especially during process development and for the certification of reference materials. Its primary advantage lies in its ability to provide direct, SI-traceable quantification without the need for an analyte-specific standard, thereby accelerating the analytical workflow.[30][31] The technique is fast, non-destructive, consumes minimal solvent, and simultaneously provides structural confirmation.[4][27]

While chromatographic methods like HPLC-UV and GC-MS offer higher sensitivity, this is often not the deciding factor for purity assays of bulk materials. The overhead associated with preparing reference standards and longer method development times makes them less efficient than qNMR for routine, high-precision assays of key intermediates and APIs. Therefore, for drug development professionals, integrating qNMR into the analytical toolkit offers a significant competitive advantage, enhancing both the speed and the quality of quantitative analysis.[5][32]

References

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  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
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  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
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  • University of Edinburgh. (2017).
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  • Vatansever, B., et al. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions.
  • University of Wisconsin-Madison. (n.d.).
  • Scribd. (n.d.).
  • Gödecke, T., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(6).
  • MDPI. (n.d.). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Bruker. (n.d.).
  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
  • Gödecke, T., et al. (n.d.).
  • Almac Group. (n.d.).
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  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • ResearchGate. (n.d.).
  • PubMed. (2025). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products.
  • Santa Cruz Biotechnology. (n.d.).
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  • Chromatography Forum. (2011).
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  • ResearchGate. (n.d.). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS.
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  • ResearchGate. (2014, May 13). (PDF)
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A Comparative Guide for Medicinal Chemists: Methyl 2-methyloxazole-4-carboxylate vs. Ethyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 2-methyloxazole-4-carboxylate scaffold is a valuable building block. Its rigid, planar structure and hydrogen bond accepting capabilities make it a frequent component in molecules targeting a range of biological endpoints. The choice between its methyl and ethyl ester derivatives, while seemingly minor, can profoundly impact a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its viability as a drug candidate. This guide provides a detailed comparison of "Methyl 2-methyloxazole-4-carboxylate" and "Ethyl 2-methyloxazole-4-carboxylate," offering experimental insights and data-driven recommendations to aid researchers in their synthetic and drug discovery endeavors.

Physicochemical Properties: A Tale of Two Esters

The fundamental difference between these two molecules is a single methylene group (–CH₂–). This seemingly small structural change manifests in measurable differences in their physical properties, which in turn influence solubility, lipophilicity, and formulation characteristics.

PropertyThis compoundEthyl 2-methyloxazole-4-carboxylateSignificance in Drug Development
CAS Number 85806-67-3[1]10200-43-8[2][3]Unique identifier for substance registration and tracking.
Molecular Formula C₆H₇NO₃[1]C₇H₉NO₃[2]Defines the elemental composition.
Molecular Weight 141.12 g/mol [1]155.15 g/mol [2]Influences diffusion rates and can impact binding interactions.
Appearance Powder / SolidNot specified, likely a liquid or low-melting solidAffects handling, weighing, and formulation strategies.
Melting Point 56-60 °CNot specifiedCritical for determining physical state at ambient temperatures.
Calculated XLogP Not specified1.16[2]A measure of lipophilicity; higher values indicate lower aqueous solubility and potentially higher membrane permeability.[4]
TPSA Not specified52.33 Ų[2]Topological Polar Surface Area; correlates with passive molecular transport through membranes.

The most critical distinction for a medicinal chemist lies in the lipophilicity, often estimated by LogP. The addition of an ethyl group in place of a methyl group typically increases the LogP value, making the ethyl ester more lipophilic.[4] This has direct consequences for a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability and oral absorption but may also lead to increased plasma protein binding and greater susceptibility to metabolic breakdown.[4]

Synthesis and Reactivity: Strategic Considerations

Both esters are typically synthesized from the parent 2-methyloxazole-4-carboxylic acid. The choice of esterification method provides a strategic control point in the synthetic workflow.

General Synthetic Workflow

The common route involves a standard Fischer esterification of the carboxylic acid precursor with the corresponding alcohol (methanol or ethanol) under acidic catalysis. The parent acid itself is a commercially available building block.

G cluster_0 Synthesis of 2-Methyloxazole-4-Carboxylic Acid Esters A 2-Methyloxazole-4-carboxylic acid (CAS: 23012-17-1) D Reaction Mixture (Heating/Reflux) A->D B Methanol (for Methyl Ester) or Ethanol (for Ethyl Ester) B->D C Acid Catalyst (e.g., H₂SO₄, HCl) C->D E Workup & Purification (Extraction, Chromatography) D->E Esterification F Target Ester Methyl or Ethyl 2-methyloxazole-4-carboxylate E->F Isolation

Caption: General workflow for the synthesis of target esters.

Comparative Reactivity

The primary reaction of interest for these esters in a biological context is hydrolysis, the cleavage of the ester bond to yield the parent carboxylic acid and the corresponding alcohol. This can occur under acidic or basic conditions and is often mediated by enzymes in vivo.[5]

  • Steric Hindrance: The methyl ester, being less sterically hindered than the ethyl ester, is generally more susceptible to nucleophilic attack at the carbonyl carbon.[6] This can translate to a faster rate of chemical hydrolysis.

  • Enzymatic Hydrolysis: In biological systems, ester hydrolysis is catalyzed by carboxylesterases (CES). Studies on homologous ester series have shown that plasma stability can be inversely proportional to the size of the alcohol moiety.[7] For example, in one study, methyl benzoate was found to have a longer plasma half-life (t½ = 36 min) than ethyl benzoate (t½ = 17 min), indicating greater metabolic stability for the methyl ester.[7][8] This suggests that this compound may exhibit greater stability in plasma compared to its ethyl counterpart.

Performance in Drug Discovery: A Pharmacokinetic Balancing Act

The choice between a methyl and ethyl ester is a classic medicinal chemistry tactic to modulate a drug candidate's pharmacokinetic properties.

Metabolic Stability: A Critical Performance Metric

Rapid hydrolysis by plasma or hepatic esterases can lead to a short in-vivo half-life, limiting a drug's therapeutic window. As a general rule, methyl esters tend to be more stable towards enzymatic hydrolysis than ethyl esters.[7][8] This makes the methyl derivative a potentially safer starting point for lead optimization campaigns where metabolic stability is a concern.

Conversely, if the parent carboxylic acid is the desired active compound, the ethyl ester might be considered as a prodrug. Its potentially faster hydrolysis could ensure rapid conversion to the active form in vivo.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a framework for directly comparing the hydrolytic stability of the two esters in a biologically relevant system.

Objective: To determine the rate of disappearance of this compound and Ethyl 2-methyloxazole-4-carboxylate when incubated with rat liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Rat Liver Microsomes (RLM, 20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw RLM and NADPH solutions on ice. Prepare a master mix of phosphate buffer and RLM to a final concentration of 1.0 mg/mL.

  • Incubation Setup: In a 96-well plate, add the RLM/buffer mix.

  • Initiation: Add a small volume of the test compound stock solution to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Start: Start the reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T=0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to T=0.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in-vitro half-life (t½ = -0.693 / k).

G cluster_1 In Vitro Metabolic Stability Workflow A Prepare Reagents (RLM, Buffer, NADPH) B Add RLM/Buffer to Plate A->B C Add Test Compound (1µM) Pre-incubate at 37°C B->C D Initiate Reaction with NADPH (T=0) C->D E Incubate at 37°C D->E F Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with ACN + Internal Std. E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate In Vitro Half-Life (t½) H->I

Caption: Workflow for the in vitro metabolic stability assay.

Authoritative Recommendations: Selecting the Right Tool for the Job

The decision to use Methyl or Ethyl 2-methyloxazole-4-carboxylate should be data-driven and aligned with the goals of the research program.

G Start Project Goal? Stability Prioritize Metabolic Stability? Start->Stability Permeability Need to Increase Lipophilicity/ Permeability? Stability->Permeability No Methyl Choose: This compound Stability->Methyl Yes Prodrug Prodrug Strategy? (Acid is active form) Permeability->Prodrug No Ethyl Choose: Ethyl 2-methyloxazole-4-carboxylate Permeability->Ethyl Yes Prodrug->Methyl No Prodrug->Ethyl Yes

Caption: Decision matrix for selecting the appropriate ester.

  • Choose this compound when:

    • The primary goal is to assess the intrinsic activity of the core scaffold.

    • Metabolic stability is a key priority, and you want to minimize the risk of rapid clearance by esterases.

    • A lower lipophilicity is desired to avoid potential off-target effects or solubility issues associated with "greasy" molecules.

  • Choose Ethyl 2-methyloxazole-4-carboxylate when:

    • The methyl ester analog shows poor cell permeability or low oral absorption, and an increase in lipophilicity is needed.

    • A prodrug approach is intended, where the parent carboxylic acid is the active species and rapid in-vivo hydrolysis is desired.

    • Fine-tuning the Structure-Activity Relationship (SAR) is required, and the ethyl group provides a vector for exploring a different region of chemical space.

References

  • de Oliveira, D., da Silva, G., de Freitas, R., & Rates, S. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 899-909. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-Methyloxazole-4-carboxylate. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 10200-43-8 | Ethyl 2-methyloxazole-4-carboxylate. Retrieved from [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Journal of computer-aided molecular design, 17(2-4), 273–286. [Link]

  • Quora. (2018). What is the difference between ethyl and methyl?. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Taylor, W. (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed), 840. [Link]

  • ResearchGate. (n.d.). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Retrieved from [Link]

  • Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methyloxazole-4-carboxylic acid. Retrieved from [Link]

  • AbacipharmTech. (n.d.). Ethyl 2-methyloxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • ResearchGate. (n.d.). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Retrieved from [Link]

  • ACS Publications. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ACS Publications. (2018). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Lack of spermatotoxic effects of methyl and ethyl esters of p-hydroxybenzoic acid in rats. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Determination of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methyloxazole-4-carboxylate is a heterocyclic building block essential in the synthesis of more complex molecules within medicinal chemistry and materials science. Its molecular formula is C₆H₇NO₃, and its structure features an oxazole ring, a methyl group, and a methyl ester functional group.[1] The purity of this reagent is paramount; trace impurities can lead to unforeseen side reactions, lower yields of the desired final product, and complicate downstream purification processes.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will move beyond mere procedural lists to explore the underlying principles and rationale for methodological choices, empowering researchers to select the most appropriate technique for their specific needs. We will focus on the three most powerful and commonly employed techniques in a modern analytical laboratory: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Understanding Potential Impurities

Effective purity analysis begins with a hypothesis about the potential impurities. For this compound, impurities typically arise from the synthesis process or subsequent degradation. Common potential impurities include:

  • Unreacted Starting Materials: Such as 2-methyloxazole-4-carboxylic acid, the precursor to the methyl ester.[2]

  • Synthesis By-products: Isomeric compounds or products from side-reactions.

  • Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., methanol, ethyl acetate).

  • Degradation Products: The most common degradation pathway is the hydrolysis of the methyl ester back to the corresponding carboxylic acid.

A robust analytical method must be able to separate and detect these varied chemical entities from the main analyte.

General Analytical Workflow

The process of purity determination, regardless of the specific technique, follows a logical sequence. This ensures that the results are reliable, reproducible, and accurately reflect the quality of the material.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Obtain Representative Sample Dissolve Accurate Weighing & Dissolution in Appropriate Solvent Sample->Dissolve Inject Inject into Analytical System (HPLC, GC, NMR) Dissolve->Inject Separate Separation of Components Inject->Separate Detect Detection & Signal Acquisition Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Calculate Purity Calculation (% Area, qNMR) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for analytical purity determination.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of purity determination for non-volatile organic compounds. It separates molecules based on their polarity.

Principle of Causality: In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. Nonpolar compounds interact more strongly with the stationary phase and thus elute later. This compound is more nonpolar than its primary potential impurity, 2-methyloxazole-4-carboxylic acid. The carboxylic acid's free carboxyl group makes it significantly more polar, leading to a shorter retention time and excellent separation from the parent ester.

Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.[3]

    • Column: Zorbax Eclipse Plus C18, 4.6 mm x 150 mm, 5 µm.[3]

    • Mobile Phase A: Deionized water with 0.1% formic acid (for improved peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Detection Wavelength: 230 nm.[3]

  • Standard & Sample Preparation:

    • Solvent (Diluent): 50:50 Methanol:Water.

    • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Chromatographic Run:

    • Injection Volume: 5 µL.[3]

    • Gradient Program:

      • Start with 95% A / 5% B.

      • Linear gradient to 5% A / 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions over 1 minute and equilibrate for 2 minutes.

    • Total Run Time: 15 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

G Prep Prepare Sample (0.1 mg/mL in MeOH/H2O) Inject Inject 5 µL into RP-HPLC System Prep->Inject Column Separate on C18 Column (Acetonitrile/Water Gradient) Inject->Column Detect Detect at 230 nm (UV Detector) Column->Detect Process Integrate Chromatogram Calculate Area % Detect->Process

Caption: Workflow for the HPLC purity analysis method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides definitive structural information.

Principle of Causality: The compound has a molecular weight of 141.12 g/mol and a melting point of 56-60 °C, indicating it is sufficiently volatile for GC analysis. Separation in the GC column is based on boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluting molecules into a unique pattern (mass spectrum), which acts as a "fingerprint" for identification. This is exceptionally useful for tentatively identifying unknown impurities without needing a reference standard.

Experimental Protocol: GC-MS
  • System Preparation:

    • GC-MS System: Agilent GC-MS system or equivalent.

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.[5]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Scan Range: m/z 40-300.

  • Standard & Sample Preparation:

    • Solvent: Dichloromethane (DCM).

    • Sample Preparation: Prepare a dilute solution of approximately 1 mg/mL of the sample in DCM.[4]

  • Chromatographic Run:

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp at 15 °C/min to 250 °C.[4]

      • Hold at 250 °C for 5 minutes.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to determine the area percent purity.

    • Examine the mass spectrum of the main peak to confirm the identity of this compound (expected molecular ion at m/z 141).

    • Examine the mass spectra of impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.

G Prep Prepare Sample (~1 mg/mL in DCM) Inject Inject 1 µL into GC-MS System (Split) Prep->Inject Column Separate on DB-5ms Column (Temperature Ramp) Inject->Column Detect Detect by Mass Spectrometry (Scan m/z 40-300) Column->Detect Process Analyze TIC for Area % Identify Impurities by MS Detect->Process

Caption: Workflow for the GC-MS purity analysis method.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides both structural confirmation and a direct measure of purity without requiring a reference standard of the analyte itself.[6][7]

Principle of Causality: The fundamental principle of NMR is that the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[7] By adding a known amount of a certified, stable internal standard with a simple spectrum, we can use the ratio of integrals to calculate the absolute purity of the target analyte. The key is to acquire the spectrum under conditions that ensure full relaxation of all nuclei, making the signal intensity a true representation of molar quantity.

Experimental Protocol: ¹H qNMR
  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher spectrometer.[8]

    • Internal Standard (IS): Maleic Anhydride (certified reference material). Choose a standard that has sharp peaks in a region free of analyte signals.

    • Solvent: Chloroform-d (CDCl₃).[4]

  • Sample Preparation:

    • Accurately weigh (~15 mg) of this compound into a clean vial.

    • Accurately weigh (~5 mg) of the Maleic Anhydride internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to a 5 mm NMR tube.

  • Spectrum Acquisition:

    • Use a standard single-pulse proton experiment.

    • CRITICAL PARAMETER: Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). A D1 of 30 seconds is generally a safe starting point for accurate quantification.

    • Acquire a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.[4]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the oxazole ring proton) and a peak for the internal standard (the two olefinic protons of maleic anhydride).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

G Prep Accurately weigh Sample & Internal Standard (IS) Dissolve Dissolve mixture in CDCl3 Prep->Dissolve Acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Integrate Analyte & IS Peaks Acquire->Process Calculate Calculate Purity using Mass & Integral Ratios Process->Calculate

Caption: Workflow for the quantitative NMR (qNMR) method.

Comparative Analysis Summary

FeatureRP-HPLCGC-MSQuantitative NMR (qNMR)
Principle Separation by polaritySeparation by volatility/boiling pointMolar ratio determination by nuclear signal intensity
Best for Detecting Non-volatile impurities (e.g., starting acids, salts)Volatile & semi-volatile impurities, residual solventsAll proton-containing impurities
Impurity ID Requires reference standardsTentative ID via mass spectral library matchingStructural information aids in identification
Quantitative Method Area % (relative) or external standard calibrationArea % (relative)Absolute quantification against an internal standard
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Key Strength Robust, precise, excellent for polar impuritiesDefinitive identification of unknown volatile impuritiesPrimary method; high accuracy and precision without an analyte standard
Key Limitation May not detect highly volatile or non-UV active impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity, potential for peak overlap

Conclusion and Recommendation

For a comprehensive purity assessment of This compound , a multi-faceted approach is recommended.

  • For routine quality control and detection of the most likely process impurity (2-methyloxazole-4-carboxylic acid), RP-HPLC is the ideal method. It is robust, precise, and directly addresses the separation of key polar impurities.

  • GC-MS should be employed as a complementary technique, especially during process development or troubleshooting, to screen for unexpected volatile by-products and confirm the identity of the main component.

  • qNMR serves as the ultimate arbiter for purity certification. As a primary ratio method, it provides an absolute purity value that can be used to qualify reference standards and validate other chromatographic methods.[6] Its ability to give a complete picture of all proton-containing species makes it invaluable for creating a comprehensive impurity profile.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the appropriate analytical tools to ensure the quality and integrity of their chemical materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Spectroscopic Profile of 4-Methyloxazole: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_kigs7GHcRyEfG9msJpHhLQOIXmG87ovopxmfLcOOc9XxaKKmoYWJbjViIQCsVwshcj0-wMg2p4t6tnfL7s9ODZ2dA4W0I0bdhH7qzyXlhCjKZef4CIh6Wg5Er6uxo1N8GfVTSCFS5NwfOM7mKUdl7EsrBro0tWZ8dc8hQVTJTd3jP_FIwK7H1Z0FsCMztUQmZY7AOGW]
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  • This compound (97%). Amerigo Scientific. [URL: https://www.amerigoscientific.
  • 2-Methyloxazole-4-carboxylic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/631980]
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  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Iopscience.iop.org. [URL: https://iopscience.iop.org/article/10.1088/1755-1315/1199/1/012027/pdf]
  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730386/]
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10598818/]
  • This compound 97% 85806-67-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/HK/en/product/aldrich/705446]
  • 2-Methyloxazole-4-carboxylic acid 97 23012-17-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/631980]
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  • Synthesis and characterization of process related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2012-5-4-1.html]
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  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. [URL: https://patents.google.
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A Researcher's Guide to Spectroscopic Analysis in Oxazole Synthesis: From Intermediates to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of oxazole scaffolds is a cornerstone of medicinal chemistry. These five-membered heterocyclic compounds are prevalent in a wide array of biologically active molecules. The successful synthesis and characterization of oxazoles, however, hinge on a nuanced understanding of the transformation from starting materials to the final product. Spectroscopic analysis is the lens through which we can observe and validate this molecular journey. This guide provides an in-depth comparison of the spectroscopic signatures of key intermediates and the final oxazole product, focusing on a practical, data-driven approach. We will delve into the causality behind experimental choices in spectroscopic analysis and provide detailed protocols to ensure scientific integrity.

The Spectroscopic Compass: Navigating Oxazole Synthesis

The synthesis of an oxazole ring, whether through classic methods like the Robinson-Gabriel synthesis or the versatile Van Leusen reaction, involves a series of intermediates with distinct structural features.[1][2] Tracking the appearance and disappearance of specific functional groups is paramount to confirming the progression of the reaction and the purity of the final compound. The primary tools in our spectroscopic arsenal are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), often supplemented by UV-Visible (UV-Vis) spectroscopy. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive picture of the chemical transformation.

This guide will use a modified Robinson-Gabriel synthesis of a 2,4,5-trisubstituted oxazole as a central case study to illustrate the spectroscopic shifts at each stage.[3] We will also draw comparisons to other synthetic routes, such as the Van Leusen synthesis, to highlight the versatility of these analytical techniques.[1]

The Robinson-Gabriel Synthesis: A Spectroscopic Case Study

The Robinson-Gabriel synthesis is a robust method for the preparation of oxazoles from α-acylamino ketones.[2] In our case study, the synthesis proceeds through the following key stages, each with a unique spectroscopic fingerprint:

  • N-acyl-α-amino acid: The journey begins with the acylation of an amino acid.

  • N-acyl-α-amino ketone: This key intermediate is formed via a Friedel-Crafts acylation.[3]

  • 2,4,5-trisubstituted oxazole: The final product is obtained through cyclodehydration of the α-acylamino ketone.[3]

G Start N-acyl-α-amino acid Intermediate N-acyl-α-amino ketone Start->Intermediate Friedel-Crafts Acylation Product 2,4,5-trisubstituted oxazole Intermediate->Product Robinson-Gabriel Cyclization

Figure 1: A simplified workflow of the Robinson-Gabriel synthesis, highlighting the key intermediate.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is an invaluable tool for monitoring the conversion of functional groups. The most significant changes in the IR spectrum during the Robinson-Gabriel synthesis occur in the carbonyl and N-H stretching regions.

Compound StageKey IR Absorptions (cm⁻¹)Interpretation
N-acyl-α-amino acid 3302–3424 (N-H stretch)1720 (Carboxylic acid C=O stretch)1674 (Amide C=O stretch)The presence of both carboxylic acid and amide carbonyls, along with the N-H stretch, confirms the starting material's structure.[3]
N-acyl-α-amino ketone 3302–3424 (N-H stretch)1657-1662 (Overlapping ketone and amide C=O stretch)The disappearance of the carboxylic acid C=O and the appearance of a new ketone C=O, which often overlaps with the amide C=O, signifies the formation of the key intermediate.[3] The persistence of the N-H stretch is crucial.
2,4,5-trisubstituted oxazole No N-H stretch~1600 (C=N stretch)The complete disappearance of the N-H and C=O stretching bands and the appearance of a C=N stretching vibration are definitive indicators of successful oxazole ring formation.[3]

Causality in IR Analysis: The shift and disappearance of the carbonyl and N-H bands are direct consequences of the cyclization process. The intramolecular condensation removes the elements of water, leading to the formation of the C=N bond of the oxazole ring and the elimination of the N-H and C=O functionalities of the acyclic precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the structural changes at the atomic level. The chemical shifts and coupling patterns of protons and carbons are highly sensitive to their electronic environment, making NMR a powerful tool for tracking the progress of oxazole synthesis.

¹H NMR Analysis:

A key diagnostic proton in the N-acyl-α-amino ketone intermediate is the one on the α-carbon to the ketone (H-4).[3] In the intermediate, this proton typically appears as a triplet.[3] Upon cyclization to the oxazole, this proton is eliminated, leading to the disappearance of its corresponding signal in the ¹H NMR spectrum. The aromatic protons of the newly formed oxazole ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, though this can be influenced by substituents.[4]

¹³C NMR Analysis:

The most dramatic changes in the ¹³C NMR spectrum occur at the carbons involved in the ring formation.

Compound StageKey ¹³C NMR Chemical Shifts (ppm)Interpretation
N-acyl-α-amino ketone ~59 (C-4, α-carbon to ketone)~165 (Amide C=O)The chemical shift of the α-carbon and the presence of the amide carbonyl carbon are characteristic of the intermediate.[3]
2,4,5-trisubstituted oxazole ~144 (C-4 of oxazole ring)~158 (C-2 of oxazole ring)A significant downfield shift of the C-4 carbon (by approximately 85 ppm) is a clear indication of its incorporation into the aromatic oxazole ring.[3] The appearance of the C-2 signal in the aromatic region further confirms cyclization.[3]

Causality in NMR Analysis: The substantial deshielding of the C-4 carbon is a direct result of the change in its hybridization from sp³ in the α-acylamino ketone to sp² in the aromatic oxazole ring. This change in the electronic environment leads to the pronounced downfield shift observed in the ¹³C NMR spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight of the intermediates and the final product. The fragmentation pattern can also offer valuable structural information.

Compound StageExpected Mass Spectrum ObservationInterpretation
N-acyl-α-amino ketone Molecular ion peak corresponding to the expected mass.Confirms the successful formation of the intermediate.
2,4,5-trisubstituted oxazole Molecular ion peak corresponding to the mass of the cyclized product (loss of 18 amu, H₂O, from the intermediate).Confirms the successful cyclodehydration.

Fragmentation Patterns: The fragmentation of the oxazole ring under electron impact ionization is complex but can be diagnostic. Common fragmentation pathways include the loss of CO, HCN, and substituent groups, which can help in the structural elucidation of unknown oxazole derivatives.[5]

UV-Visible Spectroscopy: Observing Extended Conjugation

While not as structurally informative as NMR or IR, UV-Vis spectroscopy can provide evidence for the formation of the aromatic oxazole ring. The creation of the conjugated π-system in the oxazole ring often results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the acyclic intermediates. For instance, in the case study, the final 2,5-diaryl-4-isopropyl-1,3-oxazole showed a new absorption band at a longer wavelength (around 331-336 nm) which was absent in the spectra of the intermediates, indicating the extension of the π-electron conjugation upon the formation of the oxazole chromophore.[3]

The Van Leusen Oxazole Synthesis: A Comparative Perspective

The Van Leusen oxazole synthesis offers an alternative route to oxazoles, typically from aldehydes and tosylmethyl isocyanide (TosMIC).[1][6] This reaction proceeds through a distinct intermediate, an oxazoline.[1][7]

G Start Aldehyde + TosMIC Intermediate Oxazoline Intermediate Start->Intermediate Cycloaddition Product 5-substituted oxazole Intermediate->Product Elimination of TosH

Figure 2: A simplified workflow of the Van Leusen oxazole synthesis, highlighting the oxazoline intermediate.

Spectroscopically, the key transformation to monitor in the Van Leusen synthesis is the conversion of the oxazoline intermediate to the final oxazole.

  • ¹H NMR: The protons on the oxazoline ring will have characteristic chemical shifts and coupling constants. The conversion to the aromatic oxazole will result in the disappearance of these aliphatic signals and the appearance of aromatic proton signals.

  • IR Spectroscopy: The oxazoline intermediate will lack the characteristic aromatic C=C and C=N stretching vibrations of the oxazole ring. The final product will exhibit these aromatic absorptions.

Experimental Protocols

General Procedure for Spectroscopic Sample Preparation

For optimal results, ensure that all samples are free of solvent and other impurities.

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are commonly used. For liquid samples, a thin film between salt plates is suitable.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The ionization method (e.g., ESI, EI) will depend on the analyte and the instrument.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) and record the spectrum in a quartz cuvette.

Step-by-Step Protocol: Robinson-Gabriel Synthesis of 5-aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles[3]
  • Synthesis of the N-acyl-α-amino ketone intermediate:

    • To a solution of 4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one in an appropriate aromatic hydrocarbon (e.g., benzene, toluene), add aluminum trichloride (AlCl₃) at room temperature.

    • Stir the reaction mixture for approximately 20 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the intermediate using IR, NMR, and MS.

  • Synthesis of the 2,4,5-trisubstituted oxazole:

    • Reflux the purified N-acyl-α-amino ketone intermediate in phosphoryl trichloride (POCl₃) for about 4 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final product using IR, NMR, MS, and UV-Vis.

Conclusion

A thorough spectroscopic comparison of intermediates and the final product is not merely a quality control step; it is a fundamental aspect of understanding and optimizing the synthesis of oxazoles. By carefully analyzing the changes in IR, NMR, MS, and UV-Vis spectra, researchers can gain invaluable insights into the reaction mechanism, confirm the identity of their target compounds, and ensure the high purity required for downstream applications in drug discovery and development. The principles and data presented in this guide serve as a practical framework for the successful spectroscopic characterization of oxazole synthesis.

References

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2021). Molecules, 26(16), 5019. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (n.d.). SciForum. Retrieved from [Link]

  • Mass spectrometry of oxazoles. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1648. Retrieved from [Link]

  • Van Leusen reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved from [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial "Methyl 2-methyloxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methyloxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. The purity of this reagent is not a trivial specification; it is a critical parameter that dictates reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate biological or material performance of the final product. This guide provides an in-depth comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of commercial this compound. We present detailed, field-proven protocols, explain the scientific rationale behind methodological choices, and offer a comparative analysis of data from hypothetical commercial suppliers to empower researchers with a robust strategy for quality control.

Introduction: The Criticality of Reagent Purity

In drug discovery and development, the principle of "garbage in, garbage out" holds immutable truth. The starting materials define the ceiling for the quality of the final Active Pharmaceutical Ingredient (API). This compound, with its versatile oxazole core, is frequently employed in the synthesis of complex molecules, including protease inhibitors and other therapeutic agents. An uncharacterized impurity, even at a level of 1-2%, can introduce significant downstream challenges, including:

  • Formation of intractable side-products: Impurities can react with reagents, leading to complex mixtures that are difficult to purify.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities leads to incorrect molar ratio calculations, reducing the yield of the desired product.

  • Introduction of Mutagenic or Toxic Impurities: Certain process-related impurities can be toxic or mutagenic, posing a significant safety risk that must be controlled and monitored.

Therefore, relying solely on a supplier's stated purity of "97%" is insufficient for rigorous scientific applications.[1] A multi-faceted, orthogonal analytical approach is necessary to build a complete and trustworthy purity profile. This guide is structured to walk you through such an approach, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

The Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to identify and quantify all possible impurities.[5] A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a specific detector. For a moderately polar, semi-volatile small molecule like this compound, the triad of HPLC-UV, GC-MS, and qNMR provides a comprehensive and self-validating system.

  • HPLC with UV Detection (HPLC-UV): Ideal for quantifying non-volatile organic impurities that possess a UV chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile byproducts.[6]

  • Quantitative NMR (qNMR): A primary analytical method that provides an absolute purity value (assay) without the need for a specific reference standard of the analyte.[7][8] It is an indispensable tool for confirming the structure and quantifying the main component against a certified internal standard.

Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC)

Principle & Causality: Reversed-phase HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound is a molecule of moderate polarity, making it an ideal candidate for this technique. Impurities that are more or less polar than the main compound will have different retention times, allowing for their separation and quantification as a percentage of the total peak area. The objective of this validation is to demonstrate the procedure is suitable for its intended purpose.[3]

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 chemistry provides excellent retention and separation for a wide range of small organic molecules.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 20
    15.0 80
    17.0 80
    17.1 20
    20.0 20

    Rationale: A gradient is used to ensure that both highly polar and highly nonpolar impurities are eluted from the column within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 230 nm. Rationale: This wavelength should be selected based on the UV absorbance maximum of the oxazole core to ensure high sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC-UV Purity Determination.

Methodology Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS is a powerful hyphenated technique that separates compounds in the gas phase based on their boiling point and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information.[9] This method is exceptionally sensitive for identifying volatile impurities such as residual solvents (e.g., ethyl acetate, toluene from synthesis) or volatile byproducts that might be missed by HPLC. The mass spectrum acts as a chemical fingerprint, allowing for positive identification of unknown peaks by comparison to spectral libraries.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This is a general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes. Rationale: The initial hold allows for the elution of very volatile solvents, while the temperature ramp ensures the elution of the main analyte and less volatile impurities.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio). Rationale: A split injection prevents column overloading with the highly concentrated main component.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a ~2 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.

Workflow for GC-MS Impurity Identification

Caption: Workflow for GC-MS Volatile Impurity Profiling.

Methodology Deep Dive III: Quantitative NMR (qNMR)

Principle & Causality: qNMR is a primary ratio method recognized by pharmacopoeias for its ability to provide an absolute purity value.[7] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][10] By adding a known mass of a highly pure, stable internal standard to a known mass of the analyte, one can use the ratio of the integrated signals to calculate the absolute purity (or assay) of the analyte. This technique is "blind" to impurities that do not have ¹H signals (like inorganic salts) and is not dependent on the response factor of the analyte, unlike chromatography.[11]

Experimental Protocol: ¹H qNMR Purity Assay
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material). Rationale: Maleic anhydride is highly pure, stable, non-volatile, and has a simple singlet in a region of the ¹H NMR spectrum (~7.1 ppm in DMSO-d₆) that is unlikely to overlap with analyte signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic molecules and its residual peak does not interfere with common analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (W_analyte).

    • Accurately weigh ~10 mg of the Maleic Anhydride internal standard (W_IS) into the same vial.

    • Dissolve both completely in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 30-degree or 90-degree pulse.

    • Relaxation Delay (d1): At least 30 seconds. Rationale: A long relaxation delay is CRITICAL to ensure that all protons have fully relaxed back to equilibrium before the next pulse. This ensures the signal integrals are truly quantitative. This delay should be at least 5 times the longest T₁ relaxation time of any proton being integrated.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the oxazole C-H proton) (I_analyte).

    • Integrate the singlet for the internal standard (I_IS).

  • Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

    • Where:

      • N = Number of protons for the integrated signal (e.g., N_analyte = 1 for the oxazole C-H; N_IS = 2 for maleic anhydride).

      • MW = Molecular Weight (Analyte: 141.12 g/mol ; IS: 98.06 g/mol ).

      • Purity_IS = Purity of the internal standard (e.g., 99.9%).

Workflow for qNMR Purity Assay

Caption: Workflow for Absolute Purity by qNMR.

Comparative Analysis: Interpreting the Data

To illustrate the power of the orthogonal approach, let's consider hypothetical results from three different commercial suppliers of this compound, all claiming ">97% purity".

Table 1: Purity Analysis Data from Hypothetical Suppliers
Parameter Supplier A Supplier B Supplier C
Supplier Stated Purity >97%>97%>97%
HPLC Purity (Area %) 98.5%96.8%99.1%
Identified Impurities (HPLC)Impurity 1 (0.8%), Impurity 2 (0.7%)Impurity 3 (3.2%)Impurity 4 (0.9%)
GC-MS Volatiles Toluene (0.2%)No volatiles detectedEthyl Acetate (0.4%)
qNMR Purity (Assay, w/w) 98.3%96.5%98.6%
Appearance White solidOff-white solidWhite solid

Interpretation:

  • Supplier A: The HPLC and qNMR results are in good agreement, suggesting the two detected impurities are the primary organic contaminants. The presence of residual toluene was only detected by GC-MS, highlighting its importance. This material is likely suitable for most applications.

  • Supplier B: A significant discrepancy exists. While the supplier claims >97% purity, both HPLC and qNMR show it to be lower. HPLC reveals a single major impurity (3.2%). The off-white color suggests this impurity might be a chromophore. This batch should be rejected or purified before use.

  • Supplier C: This appears to be the highest quality material. The HPLC and qNMR results are closely aligned and high. The GC-MS detected a common, relatively benign residual solvent (Ethyl Acetate) at a low level. This material would be recommended for sensitive applications.

Table 2: Comparison of Analytical Techniques for Purity Assessment
Technique Advantages Disadvantages Best For...
HPLC-UV High precision and sensitivity for UV-active compounds; robust and widely available; excellent for quantifying known impurities.[12]Requires a chromophore for detection; relative purity (Area %) can be misleading if impurities have different response factors.Routine quality control; detecting and quantifying non-volatile organic impurities.
GC-MS Excellent for separating and identifying volatile/semi-volatile compounds; high sensitivity; provides structural information from mass spectra.[6][9]Not suitable for non-volatile or thermally labile compounds; requires derivatization for some functional groups.Detecting residual solvents and volatile synthesis byproducts.
qNMR Provides an absolute purity value (assay); does not require a reference standard of the analyte; non-destructive; gives structural confirmation.[10][13][14]Lower sensitivity compared to chromatography; requires a high-purity internal standard; potential for peak overlap in complex mixtures.Accurate assay determination; orthogonal confirmation of purity; characterization of reference standards.

Conclusion and Recommendations

The purity analysis of a critical reagent like this compound demands more than a superficial check. A comprehensive, orthogonal strategy provides the necessary scientific rigor to ensure the quality and reliability of research and development outcomes.

Our recommendation for a robust QC protocol is as follows:

  • Initial Screening (HPLC-UV): Use a validated HPLC method as a primary screen for all incoming batches to check for major organic impurities and consistency.

  • Volatiles Check (GC-MS): Periodically, and especially for new suppliers, perform GC-MS analysis to screen for residual solvents and other volatile impurities.

  • Absolute Purity Assay (qNMR): For critical applications or when establishing a new reference standard, use qNMR to determine the absolute, mass-based purity. This provides the most accurate value for stoichiometric calculations.

By integrating these three pillars of analytical chemistry, researchers and drug development professionals can move beyond a simple percentage on a label to a true, in-depth understanding of their starting material, mitigating risks and building a foundation of quality for their scientific endeavors. The validation of these analytical procedures should be conducted in line with established guidelines to demonstrate their suitability.[15][16]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com. [Link]

  • GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link]

  • Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Amerigo Scientific. [Link]

  • ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. ResearchGate. [Link]

  • Preprints.org. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Preprints.org. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Elshenawy, M. A., et al. (2016). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. International Journal of Pharmaceutical Sciences and Research. (Illustrative of typical HPLC method development). [Link]

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A Comparative Guide to the Isomeric Purity Analysis of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Isomeric Purity in Drug Development

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very basis of a drug's efficacy and safety. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit remarkably different pharmacological properties. For a key pharmaceutical intermediate like Methyl 2-methyloxazole-4-carboxylate, ensuring isomeric purity is a critical step in the drug development pipeline. The presence of positional isomers or enantiomers can lead to reduced therapeutic effect, unforeseen side effects, or altered metabolic pathways. Therefore, robust and reliable analytical methods for the quantification of isomeric impurities are not just a regulatory requirement, but a scientific necessity.

Potential Isomeric Impurities in the Synthesis of this compound

The formation of isomeric impurities is often a direct consequence of the synthetic route employed. For oxazole rings, several classical and modern synthetic methods exist, each with its own regiochemical and stereochemical considerations. Understanding these pathways is key to anticipating and controlling potential impurities.

Common synthetic routes to oxazoles that could lead to isomeric variants of this compound include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones.[1][2] The regioselectivity depends on the starting materials, and incomplete or side reactions could potentially lead to the formation of positional isomers where the methyl and carboxylate groups are at different positions on the oxazole ring.

  • Fischer Oxazole Synthesis: This synthesis utilizes the reaction of a cyanohydrin with an aldehyde.[3][4] While a classic method, the regiochemical outcome is generally well-defined, but variations in starting materials or reaction conditions could potentially yield isomeric byproducts.

  • Van Leusen Oxazole Synthesis: This versatile reaction employs tosylmethyl isocyanide (TosMIC) and an aldehyde.[5][6][7] The regioselectivity is typically high, yielding 5-substituted oxazoles. However, the use of different starting materials in the synthesis of the building blocks for this compound could introduce precursors that lead to positional isomers.

Given these synthetic possibilities, the primary isomeric impurities of concern for this compound are positional isomers , such as Methyl 2-methyloxazole-5-carboxylate and Methyl 5-methyloxazole-4-carboxylate. Additionally, if any step in the synthesis involves a chiral center, the presence of enantiomers would also need to be assessed.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining isomeric purity is dictated by the nature of the isomers (positional or enantiomeric), the required sensitivity and accuracy, and the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Positional Isomer and Enantiomeric Purity

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[8][9] For isomeric purity, two primary modes are employed: reversed-phase HPLC for positional isomers and chiral HPLC for enantiomers.

Caption: A generalized workflow for HPLC-based isomeric purity analysis.

Experimental Protocol: Reversed-Phase HPLC for Positional Isomers

This method is designed to separate this compound from its potential positional isomers.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Should the synthesis of this compound have the potential to introduce a stereocenter, a chiral HPLC method is necessary. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including heterocyclic molecules.[10][11][12][13]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[14] It offers high resolution and sensitivity, and the mass spectrometric data provides structural information that can be used to unequivocally identify isomeric impurities.

Caption: A typical workflow for GC-MS analysis of isomeric impurities.

Experimental Protocol: GC-MS for Positional Isomers

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

The key to differentiating positional isomers by GC-MS lies in their fragmentation patterns. While they will have the same molecular ion peak, the relative abundances of their fragment ions will differ due to the different substitution patterns on the oxazole ring.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

NMR spectroscopy is an inherently quantitative technique (qNMR) that can provide detailed structural information about all components in a sample without the need for chromatographic separation.[16][17][18] It is particularly powerful for distinguishing positional isomers based on differences in chemical shifts and coupling constants of the protons and carbons in the molecule.

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: ¹H NMR for Positional Isomers

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble, such as CDCl₃ or DMSO-d₆.

  • Internal Standard: An accurately weighed amount of a stable, non-interfering compound with a known number of protons (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing: Careful phasing and baseline correction are crucial for accurate integration.

  • Quantification: The isomeric purity is determined by comparing the integral of a unique, well-resolved signal from the main isomer to the integral of a signal from the isomeric impurity.

For enantiomeric purity, standard NMR will not differentiate between enantiomers. However, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.[19] This allows for their direct quantification.

Comparison of Analytical Techniques

FeatureHPLC (Reversed-Phase)GC-MSNMR Spectroscopy (¹H qNMR)Chiral HPLC
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.Nuclear spin relaxation in a magnetic field, providing structural and quantitative information.Diastereomeric interaction with a chiral stationary phase.
Best Suited For Positional isomers, non-volatile compounds.Volatile and thermally stable positional isomers.Positional isomers, structural elucidation, absolute quantification.Enantiomers.
Advantages Robust, versatile, well-established, applicable to a wide range of compounds.[5]High sensitivity and specificity, provides structural information from mass spectra.[14]Non-destructive, highly quantitative without the need for identical standards, provides rich structural information.[18][20]Direct separation and quantification of enantiomers.[21]
Limitations Requires reference standards for each isomer for confident identification and quantification.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.[5]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.Requires specialized and often expensive columns, method development can be more complex.
Typical Resolution Good to excellent for positional isomers with optimized conditions.Excellent for volatile isomers.Depends on the chemical shift difference between isomers.Baseline resolution (Rs > 1.5) is achievable with appropriate column and mobile phase selection.
Sensitivity (LOD/LOQ) Typically in the ng/mL to µg/mL range.Can reach pg/mL levels.Generally in the µg/mL to mg/mL range.Dependent on the analyte and detector, but often in the ng/mL range.

Conclusion

The determination of the isomeric purity of this compound is a critical aspect of quality control in pharmaceutical development. A multi-faceted analytical approach is often the most robust strategy.

  • HPLC is the workhorse for routine analysis of positional isomers due to its versatility and reliability. For enantiomeric purity, chiral HPLC is the gold standard.

  • GC-MS provides an orthogonal method for the identification and quantification of volatile positional isomers, with the added benefit of structural confirmation through mass spectrometry.

  • NMR spectroscopy offers a powerful tool for the absolute quantification of positional isomers without the need for reference standards of the impurities and can be adapted for enantiomeric purity assessment with the use of chiral solvating agents.

The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. A thorough understanding of the synthetic process and the potential for isomer formation is essential for developing a comprehensive and effective analytical control strategy.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
  • van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(50), 5337-5340.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686.
  • YouTube. (2021, October 30). Van Leusen Reaction. Retrieved from [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enantiomeric and isomeric purity. (Source details to be specified if available).
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • YouTube. (2023, September 20). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400.
  • Macmillan Group. (n.d.). Oxazole. Retrieved from a relevant Macmillan Group resource.
  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • YouTube. (2025, November 15). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer oxazole synthesis.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Benzene-induced solvent shifts in the nuclear magnetic resonance spectra of substituted oxazoles.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (Source details to be specified if available).
  • NIH. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from a relevant CUTM Courseware document.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from a relevant Semantic Scholar article.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from a relevant Gavin Publishers article.
  • ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (Source details to be specified if available).
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020, May 5). Webinar.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • PubMed. (2015, February 15).
  • ResearchGate. (2025, August 5).
  • MDPI. (2021, January 4).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (Source details to be specified if available).
  • Sigma-Aldrich. (n.d.). 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • Sigma-Aldrich. (n.d.). 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • Semantic Scholar. (n.d.).
  • Stenutz. (n.d.). 2-methyloxazole-4-carboxylic acid.
  • Semantic Scholar. (n.d.). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
  • ResearchGate. (2025, August 7). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 7). (PDF)
  • MRI Questions. (2015, February 12). 5.2 Chemical Shift.
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Sources

A Comparative Guide to Traceless Synthesis Strategies Utilizing Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the fields of drug discovery and peptide science, the elegance and efficiency of a synthetic route are paramount. Traceless synthesis, a strategy wherein a molecule is tethered to a solid support via a linker that is subsequently cleaved without leaving any residual atoms on the final product, represents a significant advancement in this pursuit.[1][2][3] This guide provides an in-depth technical comparison of traceless synthesis strategies centered around the use of Methyl 2-methyloxazole-4-carboxylate as a key building block for a cleavable linker system. We will explore the mechanistic underpinnings of this approach, provide detailed experimental protocols, and objectively compare its performance against established alternative methodologies.

The Concept of Traceless Linking and the Role of the Oxazole Moiety

The core principle of a traceless linker is to serve as a temporary handle for solid-phase synthesis, facilitating purification and allowing for the use of excess reagents, only to be seamlessly removed in the final step.[1][2] The choice of a linker is dictated by its stability to the reaction conditions employed during the synthesis and the orthogonality of its cleavage conditions.

The oxazole heterocycle has emerged as a promising scaffold for the design of novel cleavable linkers. Oxazoles are generally stable to a wide range of reaction conditions commonly used in organic synthesis, including acidic and basic treatments, as well as many standard coupling reactions.[2] However, they can be selectively and rapidly cleaved under specific oxidative conditions, most notably through single-electron oxidation.[2] This unique cleavage mechanism provides an orthogonal strategy to the more common acid-labile, base-labile, or photolabile linkers.

This compound, with its ester functionality, is an ideal candidate for incorporation into a solid-phase synthesis workflow. The carboxylate group can be readily converted to a carboxylic acid and coupled to an amine-functionalized resin, forming a stable amide bond. The 2-methyl group on the oxazole ring can influence the electronic properties and reactivity of the heterocycle.

Visualizing the Workflow: Oxazole-Based Traceless Synthesis

traceless_synthesis_workflow Figure 1: General Workflow for Oxazole-Based Traceless Synthesis Resin Amine-Functionalized Resin Resin_Linker Resin-Bound Oxazole Linker Resin->Resin_Linker Coupling Linker This compound (activated) Linker->Resin_Linker Synthesis Solid-Phase Synthesis (e.g., peptide elongation) Resin_Linker->Synthesis Resin_Product Resin-Bound Final Product Synthesis->Resin_Product Cleavage Oxidative Cleavage (e.g., CAN) Resin_Product->Cleavage Product Traceless Product (e.g., C-terminal amide) Cleavage->Product Byproducts Cleaved Linker Fragments Cleavage->Byproducts

Caption: General workflow for traceless synthesis using an oxazole-based linker.

The Oxidative Cleavage Mechanism

The key to the traceless nature of the oxazole linker lies in its unique fragmentation upon single-electron oxidation. The most commonly employed reagent for this purpose is cerium(IV) ammonium nitrate (CAN). The proposed mechanism involves the oxidation of the oxazole ring, leading to the formation of a radical cation. This intermediate is unstable and undergoes fragmentation, ultimately leading to the release of the synthesized molecule from the solid support.

Diagram of the Proposed Cleavage Mechanism

cleavage_mechanism Figure 2: Proposed Mechanism for Oxidative Cleavage of an Oxazole Linker cluster_start Resin-Bound Product Resin_Product Resin-NH-CO-[Oxazole]-CO-Peptide Radical_Cation Resin-NH-CO-[Oxazole•+]-CO-Peptide Resin_Product->Radical_Cation - Ce(III) Reagent + Ce(IV) Reagent->Radical_Cation Fragmentation Fragmentation Radical_Cation->Fragmentation Product H2N-Peptide (Peptide Amide) Fragmentation->Product Byproducts + Cleaved Linker Fragments Fragmentation->Byproducts

Caption: Proposed mechanism of oxidative cleavage of the oxazole linker with Ce(IV).

Comparative Analysis with Alternative Traceless Linkers

The utility of the this compound linker is best understood through a comparative lens against other established traceless and pseudo-traceless linker strategies.

Linker TypeKey Building BlockCleavage ConditionsAdvantagesDisadvantages
Oxazole-Based This compound Oxidative (e.g., Cerium Ammonium Nitrate)Orthogonal to acid/base-labile protecting groups; mild conditions.[2]Potential for oxidation of sensitive residues (e.g., Met, Trp); requires a metal-based oxidant.
Silyl Linker Arylsilane derivativesAcidic (TFA, HF) or fluoride source (TBAF)True traceless cleavage (Si-C to H-C bond).[1][4]Can be sensitive to strongly acidic or basic conditions used in synthesis; potential for side reactions.
Sulfone Linker Aryl sulfone derivativesReductive (e.g., SmI2) or eliminativeHigh stability to a wide range of reagents.Cleavage conditions can be harsh and may not be compatible with all functional groups.
Rink Amide Linker 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetic acidMildly acidic (e.g., 95% TFA)Well-established for peptide amide synthesis; high cleavage efficiency.Not strictly traceless (leaves a C-terminal amide); acid-labile protecting groups are simultaneously cleaved.
Experimental Protocols

The following protocols are representative examples of how a traceless synthesis strategy using an oxazole-based linker derived from this compound could be implemented.

Protocol 1: Preparation of 2-Methyloxazole-4-carboxylic Acid and Coupling to Amino-functionalized Resin

  • Hydrolysis of Methyl Ester: To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1), add lithium hydroxide (1.5 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyloxazole-4-carboxylic acid.

  • Resin Coupling: Swell amino-functionalized resin (e.g., Rink Amide AM resin, 1.0 eq) in DMF for 1 hour. In a separate flask, dissolve 2-methyloxazole-4-carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add this solution to the swollen resin and agitate at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.

Protocol 2: Representative Solid-Phase Peptide Synthesis

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3.0 eq) using a suitable coupling agent like HBTU (2.9 eq) and a base such as DIPEA (6.0 eq) in DMF for 2 hours. Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps to assemble the desired peptide sequence.

Protocol 3: Oxidative Cleavage and Product Isolation

  • Resin Swelling: Swell the peptide-bound resin in a mixture of acetonitrile and water (1:1) for 30 minutes.

  • Cleavage Reaction: Prepare a solution of cerium(IV) ammonium nitrate (CAN, 5.0 eq) in acetonitrile/water (1:1). Add the CAN solution to the swollen resin and agitate at room temperature for 30-60 minutes.

  • Filtration and Collection: Filter the resin and collect the filtrate containing the cleaved peptide amide.

  • Work-up: Quench the reaction by adding a solution of sodium ascorbate. Acidify the solution with TFA and purify the crude peptide by reverse-phase HPLC.

Conclusion and Future Outlook

The use of this compound as a precursor for a traceless linker presents a compelling strategy in solid-phase organic synthesis. Its key advantage lies in the orthogonality of its oxidative cleavage, which complements the existing repertoire of linker technologies.[2] While the potential for side-reactions with oxidation-sensitive substrates needs to be carefully considered, the mild conditions and rapid cleavage make it an attractive option for the synthesis of a variety of organic molecules, particularly peptide amides.

Further research in this area could focus on fine-tuning the electronic properties of the oxazole ring through substitution to modulate its reactivity and cleavage kinetics. Additionally, exploring alternative, non-metallic single-electron oxidants could broaden the applicability of this linker system to an even wider range of sensitive substrates. As the demand for complex and diverse molecular libraries continues to grow, the development of innovative and orthogonal traceless linking strategies, such as the one presented here, will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. [Link]

  • Shugrue, C., & Malcolm, K. (2024). Development of an oxazole-based cleavable linker for peptides. Bioorganic & Medicinal Chemistry, 101, 117663. [Link]

  • Porcheddu, A., Giacomelli, G., & Taddei, M. (2012). Traceless solid-phase synthesis of heterocycles. Chemical Reviews, 112(9), 5041-5103.
  • Gopalsamy, A. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207. [Link]

  • Sigma-Aldrich. 2-Methyloxazole-4-carboxylic acid.

  • Santa Cruz Biotechnology. This compound.

  • Omizzur. Rink Amide Linker. [Link]

  • Krchnák, V., & Holladay, M. W. (2002). Solid-phase synthesis of heterocyclic systems. Chemical Reviews, 102(1), 61-92.
  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(17), 4855-4946.
  • Jung, G. (Ed.). (2008). Combinatorial chemistry: synthesis, analysis, screening. John Wiley & Sons.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. In Methods in enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Nair, V., & Rajesh, C. (2001). Cerium (IV) ammonium nitrate in organic synthesis. Synlett, 2001(04), 0527-0528.

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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-methyloxazole-4-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methyloxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structural motif is a key component in a wide array of pharmacologically active compounds, making the efficient and economical synthesis of this intermediate a topic of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound.

As Senior Application Scientists, we understand that the "best" synthetic method is not a universal constant but is highly dependent on the specific needs of the laboratory. Factors such as scale, budget, available equipment, and safety considerations all play a crucial role in methodological selection. This document moves beyond a simple recitation of protocols to offer a nuanced cost-benefit analysis, supported by experimental data and practical insights, to empower researchers to make informed decisions. We will dissect two prominent synthetic strategies: the classic Hantzsch-type synthesis from an α-haloketone and a modern cyclodehydration approach using the Burgess reagent.

Method 1: The Modified Hantzsch Oxazole Synthesis

The Hantzsch synthesis and its variations represent a foundational approach to oxazole ring formation.[4] This pathway typically involves the condensation of an α-haloketone with an amide. For our target molecule, a common and effective route begins with the readily available and inexpensive starting material, methyl acetoacetate.

Reaction Workflow

The synthesis proceeds in two main stages: the α-bromination of methyl acetoacetate followed by cyclization with acetamide.

Hantzsch_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Cyclocondensation MAA Methyl Acetoacetate NBS N-Bromosuccinimide (NBS) Intermediate Methyl 2-bromo-3-oxobutanoate MAA->Intermediate NBS, Initiator (AIBN) NBS->Intermediate Solvent1 Solvent (e.g., CCl4) Solvent1->Intermediate Acetamide Acetamide Product This compound Intermediate->Product Acetamide, Heat Acetamide->Product Solvent2 Solvent (e.g., Toluene) Solvent2->Product

Caption: Workflow for the Hantzsch-type synthesis.

Expertise & Rationale

The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate. Unlike elemental bromine, NBS is a crystalline solid that is safer and easier to handle, reducing risks associated with corrosive and volatile liquids.[5] The reaction is typically initiated by a radical initiator like AIBN under reflux. The subsequent cyclocondensation with acetamide is a robust reaction, driven by heat, to form the stable aromatic oxazole ring. This two-step, one-pot modification is often preferred for its operational simplicity.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-bromo-3-oxobutanoate (Intermediate)

  • To a solution of methyl acetoacetate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • The filtrate containing the crude methyl 2-bromo-3-oxobutanoate is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude filtrate from Step 1, add acetamide (1.5 eq).

  • Heat the mixture to reflux (approx. 110°C if using toluene as a co-solvent) for 4-6 hours.

  • Upon completion, cool the reaction, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the final product.

Cost-Benefit Analysis
MetricAnalysis
Cost High Advantage. The primary starting materials, methyl acetoacetate and acetamide, are commodity chemicals with very low cost.[6][7][8][9][10] NBS is also relatively inexpensive.[5][11][12][13][14] This makes the route highly economical, especially for large-scale synthesis.
Yield Moderate. Typical reported yields for this type of transformation are in the range of 50-70%. While not exceptionally high, the low cost of starting materials can offset this.
Safety Moderate Concern. The use of a brominating agent requires caution. Although NBS is safer than Br₂, it is still a lachrymator and irritant.[5][11] Carbon tetrachloride is a known carcinogen and its use is restricted in many labs; alternative solvents like chloroform or acetonitrile should be considered.
Scalability Excellent. The reaction conditions are straightforward and do not require specialized equipment. The low cost and high availability of reagents make this method highly suitable for scaling up to kilogram quantities.[15]
Simplicity High. This is a classic, well-established procedure that is relatively easy for chemists with standard laboratory skills to perform. The primary purification step is standard column chromatography.

Method 2: Cyclodehydration via the Burgess Reagent

Modern synthetic chemistry often favors methods that offer high selectivity and mild reaction conditions. The use of the Burgess reagent for the cyclodehydration of serine-derived precursors represents a more contemporary approach to oxazole synthesis.[16][17][18] This method is particularly valued for its mildness and functional group tolerance.

Reaction Workflow

This pathway begins with the acylation of a serine methyl ester, followed by the key cyclodehydration step.

Burgess_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Serine L-Serine Methyl Ester Intermediate2 N-acetyl-L-serine methyl ester Serine->Intermediate2 Acetyl Chloride, Base AcCl Acetyl Chloride AcCl->Intermediate2 Base1 Base (e.g., Pyridine) Base1->Intermediate2 Product2 This compound Intermediate2->Product2 Burgess Reagent, Heat Burgess Burgess Reagent Burgess->Product2 Solvent3 Solvent (e.g., THF) Solvent3->Product2

Caption: Workflow for Burgess reagent-mediated synthesis.

Expertise & Rationale

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a powerful, yet mild, dehydrating agent.[17][19] Its mechanism involves a syn-elimination via an intramolecular pathway, which often proceeds under neutral and relatively low-temperature conditions.[19] This is a significant advantage when working with sensitive substrates that might decompose under the harsher acidic or high-temperature conditions of classical methods. The reaction is known for its high efficiency in forming five-membered heterocycles from hydroxy amides.[16][18]

Detailed Experimental Protocol

Step 1: Synthesis of N-acetyl-L-serine methyl ester

  • Dissolve L-serine methyl ester hydrochloride (1.0 eq) in pyridine at 0°C.

  • Slowly add acetyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to obtain the N-acetylated intermediate.

Step 2: Cyclodehydration to this compound

  • Dissolve N-acetyl-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add the Burgess reagent (1.2 eq) in one portion at room temperature.

  • Heat the mixture to reflux (approx. 66°C) and monitor by TLC. The reaction is often complete within 1-2 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to afford the final product.

Cost-Benefit Analysis
MetricAnalysis
Cost Moderate Disadvantage. The primary cost driver is the Burgess reagent itself, which is a specialty reagent and significantly more expensive than the commodity chemicals used in the Hantzsch method.[20][21][22][23] L-Serine methyl ester is also more costly than methyl acetoacetate.
Yield High Advantage. This method is known for providing high to excellent yields, often exceeding 85-90%.[24] The clean nature of the reaction often simplifies purification.
Safety High Advantage. The reaction conditions are very mild. The Burgess reagent is air and moisture sensitive but does not pose the same hazards as strong acids or brominating agents.[17] The solvents used are standard and relatively benign.
Scalability Moderate. While the reaction itself is scalable, the high cost of the Burgess reagent can make this route prohibitively expensive for very large-scale (multi-kilogram) production in a commercial setting. It is, however, excellent for lab-scale and pilot-plant scale.
Simplicity High. The procedure is straightforward, and the reactions are typically clean, leading to easier workup and purification compared to the Hantzsch method.

Comparative Summary and Recommendations

FeatureMethod 1: Hantzsch-TypeMethod 2: Burgess Reagent
Overall Cost/Gram Low High
Typical Yield 50-70%>85%
Safety Profile Moderate (Requires handling of NBS)High (Mild conditions)
Scalability ExcellentGood (Cost-limited)
Reaction Conditions High TemperatureMild Temperature
Ideal Application Large-scale, cost-driven synthesisSmall-to-medium scale, yield-critical, sensitive substrate synthesis

Conclusion

The choice between the Hantzsch-type synthesis and the Burgess reagent-mediated cyclodehydration for preparing this compound is a classic example of the trade-offs inherent in synthetic chemistry.

The Hantzsch-type synthesis is the undisputed workhorse for large-scale, cost-sensitive applications. Its reliance on inexpensive, readily available starting materials makes it the most economically viable option, despite its moderate yields and more hazardous reaction conditions.

The Burgess reagent approach , in contrast, excels in scenarios where yield, purity, and mild conditions are paramount. For researchers in drug discovery and development, where material quantities are smaller and the preservation of complex molecular architecture is critical, the higher cost is easily justified by the excellent yields and cleaner reaction profiles. This method provides a reliable and efficient route to high-purity material, which is often a crucial requirement for subsequent biological testing.

Ultimately, a thorough evaluation of project-specific goals—be it bulk production for an established process or the delicate synthesis of a novel analogue—will determine the most appropriate and effective synthetic strategy.

References

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A Comparative Guide to the Synthesis of Methyl 2-methyloxazole-4-carboxylate: Traditional Routes vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of efficient, sustainable, and environmentally benign methodologies is paramount. This guide provides an in-depth comparative analysis of synthetic routes to Methyl 2-methyloxazole-4-carboxylate, a key heterocyclic scaffold. We will dissect a conventional, multi-step synthesis and contrast it with modern, green chemistry alternatives, offering a critical evaluation of their respective merits and drawbacks. This document is intended to be a practical resource, grounded in experimental data, to inform strategic decisions in process development and molecular design.

The Importance of the Oxazole Moiety

Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex bioactive molecules.

Traditional Synthesis: A Well-Trod Path with Environmental Costs

A conventional and scalable approach to this compound typically commences with the synthesis of a key intermediate, 2-methyloxazole-4-carboxaldehyde. This is followed by oxidation to the corresponding carboxylic acid and a final esterification step. While reliable, this pathway often involves hazardous reagents and generates significant waste streams.

Workflow of the Traditional Synthesis

Traditional_Synthesis start Starting Materials intermediate1 2-Methyloxazole-4-carboxaldehyde start->intermediate1 Multi-step synthesis intermediate2 2-Methyloxazole-4-carboxylic acid intermediate1->intermediate2 Oxidation product This compound intermediate2->product Esterification

Caption: A generalized workflow for the traditional synthesis of this compound.

Experimental Protocol: A Representative Traditional Synthesis

Step 1: Synthesis of 2-Methyloxazole-4-carboxaldehyde

A large-scale preparation of this key aldehyde intermediate has been reported, often involving multiple steps that may utilize stoichiometric reagents and chlorinated solvents.[2]

Step 2: Oxidation to 2-Methyloxazole-4-carboxylic acid

A common method for the oxidation of aldehydes to carboxylic acids involves the use of oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. A representative protocol is as follows:

  • Dissolve 2-methyloxazole-4-carboxaldehyde (1.0 eq) in a suitable solvent such as acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Esterification to this compound

The Fischer esterification is a classic method for this transformation.[3]

  • Suspend 2-methyloxazole-4-carboxylic acid (1.0 eq) in an excess of methanol (MeOH).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Performance and Drawbacks of the Traditional Route
ParameterTraditional Synthesis
Reagents Stoichiometric strong oxidants (e.g., KMnO₄), strong acids (e.g., H₂SO₄), organic solvents.
Byproducts Significant amounts of inorganic waste (e.g., MnO₂), acidic and basic aqueous waste.
Energy Input Requires heating for extended periods (reflux).
Safety Use of corrosive and hazardous materials.
Atom Economy Moderate to low, due to the use of stoichiometric reagents.

The primary drawbacks of this traditional approach lie in its environmental impact and safety concerns. The use of stoichiometric heavy metal oxidants and strong acids, coupled with the generation of substantial waste, runs counter to the principles of green chemistry.

Green Chemistry Approaches: A Paradigm Shift in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4] For the synthesis of this compound, several greener strategies can be envisioned, focusing on catalytic methods, alternative energy sources, and the use of benign reagents.

Proposed Green Synthesis: A One-Pot Catalytic Approach

A promising green alternative involves a one-pot, three-component reaction utilizing a recyclable catalyst and a more benign solvent system. This approach could potentially start from readily available precursors and proceed under milder conditions.

Conceptual Green Synthesis Workflow

Green_Synthesis start Starting Materials (e.g., α-diazoketone, amide) product This compound start->product One-pot reaction (Mild conditions) catalyst Green Catalyst (e.g., TfOH, reusable solid acid) product->catalyst Catalyst Recovery & Reuse

Caption: A conceptual workflow for a green, one-pot synthesis of this compound.

Exemplar Green Protocol: Brønsted Acid-Catalyzed Cyclization

Recent advancements have demonstrated the synthesis of 2,4-disubstituted oxazoles via the coupling of α-diazoketones with amides, catalyzed by a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) under metal-free conditions.[5][6] This methodology can be adapted for the synthesis of our target molecule.

Proposed Protocol:

  • To a solution of a suitable α-diazoketone precursor (1.0 eq) and acetamide (1.2 eq) in a green solvent such as 1,2-dichloroethane (DCE) or a more environmentally friendly alternative, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Comparative Analysis: Traditional vs. Green Approaches
FeatureTraditional SynthesisProposed Green Synthesis
Catalyst Stoichiometric reagentsCatalytic (e.g., 10 mol% TfOH)
Reaction Steps Multi-stepPotentially one-pot
Reaction Conditions Harsh (strong oxidants, reflux)Mild (room temperature or gentle heating)
Solvents Potentially hazardous organic solventsGreener solvent options can be explored
Waste Generation High (inorganic salts, acid/base waste)Low
Atom Economy LowerHigher
Further Green Chemistry Considerations
  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for oxazole synthesis.[7][8] This technology offers a more energy-efficient heating method compared to conventional reflux.

  • Reusable Catalysts: Employing solid acid catalysts or supported metal catalysts could facilitate easier catalyst recovery and reuse, further enhancing the green credentials of the synthesis.[9]

  • Biocatalysis: For the synthesis of chiral derivatives, enzymatic methods can offer high enantioselectivity under mild, aqueous conditions, representing an excellent green alternative.[10]

Conclusion and Future Outlook

While the traditional synthesis of this compound is a well-established method, it carries a significant environmental burden. The exploration of green chemistry approaches offers a compelling alternative, promising higher efficiency, milder reaction conditions, and a substantial reduction in waste. The proposed one-pot, Brønsted acid-catalyzed method serves as a prime example of how modern synthetic strategies can be applied to produce valuable chemical entities in a more sustainable manner.

For researchers and professionals in drug development, the adoption of such green methodologies is not only an ethical imperative but also a strategic advantage. By prioritizing sustainability in chemical synthesis, we can foster innovation that is both scientifically sound and environmentally responsible. Further research into microwave-assisted reactions and the development of robust, reusable catalysts will continue to pave the way for even greener and more efficient syntheses of important heterocyclic compounds like this compound.

References

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. (2026). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Springer. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ResearchGate. (2026). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]

  • ResearchGate. (n.d.). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]

  • MDPI. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. [Link]

  • PubMed. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]

  • Beilstein Journals. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • Stenutz. (n.d.). 2-methyloxazole-4-carboxylic acid. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • PubMed Central. (n.d.). Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). [Link]

  • ResearchGate. (n.d.). An efficient and green approach for the synthesis of 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates using Bi2O3/ZrO2 as a reusable catalyst. [Link]

  • PubMed Central. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • Thieme. (n.d.). G. Evano The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. [Link]

  • Journal of Synthetic Chemistry. (2023). Alum as a Heterogeneous Green and eco-Friendly Catalyst for Efficient Synthesis of Imidazo[1,2-a]. [Link]

  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. [Link]

  • PubMed Central. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. [Link]

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Safety Operating Guide

Disposal Protocol for Methyl 2-methyloxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe disposal of methyl 2-methyloxazole-4-carboxylate, a heterocyclic compound frequently utilized in synthetic chemistry and drug development.[1][2] Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.

Hazard Assessment & Core Safety Principles

Before handling or disposing of any chemical, the manufacturer-provided Safety Data Sheet (SDS) must be consulted as the primary source of information. While an SDS for this specific compound is not universally available, data from close structural analogs, such as Methyl 5-methyloxazole-4-carboxylate and the parent 2-Methyloxazole-4-carboxylic acid, suggest that this compound should be handled as a potential irritant and an environmental hazard.[3][4]

Causality Behind Precaution: The oxazole ring system and the carboxylate ester functional group define the chemical's reactivity and toxicological profile. Esters can be reactive towards strong acids and bases, and heterocyclic compounds can have unforeseen biological effects. Therefore, treating this compound with a high degree of caution is a scientifically sound and prudent approach.

Key Hazard & Safety Summary

ParameterGuidelineRationale & References
Personal Protective Equipment (PPE) Nitrile gloves, splash goggles or face shield, lab coat.To prevent skin and eye contact with a potential irritant. Standard practice for handling all laboratory chemicals.[5][6][7]
Handling Location Chemical fume hood.To minimize inhalation of potential vapors or aerosols and ensure adequate ventilation.[4][7]
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases.To prevent uncontrolled exothermic reactions, hydrolysis, or degradation into potentially more hazardous byproducts.[5][6]
Primary Disposal Route Licensed hazardous waste contractor.Ensures compliance with local, regional, and national environmental regulations.[4][8][9]
Environmental Hazard Potential for long-lasting harm to aquatic life.Based on data for the parent carboxylic acid. Discharge into the environment must be avoided.[3][7]

Step-by-Step Waste Disposal Protocol

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [7][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe waste management. It prevents dangerous reactions within a waste container and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) department.

  • Action: Designate a specific, clearly labeled waste container for this compound and chemically similar organic compounds (e.g., "Halogen-Free Organic Waste").

  • Rationale: Mixing incompatible waste streams, such as esters with strong bases or acids, can lead to dangerous chemical reactions.[9][10] Segregation ensures that only compatible substances are collected together.

Step 2: Waste Collection & Container Management

The integrity of the waste container is critical to prevent leaks and exposure.

  • Container Selection: Use a sturdy, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[9][10] The original product container, once empty, is often an excellent choice for its corresponding waste.[11]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "Waste this compound".

    • An accurate estimation of the concentration and any solvents used.

    • The associated hazard warnings (e.g., "Irritant," "Environmental Hazard").[10]

  • Safe Storage: Keep the waste container tightly sealed at all times, except when adding waste.[9][11] Store it in a designated satellite accumulation area within the lab, which should be in secondary containment to catch any potential leaks.

Step 3: Final Disposal

The final disposal must be handled by trained professionals in accordance with regulatory standards.

  • Action: Once the waste container is full (no more than 90% capacity to allow for expansion), contact your institution's EHS office to arrange for a pickup.[10][11]

  • Methodology: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company. The most probable method of destruction for this type of organic compound is high-temperature incineration.[12][13]

Management of Contaminated Materials & Spills

Accidental contamination and spills require immediate and appropriate action to mitigate risks.

Decontamination of Laboratory Equipment

Reusable labware (e.g., glassware) that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate: The first rinse is the most concentrated and must be collected as hazardous waste in your designated container. Subsequent rinses should also be collected.[11][13]

  • Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures.

Spill Cleanup Procedure
  • For Minor Spills (<100 mL in a fume hood):

    • Ensure your PPE is on.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[4][10][14]

    • Carefully scoop the absorbed material into a designated bag or container.

    • Seal the container, label it as "Spill Debris with this compound," and dispose of it as hazardous waste.

    • Wipe the spill area with a solvent-soaked towel (collecting the towel as hazardous waste), followed by soap and water.

  • For Major Spills (>100 mL or outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is flammable, remove all ignition sources.

    • Immediately contact your institution's EHS or emergency response team.[10][13] Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from the use of this compound.

G Disposal Workflow: this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Collection cluster_2 Final Disposition Start Waste Generated (this compound) LiquidWaste Liquid Waste (Pure, solutions, rinsate) Start->LiquidWaste SolidWaste Contaminated Solids (Gloves, paper towels, silica) Start->SolidWaste Spill Spill Occurs Start->Spill LiquidContainer Collect in Labeled, Compatible Liquid Waste Container LiquidWaste->LiquidContainer SolidContainer Collect in Labeled, Solid Waste Container/Bag SolidWaste->SolidContainer SpillCleanup Absorb with Inert Material (e.g., Vermiculite) Spill->SpillCleanup EHSPickup Arrange Pickup by EHS / Licensed Contractor LiquidContainer->EHSPickup SolidContainer->EHSPickup SpillCleanup->SolidContainer FinalDisposal Incineration at Licensed Facility EHSPickup->FinalDisposal

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • SAFETY DATA SHEET - MAK Chem. MAK Chem. [Link]

  • SAFETY DATA SHEET - AFG Bioscience. AFG Bioscience. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Ester Disposal. Chemtalk - Science Forum For Lab Technicians. [Link]

  • Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. Needle.Tube. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Methyl 2-methyloxazole-4-carboxylate presents unique opportunities in synthetic chemistry and drug discovery. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the safe use, management, and disposal of this compound, grounded in established safety principles and data from its specific Safety Data Sheet.

Understanding the Hazard Profile

This compound is classified with specific hazards that necessitate careful handling. The primary risks are associated with direct contact and inhalation, as outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Based on its Safety Data Sheet, the compound presents the following hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can lead to serious irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may cause respiratory tract irritation.[1]

These classifications are the cornerstone of the subsequent personal protective equipment (PPE) and handling protocols. Understanding these risks allows for the implementation of targeted safety measures that mitigate the potential for exposure.

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation upon contact.[1]
H319Serious Eye Irritation, Category 2ACauses serious eye irritation upon contact.[1]
H335Specific target organ toxicity — single exposure, Category 3May cause respiratory irritation if inhaled.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent skin and eye contact, and inhalation. The selection of appropriate PPE is dictated by the specific hazards of the compound.

  • Eye and Face Protection: Given the risk of serious eye irritation (H319), tight-sealing safety goggles are mandatory.[1][2] For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to safety goggles.

  • Skin Protection: To prevent skin irritation (H315), chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[1] Always inspect gloves for any signs of degradation or puncture before use and change them frequently. A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols, which could cause respiratory irritation (H335).[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a controlled laboratory environment. The following steps provide a procedural guide for working with this compound.

3.1. Preparation and Pre-Handling Check

  • Designate a Workspace: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, stir bars) and reagents are inside the fume hood to minimize traffic in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[3]

  • Don Appropriate PPE: Put on your lab coat, safety goggles, and nitrile gloves before handling the chemical container.

3.2. Handling and In-Reaction Procedures

  • Weighing and Transfer: If working with the solid form, carefully weigh the required amount in the fume hood. Use smooth, deliberate motions to avoid generating dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly. If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

  • Reaction Monitoring: Once the reaction is underway, continuously monitor it for any unexpected changes. Keep the fume hood sash at the lowest practical height.

3.3. Post-Handling and Decontamination

  • Quenching and Work-up: All quenching and extraction procedures should be carried out within the fume hood.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • PPE Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and safety goggles outside of the immediate work area. Wash your hands thoroughly with soap and water after the experiment is complete.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep1->prep2 1. Safety First handle1 Weighing & Transfer prep2->handle1 2. Begin Work handle2 Reaction Setup handle1->handle2 post1 Decontaminate Workspace handle2->post1 3. Conclude Experiment post2 Segregate Waste post1->post2 disp1 Label Hazardous Waste post2->disp1 4. Waste Management disp2 Store in Satellite Accumulation Area disp1->disp2

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste streams must be treated as hazardous.

  • Solid Waste:

    • Collect any solid residue of this compound and any contaminated consumables (e.g., weighing paper, paper towels) in a designated, labeled, and sealed hazardous waste container.

    • Contaminated gloves and other disposable PPE should also be placed in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Do not mix this waste with incompatible materials. Refer to your institution's chemical hygiene plan for specific guidance on waste stream segregation.

  • Container Disposal:

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • Once decontaminated, the empty container can be disposed of according to institutional guidelines.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring a safe and productive research environment.

References

  • Chevron. Safety Data Sheet. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Triphenylmethanol, 97%. [Link]

  • Capot Chemical. MSDS of 4-aMino-oxazole-2-carboxylic acid methyl ester. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.